molecular formula C13H10BrNO B1585623 4-bromo-N-phenylbenzamide CAS No. 6846-12-4

4-bromo-N-phenylbenzamide

Cat. No.: B1585623
CAS No.: 6846-12-4
M. Wt: 276.13 g/mol
InChI Key: QVTGXXQAVWWJRO-UHFFFAOYSA-N
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Description

4-bromo-N-phenylbenzamide is a useful research compound. Its molecular formula is C13H10BrNO and its molecular weight is 276.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTGXXQAVWWJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351112
Record name 4-bromo-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6846-12-4
Record name 4-bromo-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-bromo-N-phenylbenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-bromo-N-phenylbenzamide

Introduction

This compound is a synthetic organic compound belonging to the benzamide class of molecules. Benzamides are characterized by a carboxamide group attached to a benzene ring, and they represent a significant scaffold in medicinal chemistry due to their diverse biological activities.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The molecular structure of this compound consists of a 4-bromophenyl group linked to a phenyl group through an amide linkage.[1] The molecule has the chemical formula C₁₃H₁₀BrNO.[1][2] X-ray crystallography studies have revealed that the molecule is twisted, with a significant dihedral angle between the phenyl and 4-bromophenyl rings of approximately 58.63°.[1]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₃H₁₀BrNO[1][2][3]
Molecular Weight 276.13 g/mol [1][2][4]
CAS Number 6846-12-4[2][3][5]
IUPAC Name This compound[2]
Melting Point 474-475 K[1]
SMILES C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br[2]
InChI InChI=1S/C13H10BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)[2]
InChIKey QVTGXXQAVWWJRO-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and straightforward approach involves the acylation of aniline with 4-bromobenzoyl chloride.[1] An alternative method utilizes the coupling of 4-bromobenzoic acid with an amine in the presence of a coupling reagent.[6]

Experimental Protocol: Synthesis via Acylation

A detailed, step-by-step methodology for the synthesis of this compound is as follows:

  • Reaction Setup: To a solution of 4-bromobenzoyl chloride (0.91 mmol) in acetone (10 ml), add aniline (1.37 mmol).[1]

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.[1]

  • Isolation: Upon completion of the reaction, a gray solid mass will form. Filter the solid and wash it with distilled water.[1]

  • Recrystallization: For purification, recrystallize the crude product from a 1:1 (v/v) mixture of acetone and methanol by slow evaporation of the solvent at room temperature. This will yield colorless needle-shaped single crystals.[1]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_purification Purification 4-bromobenzoyl_chloride 4-bromobenzoyl chloride in Acetone Mix Mix Reactants 4-bromobenzoyl_chloride->Mix Aniline Aniline Aniline->Mix Reflux Reflux for 6h Mix->Reflux Filter Filter Solid Reflux->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Acetone/Methanol Wash->Recrystallize Product This compound (Colorless Crystals) Recrystallize->Product

Synthesis of this compound Workflow

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[2][7]

  • Infrared (IR) Spectroscopy: The vapor phase IR spectrum can be used to identify the functional groups present in the molecule.[2][7]

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.[2][7]

Applications in Drug Development and Research

Benzamide derivatives are recognized for their wide range of pharmacological activities, including antibacterial, anti-Alzheimer's, anticonvulsant, and antiviral properties.[1][8] this compound and its analogues have been investigated for several potential therapeutic applications.

Antibacterial and Anti-Alzheimer's Activities

Researchers have synthesized this compound as part of a broader effort to evaluate a series of N-phenylbenzamide derivatives for their potential antibacterial and anti-Alzheimer's activities.[1] The underlying hypothesis is that the benzamide scaffold can be modified to interact with specific biological targets implicated in these diseases.

Antiviral Properties

A derivative of this compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, has demonstrated notable in vitro activity against multiple strains of Enterovirus 71 (EV71).[9][10] EV71 is a significant pathogen that can cause severe neurological diseases in children.[9][10] This finding suggests that the N-(4-bromophenyl)benzamide moiety is a promising pharmacophore for the development of novel anti-EV71 agents.[9][10]

DrugDevelopmentPathway cluster_core Core Structure cluster_applications Potential Applications Core This compound Scaffold Antibacterial Antibacterial Agents Core->Antibacterial Modification & Screening AntiAlzheimer Anti-Alzheimer's Agents Core->AntiAlzheimer Modification & Screening Antiviral Antiviral Agents (e.g., anti-EV71) Core->Antiviral Modification & Screening

Drug Development Potential of the Scaffold

Safety and Handling

This compound is classified as a chemical that may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate safety precautions should be taken when handling this compound.

Recommended Handling Procedures
  • Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[11]

  • Personal Protective Equipment (PPE): Wear laboratory clothing, chemical-resistant gloves, and safety goggles.[11]

  • Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be washed before reuse.[11]

  • Storage: Store in a well-ventilated place in tightly closed containers.[11][12] Keep away from heat, flames, and sparks.[11]

  • In Case of Exposure:

    • Skin Contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[12]

    • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[11]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is a versatile compound with a well-defined chemical structure and accessible synthetic routes. Its significance lies in the established and potential pharmacological activities of the broader benzamide class. As research continues, this compound and its derivatives may serve as valuable starting points for the development of new therapeutic agents targeting a range of diseases.

References

synthesis of 4-bromo-N-phenylbenzamide from 4-bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-bromo-N-phenylbenzamide from 4-bromobenzoyl chloride

This whitepaper provides a comprehensive technical guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the acylation of aniline with 4-bromobenzoyl chloride. This process is a classic example of the Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl chlorides.[1][2] This guide is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and critical safety considerations.

Theoretical Framework: The Schotten-Baumann Reaction

The synthesis of this compound is accomplished via a nucleophilic acyl substitution reaction. Specifically, it follows the conditions described by the Schotten-Baumann reaction, which is characterized by the use of an acyl halide and an amine in the presence of a base.[3][4]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This initial attack forms a tetrahedral intermediate.[2][4]

  • Intermediate Collapse : The unstable tetrahedral intermediate collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.[2]

  • Deprotonation and Neutralization : An aqueous base, typically sodium hydroxide (NaOH), plays a dual role. It deprotonates the positively charged nitrogen atom in the intermediate, driving the reaction to completion.[2] Concurrently, it neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the unreacted aniline and ensuring the equilibrium shifts towards the amide product.[5]

dot

Schotten_Baumann_Mechanism Figure 1: Schotten-Baumann Reaction Mechanism cluster_process Reaction Steps Aniline Aniline (Nucleophile) Attack Nucleophilic Attack Aniline->Attack AcylChloride 4-Bromobenzoyl Chloride (Electrophile) AcylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Collapse Collapse & Elimination of Cl⁻ Intermediate->Collapse Base (NaOH) Assists Product This compound Collapse->Product Yields

Caption: Figure 1: Schotten-Baumann Reaction Mechanism

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
4-Bromobenzoyl chlorideC₇H₄BrClO219.46[6]2.19 g10.0Electrophile
AnilineC₆H₅NH₂93.130.93 g10.0Nucleophile
Sodium Hydroxide (NaOH)NaOH40.000.80 g20.0Base/Catalyst
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Solvent
Deionized WaterH₂O18.0275 mL-Solvent/Wash
Brine (Saturated NaCl)NaCl(aq)-20 mL-Wash
Anhydrous MgSO₄MgSO₄120.37~2 g-Drying Agent
EthanolC₂H₅OH46.07~20 mL-Recrystallization
Synthesis Procedure
  • Reactant Preparation : In a 250 mL Erlenmeyer flask, dissolve 0.93 g (10.0 mmol) of aniline in 25 mL of dichloromethane (DCM). In a separate beaker, prepare a 10% aqueous sodium hydroxide solution by dissolving 0.80 g (20.0 mmol) of NaOH in 25 mL of deionized water. Cool the aniline solution in an ice bath.

  • Reaction Setup : While vigorously stirring the cooled aniline solution, slowly and simultaneously add a solution of 2.19 g (10.0 mmol) of 4-bromobenzoyl chloride in 25 mL of DCM and the 10% NaOH solution from separate dropping funnels over 15-20 minutes. Maintain the temperature below 10°C.

  • Reaction Execution : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 45-60 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation : Transfer the reaction mixture to a separatory funnel. Separate the organic layer (bottom DCM layer). Wash the organic layer sequentially with 25 mL of deionized water, 25 mL of 5% HCl solution (to remove unreacted aniline), 25 mL of deionized water, and finally with 20 mL of brine.

  • Drying and Solvent Removal : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the DCM solvent using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from hot ethanol to obtain fine, white crystals of this compound.

dot

Synthesis_Workflow A 1. Dissolve Aniline in DCM & Prepare NaOH(aq) B 2. Cool Aniline Solution (Ice Bath) A->B C 3. Slow, Simultaneous Addition of 4-Bromobenzoyl Chloride & NaOH(aq) B->C D 4. Stir at Room Temperature (45-60 min) C->D E 5. Separatory Funnel Work-up (Wash with H₂O, HCl, Brine) D->E F 6. Dry Organic Layer (MgSO₄) & Evaporate Solvent E->F G 7. Recrystallize from Ethanol F->G H 8. Characterize Pure Product G->H

Caption: Figure 2: Experimental Workflow for Synthesis

Analytical Characterization

The identity and purity of the synthesized this compound (C₁₃H₁₀BrNO, MW: 276.13 g/mol ) should be confirmed using standard analytical techniques.[7]

TechniqueExpected Results
¹H NMR (400 MHz, d₆-DMSO): δ [ppm] = 10.30 (s, 1H, N-H), 7.95 – 7.83 (m, 2H), 7.82 – 7.65 (m, 4H), 7.36 (m, 2H), 7.11 (m, 1H).[8]
¹³C NMR (100 MHz, d₆-DMSO): Peaks corresponding to the aromatic carbons and the carbonyl carbon.[8]
IR Spectroscopy Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-Br stretching.
Mass Spectrometry Molecular ion peak [M]+ corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).[7]
Melting Point Expected to be sharp, consistent with literature values for the pure compound.

Safety and Handling

Strict adherence to safety protocols is essential due to the hazardous nature of the reagents.

  • 4-Bromobenzoyl chloride : This reagent is corrosive and a lachrymator (causes tears).[9][10] It reacts with water, including moisture in the air, to release corrosive HCl gas.[11][12]

    • Handling : Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

    • First Aid : In case of skin contact, wash immediately with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air.[10] Seek immediate medical attention for any significant exposure.[9]

  • Aniline : Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen.

    • Handling : Use in a well-ventilated area or fume hood. Avoid skin contact and inhalation.

  • Sodium Hydroxide (NaOH) : A strong base that can cause severe skin burns and eye damage.

    • Handling : Wear gloves and eye protection. Handle with care to avoid creating dust or splashing solutions.

All waste materials should be disposed of in accordance with institutional and local regulations.

References

An In-depth Technical Guide to the IUPAC Nomenclature of C13H10BrNO

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecular formula C13H10BrNO does not define a single chemical entity but rather encompasses a wide array of structural isomers.[1][2][3][4][5] This guide provides a comprehensive framework for understanding the systematic IUPAC nomenclature of these compounds, focusing on the most chemically significant and prevalent isomeric class: the brominated benzanilides. We will deconstruct the principles of IUPAC naming, explore the causality behind structural elucidation through modern spectroscopic methods, and provide validated experimental protocols. This document is designed to serve as a practical reference for unambiguously identifying and naming specific isomers of C13H10BrNO, a crucial step in chemical synthesis, drug discovery, and materials science.

The Challenge of Isomerism in C13H10BrNO

A molecular formula alone is an incomplete descriptor. For C13H10BrNO, the high degree of unsaturation (9), calculated from the formula, strongly suggests the presence of multiple aromatic rings and other unsaturated functionalities, leading to numerous possible arrangements of the constituent atoms. These different arrangements are known as structural (or constitutional) isomers.[2][3]

The most prominent and stable scaffold for this formula is the benzanilide (N-phenylbenzamide) backbone. Benzanilide (C13H11NO) is an amide featuring a phenyl group attached to the nitrogen of benzamide.[6] The substitution of one hydrogen atom with a bromine atom yields the formula C13H10BrNO. The critical challenge for the scientist is to determine the precise location of this bromine atom, as its position dramatically influences the molecule's chemical, physical, and biological properties.

Deconstructing the IUPAC Name: The Bromobenzanilide Family

According to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature of amides is derived from the corresponding carboxylic acid.[7][8] Therefore, the parent structure is considered a benzamide , and the phenyl group attached to the nitrogen is treated as a substituent (N-phenyl). This forms the base name: N-phenylbenzamide .

The bromine atom can reside on either of the two phenyl rings, giving rise to two distinct sets of positional isomers.

Case 1: Bromine on the Benzoyl Ring

When the bromine atom is attached to the phenyl ring originating from benzoic acid, its position is indicated by a number. The carbon atom of the carbonyl group is attached to C1 of this ring.

  • 2-Bromo-N-phenylbenzamide: The bromine is on the carbon adjacent to the carbonyl group attachment point (ortho position).

  • 3-Bromo-N-phenylbenzamide: The bromine is on the meta position.

  • 4-Bromo-N-phenylbenzamide: The bromine is on the para position.[9]

Case 2: Bromine on the N-Phenyl Ring

When the bromine is on the phenyl ring originating from aniline, the substituent is named as a substituted phenyl group.

  • N-(2-Bromophenyl)benzamide: Bromine is at the ortho position of the aniline-derived ring.

  • N-(3-Bromophenyl)benzamide: Bromine is at the meta position.

  • N-(4-Bromophenyl)benzamide: Bromine is at the para position.

While the term "anilide" is common, IUPAC prefers the systematic names based on the parent amide.[10][11] For instance, 4-Bromobenzanilide is a common name for this compound.[9]

References

4-bromo-N-phenylbenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-bromo-N-phenylbenzamide

Authored by: A Senior Application Scientist

Introduction

This compound is a synthetic chemical compound belonging to the benzamide class. Benzamides are characterized by a benzene ring attached to an amide functional group. In this specific molecule, a bromine atom is substituted at the para-position (position 4) of the benzoyl ring, and a phenyl group is attached to the nitrogen of the amide, forming a secondary amide linkage. This structure serves as a valuable scaffold in medicinal chemistry and materials science. Its utility arises from the specific physicochemical properties imparted by the bromophenyl and N-phenyl moieties, which can be readily modified to explore structure-activity relationships (SAR) in drug discovery or to tune material properties. This guide provides a comprehensive overview of its core chemical properties, a validated synthesis protocol, detailed characterization data, and an exploration of its applications for researchers in chemistry and drug development.

Core Molecular and Physical Properties

The fundamental identity of this compound is defined by its molecular formula and weight. These values are critical for all quantitative aspects of experimental work, from stoichiometric calculations in synthesis to interpretation of mass spectrometry data.

PropertyValueSource
Molecular Formula C₁₃H₁₀BrNO[1][2][3]
Molecular Weight 276.13 g/mol [1][2][3]
CAS Number 6846-12-4[1][3][4]
Melting Point ~205 °C (474-475 K)[3][5]
Appearance Colorless, needle-shaped single crystals[5]

The molecule's structure features a notable steric twist. The dihedral angle between the planes of the phenyl and the 4-bromophenyl rings is approximately 58.6°.[5] This non-planar conformation is a key structural feature that can influence its binding interactions with biological targets.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and widely employed synthesis of this compound is the acylation of aniline with 4-bromobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The chloride ion is an excellent leaving group, facilitating the formation of the stable amide bond.

Experimental Protocol: Synthesis of this compound

This protocol is based on a verified literature procedure.[5]

Materials:

  • 4-bromobenzoyl chloride (0.91 mmol, 0.20 g)

  • Aniline (1.37 mmol, 0.12 mL)

  • Acetone (10 mL)

  • Methanol (for recrystallization)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzoyl chloride (0.91 mmol) in acetone (10 mL).

  • Addition of Nucleophile: To this solution, add aniline (1.37 mmol). An excess of the amine is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed.

  • Reaction Execution: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, a solid mass will form. Cool the reaction mixture to room temperature. Filter the gray solid product and wash thoroughly with distilled water to remove any unreacted aniline hydrochloride.

  • Purification: Recrystallize the crude product from a 1:1 (v/v) mixture of acetone and methanol. This is achieved by dissolving the solid in a minimum amount of the hot solvent mixture and allowing it to cool slowly. Colorless, needle-shaped crystals of pure this compound will form.[5]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product 4-bromobenzoyl chloride 4-bromobenzoyl chloride Dissolve in Acetone Dissolve in Acetone 4-bromobenzoyl chloride->Dissolve in Acetone Aniline Aniline Add Aniline Add Aniline Aniline->Add Aniline Reflux for 6h Reflux for 6h Add Aniline->Reflux for 6h Filter Solid Filter Solid Reflux for 6h->Filter Solid Wash with Water Wash with Water Filter Solid->Wash with Water Recrystallize (Acetone/MeOH) Recrystallize (Acetone/MeOH) Wash with Water->Recrystallize (Acetone/MeOH) Pure this compound Pure this compound Recrystallize (Acetone/MeOH)->Pure this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide N-H proton. In a d6-DMSO solvent, the amide proton (N-H) typically appears as a singlet far downfield, around 10.30 ppm.[6] The protons on the two aromatic rings will appear in the aromatic region (7.0-8.0 ppm). The protons on the brominated ring often appear as two doublets (an AA'BB' system), while the protons on the N-phenyl ring will show more complex splitting patterns (multiplets or triplets and doublets).[6]

    • ¹³C NMR: The carbon NMR spectrum will show 9 distinct signals in the aromatic region (typically 120-140 ppm) and one signal for the carbonyl carbon (C=O) further downfield, around 165 ppm.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, corresponding to [C₁₃H₁₀⁷⁹BrNO]⁺ and [C₁₃H₁₀⁸¹BrNO]⁺.

Applications in Research and Development

Benzamide derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets.[5] this compound serves as a foundational structure for developing novel therapeutic agents.

  • Antiviral Drug Discovery: Derivatives of N-phenylbenzamide have been synthesized and evaluated as inhibitors of Enterovirus 71 (EV 71), a virus that can cause severe diseases in young children.[7] The core structure is modified to optimize binding to viral proteins and inhibit replication.

  • Antibacterial and Anti-Alzheimer's Agents: The N-phenylbenzamide skeleton is being explored for the development of compounds with potential antibacterial and anti-Alzheimer's activities.[5]

  • Oncology Research: Structurally related compounds featuring a benzamide moiety have shown potential as anticancer agents, possibly through mechanisms like the inhibition of human topoisomerase IIα.[8] The bromo-substituent is a key feature for investigating structure-activity relationships, as it modifies the electronic and lipophilic properties of the molecule.[8]

Application Pathway Diagram

G cluster_core Core Scaffold cluster_deriv Chemical Derivatization cluster_apps Potential Therapeutic Areas A This compound B SAR Studies (Structure-Activity Relationship) A->B C Antiviral Agents (e.g., Anti-EV71) B->C D Antibacterial Agents B->D E Oncology B->E F Neurodegenerative Disease (e.g., Anti-Alzheimer's) B->F

Caption: Role of the core scaffold in developing therapeutic agents.

Safety and Handling

According to available safety data, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][4]

  • Precautions:

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust.

    • Use only in a well-ventilated area.

    • Store in a locked, dry place.

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 4-bromo-N-phenylbenzamide, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical experimental insights.

Introduction to this compound

This compound (C₁₃H₁₀BrNO) is a member of the N-aryl benzamide class of organic compounds. Its structure, featuring a brominated phenyl ring linked to a phenylamino group via an amide functionality, makes it a valuable precursor in organic synthesis. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development activities.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to distinct signals in various spectroscopic techniques. The following diagram illustrates the key correlations between the molecular structure and the expected spectroscopic data.

4-bromo-N-phenylbenzamide_spectroscopy cluster_mol This compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol H_NMR ¹H NMR mol->H_NMR Proton Environments C_NMR ¹³C NMR mol->C_NMR Carbon Framework IR IR mol->IR Functional Groups (C=O, N-H, C-Br) MS MS mol->MS Molecular Weight & Fragmentation

Caption: Correlation of this compound structure with spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals the distinct proton environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.30s1HN-H (amide)
7.95 - 7.83m2HAromatic H (ortho to C=O)
7.82 - 7.65m4HAromatic H (ortho to N-H and meta to C=O)
7.36m2HAromatic H (meta to N-H)
7.11m1HAromatic H (para to N-H)

Interpretation and Causality:

  • Amide Proton (10.30 ppm): The downfield chemical shift of the N-H proton is characteristic of an amide proton and is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. Its singlet nature indicates no adjacent protons to couple with.

  • Aromatic Protons (7.11 - 7.95 ppm): The aromatic protons appear in the typical downfield region due to the ring current effect. The protons on the brominated ring are generally more downfield due to the electron-withdrawing effect of both the bromine and the carbonyl group. The protons on the phenyl ring attached to the nitrogen are influenced by the electron-donating nature of the nitrogen atom, leading to slightly more upfield shifts compared to the other ring. The overlapping multiplets arise from complex spin-spin coupling between the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
164.9C=O (amide carbonyl)
139.4Aromatic C (C-N)
136.8Aromatic C (C-C=O)
134.1Aromatic C (C-Br)
130.1Aromatic CH
129.1Aromatic CH
128.9Aromatic CH
124.3Aromatic CH
120.9Aromatic CH

Interpretation and Causality:

  • Carbonyl Carbon (164.9 ppm): The amide carbonyl carbon appears significantly downfield, which is a characteristic feature.

  • Aromatic Carbons (120.9 - 139.4 ppm): The various signals in the aromatic region correspond to the different carbon environments in the two phenyl rings. The carbon attached to the electronegative bromine atom (C-Br) and the carbon attached to the carbonyl group (C-C=O) are deshielded and appear downfield. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H StretchAmide
~1650C=O Stretch (Amide I)Amide
~1540N-H Bend (Amide II)Amide
~1600, ~1490C=C StretchAromatic Ring
~1100C-N StretchAmide
~1010C-Br StretchAryl Halide

Interpretation and Causality:

  • N-H and C=O Stretching: The presence of a sharp absorption band around 3300 cm⁻¹ for the N-H stretch and a strong absorption around 1650 cm⁻¹ for the C=O stretch (Amide I band) are definitive indicators of the secondary amide group.

  • Amide II Band: The absorption around 1540 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching, known as the Amide II band, and is characteristic of secondary amides.

  • Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.

  • C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 1010 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIonInterpretation
275/277[M]⁺Molecular ion peak (presence of Br isotopes)
183/185[BrC₆H₄CO]⁺Acylium ion fragment
155/157[BrC₆H₄]⁺Loss of CO from the acylium ion
92[C₆H₅NH]⁺Phenylaminyl fragment
77[C₆H₅]⁺Phenyl fragment

Interpretation and Causality:

  • Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks at m/z 275 and 277 with approximately equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: The primary fragmentation pathway involves the cleavage of the amide bond. The formation of the stable acylium ion ([BrC₆H₄CO]⁺) at m/z 183/185 is a common fragmentation for benzamides. Further fragmentation of this ion by loss of a neutral carbon monoxide molecule leads to the [BrC₆H₄]⁺ fragment at m/z 155/157. Cleavage on the other side of the amide bond can lead to the formation of the phenylaminyl fragment at m/z 92 and the phenyl fragment at m/z 77.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

Synthesis of this compound[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification reactant1 4-bromobenzoyl chloride in acetone reflux Reflux for 6 hours reactant1->reflux reactant2 Aniline reactant2->reflux filtration Filter the solid mass reflux->filtration washing Wash with distilled water filtration->washing recrystallization Recrystallize from acetone/methanol (1:1) washing->recrystallization product This compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

  • To a solution of 4-bromobenzoyl chloride (0.91 mmol) in 10 mL of acetone, add aniline (1.37 mmol).

  • Reflux the reaction mixture for 6 hours.

  • Upon completion of the reaction, a solid mass will form.

  • Filter the solid and wash it with distilled water.

  • Recrystallize the crude product from a 1:1 (v/v) mixture of acetone and methanol to obtain pure this compound as colorless needles.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the solid this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Sample Preparation and Acquisition (ATR)
  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquisition: Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Sample Preparation and Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • GC Separation: The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5ms). A typical temperature program would be to start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

  • MS Analysis: The separated components eluting from the GC column are introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for ionization. The mass analyzer scans a mass range (e.g., m/z 50-350) to detect the molecular ion and fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating system for the identification and characterization of this compound. The correlation between the ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive and unambiguous confirmation of the molecular structure. The detailed experimental protocols provide a reliable framework for researchers to reproduce these results and ensure the quality of their starting materials for further scientific investigation.

References

solubility of 4-bromo-N-phenylbenzamide in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-bromo-N-phenylbenzamide in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a benzamide derivative of interest in chemical and pharmaceutical research.[1] While specific quantitative solubility data for this compound is not widely published, this document outlines the fundamental principles of solubility, presents a robust, step-by-step experimental protocol for its determination, and discusses the application of advanced concepts like Hansen Solubility Parameters (HSP) for solvent selection and prediction. This guide is intended for researchers, chemists, and formulation scientists seeking to establish a comprehensive solubility profile for this compound.

Introduction to this compound

This compound (CAS No: 6846-12-4, Molecular Formula: C₁₃H₁₀BrNO) is an organic compound featuring a central benzamide core.[2][3] Its structure consists of a brominated phenyl ring linked via an amide group to a second phenyl ring.

  • Molecular Weight: 276.13 g/mol [2]

  • Key Structural Features:

    • Amide Group (-CONH-): A polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

    • Two Phenyl Rings: Large, nonpolar aromatic systems that contribute to the molecule's hydrophobicity.

    • Bromo Substituent (-Br): An electron-withdrawing group that adds to the molecular weight and introduces a polar C-Br bond.

The interplay between the polar amide group and the nonpolar aromatic rings suggests that this compound will exhibit nuanced solubility behavior, likely favoring solvents of intermediate polarity. Understanding this behavior is paramount for practical applications such as selecting an appropriate solvent system for chemical synthesis, purification via recrystallization or chromatography, and formulation development.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle "like dissolves like" serves as a primary guideline, meaning substances with similar intermolecular forces are more likely to be miscible.[4][5]

The dissolution process can be visualized as overcoming the solute's crystal lattice energy and creating a cavity in the solvent to accommodate the solute molecule, followed by the formation of new solute-solvent interactions. For this compound, the key interactions are:

  • Dispersion Forces (van der Waals): Present in all molecules, particularly significant due to the large aromatic rings.

  • Dipole-Dipole Forces: Arising from the polar amide linkage and the C-Br bond.

  • Hydrogen Bonding: The amide N-H can donate a hydrogen bond, and the carbonyl oxygen (C=O) can accept one.

A solvent's ability to engage in these interactions determines its effectiveness in dissolving the compound. For instance, aprotic polar solvents like acetone can accept hydrogen bonds and engage in dipole-dipole interactions, while protic solvents like ethanol can both donate and accept hydrogen bonds.

cluster_solute This compound cluster_solvent Solvent Solute Solute Molecule HBD H-Bond Donor (N-H) HBA H-Bond Acceptor (C=O) Dipole Dipole Moment Aromatic Aromatic Rings (Dispersion) sHBA H-Bond Acceptor HBD->sHBA Hydrogen Bonding sHBD H-Bond Donor HBA->sHBD Hydrogen Bonding sDipole Polarity Dipole->sDipole Dipole-Dipole sNonpolar Nonpolar Region Aromatic->sNonpolar Dispersion Forces Solvent Solvent Molecule

Caption: Key intermolecular forces governing solubility.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.

Each solvent and solute can be described by a point (δd, δp, δh) in a three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents with similar HSP values.[6] The distance (Ra) between a solvent and a solute in Hansen space is calculated, and if this distance is less than the solute's interaction radius (R₀), dissolution is likely.[7] While the HSP for this compound is not published, the experimental protocol in this guide can be used to determine it by testing solubility in a range of characterized solvents.

Table 1: Hansen Solubility Parameters for Common Organic Solvents [8][9][10]

Solvent δd (MPa⁰·⁵) δp (MPa⁰·⁵) δh (MPa⁰·⁵)
n-Hexane 14.9 0.0 0.0
Toluene 18.0 1.4 2.0
Dichloromethane 17.0 7.3 7.1
Acetone 15.5 10.4 7.0
Ethyl Acetate 15.8 5.3 7.2
Ethanol 15.8 8.8 19.4
Methanol 14.7 12.3 22.3
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2

| Water | 15.5 | 16.0 | 42.3 |

Experimental Determination of Solubility

Given the absence of published data, an experimental approach is necessary. This section provides a two-stage protocol: a rapid qualitative assessment followed by a rigorous quantitative determination.

start Start qual_screen Part 1: Qualitative Screening (Multiple Solvents) start->qual_screen add_solute_qual Add ~5-10 mg Solute to Vial qual_screen->add_solute_qual add_solvent_qual Add 1 mL Solvent add_solute_qual->add_solvent_qual vortex_qual Vortex for 60s add_solvent_qual->vortex_qual observe_qual Visual Observation vortex_qual->observe_qual classify Classify: Soluble, Partially Soluble, Insoluble observe_qual->classify quant_det Part 2: Quantitative Determination (Selected Solvents) classify->quant_det Select Solvents add_excess Add Excess Solute to Vial quant_det->add_excess add_volume Add Known Volume of Solvent add_excess->add_volume equilibrate Equilibrate at Constant Temp (e.g., 24-48h with agitation) add_volume->equilibrate settle Settle & Separate Phases equilibrate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter analysis Analyze Aliquot (Gravimetric or Spectroscopic) filter->analysis calculate Calculate Solubility (e.g., in mg/mL) analysis->calculate

Caption: Experimental workflow for solubility determination.

Stage 1: Qualitative Solubility Assessment

This stage provides a rapid screening to identify potentially suitable solvents.[11]

Materials:

  • This compound

  • Small vials or test tubes (2 mL)

  • A range of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO)

  • Vortex mixer

  • Spatula and analytical balance

Protocol:

  • Preparation: Label a series of vials, one for each solvent.

  • Solute Addition: Weigh and add approximately 5-10 mg of this compound into each vial.

  • Solvent Addition: Add 1 mL of the corresponding solvent to each vial.

  • Mixing: Securely cap the vials and vortex vigorously for 60 seconds.

  • Observation: Allow the samples to stand for 5-10 minutes and visually inspect for any undissolved solid.

  • Classification: Classify the solubility based on visual inspection and record the results.

Table 2: Template for Qualitative Solubility Results

Solvent Observation (e.g., Clear solution, undissolved solid) Classification
Hexane Insoluble / Partially Soluble / Soluble
Toluene Insoluble / Partially Soluble / Soluble
Dichloromethane Insoluble / Partially Soluble / Soluble
Ethyl Acetate Insoluble / Partially Soluble / Soluble
Acetone Insoluble / Partially Soluble / Soluble
Ethanol Insoluble / Partially Soluble / Soluble
Methanol Insoluble / Partially Soluble / Soluble

| DMSO | | Insoluble / Partially Soluble / Soluble |

Stage 2: Quantitative Equilibrium Solubility Determination

This protocol determines the exact solubility at a specific temperature (e.g., 25 °C) using the equilibrium shake-flask method.

Materials & Equipment:

  • Materials from Stage 1

  • Thermostatically controlled orbital shaker or rotator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Glass syringes and vials for sample collection

  • Analytical balance (4 decimal places)

  • Drying oven or vacuum desiccator

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure undissolved solid remains after equilibration. Record the exact weight.

  • Solvent Addition: Add a precise, known volume or weight of the selected solvent (e.g., 5.00 mL) to the vial.

  • Equilibration: Seal the vial tightly to prevent evaporation. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours. The presence of undissolved solid throughout this period is crucial.[5]

  • Sample Collection: After equilibration, cease agitation and allow the excess solid to settle for several hours in the same temperature-controlled environment.

  • Filtration: Carefully withdraw a known volume of the clear supernatant using a glass syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean vial. This step is critical to remove any microscopic undissolved particles.[11]

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered aliquot.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

    • Weigh the vial again to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of supernatant collected in mL)

Practical Applications & Data Interpretation

The experimentally determined solubility data is invaluable for various laboratory and industrial processes.

  • Purification: Solvents in which the compound has high solubility at elevated temperatures but low solubility at room temperature are ideal for recrystallization. Based on synthesis reports, an acetone/methanol mixture has been successfully used for this purpose, indicating good solubility in this hot mixture and lower solubility upon cooling.[1]

  • Synthesis: The reaction solvent should be one in which all reactants are sufficiently soluble at the reaction temperature. Acetone has been reported as a suitable reaction solvent.[1]

  • Chromatography: For column chromatography, a solvent system is chosen where the compound has moderate solubility but interacts differently with the stationary phase than impurities. An ethyl acetate/hexane system has been reported, implying good solubility in ethyl acetate and poor solubility in hexane, allowing for effective separation.[12]

  • Formulation: In drug development, solubility in aqueous and organic media is a key determinant of a drug's delivery method and bioavailability.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated area or a chemical fume hood.[13]

  • GHS Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Handling Precautions: Avoid dust formation and inhalation.[14] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry place.[13]

  • Solvent Hazards: Always consult the Safety Data Sheet (SDS) for each solvent used, as many are flammable and/or toxic.

Conclusion

This guide provides a comprehensive technical framework for determining and understanding the solubility of this compound. By combining the theoretical principles of intermolecular forces with a robust experimental methodology, researchers can generate the critical data needed for informed solvent selection in synthesis, purification, and formulation. The application of concepts like Hansen Solubility Parameters can further enhance predictive capabilities, accelerating research and development efforts involving this compound.

References

An In-Depth Technical Guide to 4-Bromo-N-phenylbenzamide (CAS No. 6846-12-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Benzamide Scaffold

4-Bromo-N-phenylbenzamide, identified by CAS number 6846-12-4, is an organic compound belonging to the anilide class of molecules. Structurally, it features a benzamide core with a bromine atom substituted at the para-position of one phenyl ring and an N-phenyl group attached to the amide nitrogen. This seemingly simple molecule serves as a valuable and versatile building block in the landscape of organic synthesis and medicinal chemistry. The presence of the bromine atom, a modifiable halogen, and the core N-phenylbenzamide scaffold, which is recognized as a bioactive skeleton, makes this compound a point of interest for the development of novel therapeutic agents and functional materials. Benzamide derivatives have shown a wide array of potent pharmaceutical activities, including antitumor, antibacterial, and anti-Alzheimer's properties. This guide provides a comprehensive overview of the essential technical information for this compound, from its fundamental physicochemical properties and synthesis to its emerging applications in the field of drug discovery and development.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in various experimental settings. Typically appearing as a white to off-white solid, its properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 6846-12-4
Molecular Formula C₁₃H₁₀BrNO
Molecular Weight 276.13 g/mol
Appearance White to off-white solid
Melting Point 205 °C
Boiling Point 304.7 ± 25.0 °C (Predicted)
Density 1.496 ± 0.06 g/cm³ (Predicted)
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.
LogP 3.77440

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound is most commonly achieved through the acylation of aniline with a derivative of 4-bromobenzoic acid. One of the most direct and widely used methods involves the reaction of 4-bromobenzoyl chloride with aniline. This nucleophilic acyl substitution reaction efficiently forms the desired amide bond.

Reaction Scheme:

G R1 4-Bromobenzoyl Chloride P1 This compound R1->P1 + Aniline R2 Aniline R2->P1 P2 Hydrochloric Acid (HCl) P1->P2 Byproduct

Caption: Synthesis of this compound via acylation of aniline.

Step-by-Step Experimental Protocol:

This protocol is based on a reported synthesis of this compound.

  • Reactant Preparation: In a suitable reaction vessel, dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a solvent such as acetone.

  • Addition of Aniline: To the solution of 4-bromobenzoyl chloride, add aniline (1.5 equivalents).

  • Reaction Conditions: The reaction mixture is then heated to reflux for approximately 6 hours.

  • Product Isolation: Upon completion of the reaction, a solid mass will form. This solid is the crude this compound.

  • Purification: The crude product is filtered and washed with distilled water to remove any remaining salts and impurities.

  • Recrystallization (Optional): For obtaining high-purity, crystalline product suitable for analytical characterization, recrystallization can be performed. A solvent system such as an acetone/methanol mixture (1:1 v/v) can be used, with slow evaporation of the solvent at room temperature yielding colorless, needle-shaped crystals.

Applications in Drug Discovery and Medicinal Chemistry

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications. The presence of a bromine atom on the phenyl ring of this compound provides a strategic handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.

Intermediate for Antiviral Agents

Research into novel inhibitors of Enterovirus 71 (EV 71), a virus that can cause severe diseases in young children, has identified N-phenylbenzamide derivatives as a promising class of compounds. In a study focused on developing anti-EV 71 drugs, a series of N-phenylbenzamide derivatives were synthesized and evaluated. One of the active compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which shares the core 4-bromo-N-phenylamide structure, demonstrated significant activity against multiple EV 71 strains at low micromolar concentrations with low cytotoxicity. This highlights the potential of this compound as a key starting material or intermediate for the synthesis of novel antiviral agents.

Scaffold for Anticancer Drug Development

The benzamide structure is a component of various anticancer agents. The unique structural features of this compound make it an attractive scaffold for the development of new oncology drugs. For instance, a related compound, 4-bromo-2-fluoro-N-methylbenzamide, is a crucial intermediate in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer. This demonstrates the utility of bromo-substituted benzamides in the construction of complex and effective anticancer therapeutics. The bromine atom can be leveraged in cross-coupling reactions to introduce other functional groups, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer targets.

Foundation for Antibacterial and Anti-Alzheimer's Agents

The broader class of N-phenylbenzamide derivatives has been investigated for their potential as both antibacterial and anti-Alzheimer's agents. The ability to functionalize the core structure of this compound allows for the systematic modification of the molecule to enhance its interaction with biological targets relevant to these diseases. For example, the synthesis of various substituted N-phenylbenzamides for the evaluation of their antibacterial properties has been reported.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. The available safety data indicates that this compound can be harmful if inhaled, in contact with skin, or if swallowed. It may also cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.

  • In case of exposure:

    • Skin contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

    • Eye contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Wash out the mouth with water.

    • In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

Conclusion

This compound (CAS No. 6846-12-4) is a chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and the versatility of its chemical structure make it a valuable tool for researchers and scientists. The demonstrated utility of the N-phenylbenzamide scaffold in the development of antiviral, anticancer, and other therapeutic agents underscores the importance of this compound as a building block for future innovations in medicine. As research continues to explore the vast chemical space accessible from this starting material, it is likely that new and valuable applications for this compound will continue to emerge.

The Benzamide Scaffold: A Privileged Motif in Modern Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Research Applications of Benzamide Derivatives

Introduction: The Enduring Versatility of the Benzamide Core

The benzamide moiety, a simple yet elegant fusion of a benzene ring and an amide group, represents a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of biologically active compounds is a testament to its remarkable versatility as a pharmacophore.[3][4] The unique physicochemical properties of the benzamide group—its ability to participate in hydrogen bonding, its conformational rigidity, and its capacity for diverse substitutions—allow for the fine-tuning of molecular interactions with biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the burgeoning applications of benzamide derivatives in contemporary research, with a focus on their therapeutic potential and the experimental methodologies underpinning their investigation. We will delve into the mechanistic intricacies of these compounds in key disease areas, present comparative data on their biological activities, and provide detailed protocols for their synthesis and evaluation.

I. Benzamide Derivatives as Potent Anticancer Agents

The relentless pursuit of novel and effective cancer therapies has led to the extensive exploration of benzamide derivatives, which have emerged as a promising class of antineoplastic agents.[5] Their anticancer effects are often mediated through the inhibition of critical enzymes involved in DNA repair, cell cycle regulation, and epigenetic modifications.[6][7]

A. Targeting DNA Repair Pathways: The Rise of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[8][9][10] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[9][10][11] Benzamide derivatives have been instrumental in the development of potent PARP inhibitors.[8][11]

Mechanism of Action: PARP Inhibition

The benzamide moiety in many PARP inhibitors mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair proteins.

cluster_0 DNA Damage Response DNA Single-Strand Break DNA Single-Strand Break PARP Activation PARP Activation DNA Single-Strand Break->PARP Activation PARP Inhibition (Benzamide Derivatives) PARP Inhibition (Benzamide Derivatives) PARP Activation->PARP Inhibition (Benzamide Derivatives) DNA Repair DNA Repair PARP Activation->DNA Repair NAD+ Cell Survival Cell Survival DNA Repair->Cell Survival

Caption: Role of Benzamide Derivatives in PARP Inhibition.

A recent study highlighted a series of novel benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds as potent PARP-1 inhibitors.[8] One of the lead compounds, 13f , demonstrated remarkable anticancer activity against HCT116 and DLD-1 colon cancer cell lines, with IC50 values of 0.30 µM and 2.83 µM, respectively.[8] Furthermore, this compound exhibited an impressive PARP-1 inhibitory effect with an IC50 of 0.25 nM.[8] Mechanistic studies revealed that compound 13f induced G2/M cell cycle arrest, led to the accumulation of DNA double-strand breaks, and ultimately triggered apoptosis in HCT116 cells.[8][12]

Compound IDTarget Cancer Cell LineIC50 (µM)PARP-1 IC50 (nM)Reference
13f HCT1160.300.25[8]
13f DLD-12.830.25[8]
Olaparib ---[13]
Compound 3d MCF-760.63 µg/mLSimilar to Olaparib[13]
Compound 3e MDA-MB-23254.42 µg/mLSimilar to Olaparib[13]
B. Epigenetic Modulation: Benzamides as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[6] The inhibition of HDACs can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them attractive therapeutic targets.[5][6][14] Several benzamide derivatives have been identified as potent HDAC inhibitors.[6][15][16]

The benzamide moiety in these inhibitors typically acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes and thereby blocking their catalytic activity.[6] A comparative analysis of various benzamide derivatives has shown that structural modifications can significantly impact their inhibitory potency and selectivity against different HDAC isoforms.[14][15] For instance, compound 7j emerged as a potent inhibitor of HDAC1, HDAC2, and HDAC3 with IC50 values of 0.65 µM, 0.78 µM, and 1.70 µM, respectively.[14][15]

Compound IDHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
7j 0.650.781.70[14][15]
Entinostat 0.930.951.80[14]
C. Disrupting the Cytoskeleton: Benzamides as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[17] Agents that interfere with tubulin polymerization are effective anticancer drugs. Some N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine binding site, leading to cell cycle arrest and apoptosis.[18]

II. Anti-inflammatory Properties of Benzamide Derivatives

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[19][20][21] Benzamide derivatives have demonstrated significant anti-inflammatory potential through various mechanisms.[22][23]

Certain benzamides, such as metoclopramide (MCA) and 3-chloroprocainamide (3-CPA), have been shown to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) by suppressing the activation of the transcription factor NF-κB.[22] This inhibition of the NF-κB pathway is a key mechanism underlying their anti-inflammatory and potential antitumor effects.[22][23]

Signaling Pathway: NF-κB Inhibition by Benzamides

cluster_1 Inflammatory Signaling Cascade Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-κB Activation NF-κB Activation Inflammatory Stimuli (LPS)->NF-κB Activation Benzamide Derivatives Benzamide Derivatives NF-κB Activation->Benzamide Derivatives TNF-α Production TNF-α Production NF-κB Activation->TNF-α Production Inflammation Inflammation TNF-α Production->Inflammation

Caption: Benzamide derivatives inhibit inflammation by blocking NF-κB activation.

III. Benzamide Derivatives in the Fight Against Microbial Infections

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[24] Benzamide derivatives have shown promise as both antibacterial and antifungal agents.[25][26][27]

A study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives revealed that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria.[25] For example, compound 5a showed excellent activity against B. subtilis and E. coli, with minimum inhibitory concentrations (MIC) of 6.25 µg/mL and 3.12 µg/mL, respectively.[25][26]

Compound IDTarget MicroorganismGram StainMIC (µg/mL)Zone of Inhibition (mm)Reference
5a Bacillus subtilisPositive6.2525[25][26]
5a Escherichia coliNegative3.1231[25][26]
6b Bacillus subtilisPositive6.2524[25][26]
6c Escherichia coliNegative3.12-[25][26]

IV. Neuroprotective Potential of Benzamide Derivatives

Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge. Research into benzamide derivatives has revealed their potential to address the multifactorial nature of these disorders.

In the context of Alzheimer's disease, benzamide derivatives have been designed as multi-target-directed ligands (MTDLs) to simultaneously inhibit key enzymes such as cholinesterases and β-secretase (BACE1), and to chelate metal ions that contribute to amyloid-β aggregation.[28][29][30] For instance, a series of N-benzyl benzamide derivatives were identified as selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE), with some compounds also exhibiting neuroprotective effects.[31]

Furthermore, inhibitors of sirtuin-2 (SIRT2), a class III histone deacetylase, have shown therapeutic benefits in models of neurodegenerative diseases.[32] The development of 3-(benzylthio)benzamide derivatives has led to potent and selective SIRT2 inhibitors that can increase α-tubulin acetylation and inhibit polyglutamine aggregation, a hallmark of Huntington's disease.[32]

V. Experimental Protocols

A. General Synthesis of Benzamide Derivatives from Benzoyl Chloride

This protocol describes a common method for the synthesis of benzamides via the reaction of a benzoyl chloride with an appropriate amine.[33][34]

Materials:

  • Substituted Benzoyl Chloride (1 equivalent)

  • Amine (1.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the substituted benzoyl chloride (1 equivalent) in DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Workflow: Synthesis and Purification of Benzamide Derivatives

cluster_2 Synthesis and Purification Workflow Reactants (Benzoyl Chloride, Amine, Base) Reactants (Benzoyl Chloride, Amine, Base) Reaction in DCM Reaction in DCM Reactants (Benzoyl Chloride, Amine, Base)->Reaction in DCM Work-up (Washing) Work-up (Washing) Reaction in DCM->Work-up (Washing) Drying and Concentration Drying and Concentration Work-up (Washing)->Drying and Concentration Purification (Column Chromatography) Purification (Column Chromatography) Drying and Concentration->Purification (Column Chromatography) Pure Benzamide Derivative Pure Benzamide Derivative Purification (Column Chromatography)->Pure Benzamide Derivative

References

crystal structure of 4-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 4-bromo-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide derivatives are a significant class of organic compounds, widely recognized for their diverse and potent pharmaceutical activities.[1] Their structural versatility allows for the fine-tuning of their biological profiles, making them attractive scaffolds in drug discovery. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is of paramount importance as it governs key physicochemical properties such as solubility, stability, and bioavailability. Understanding the crystal structure provides invaluable insights into the intermolecular interactions that stabilize the crystalline lattice, which can be leveraged in the design of new drug candidates with improved properties. This guide provides a comprehensive technical overview of the , a representative member of this class, detailing its synthesis, single-crystal growth, and an in-depth analysis of its molecular and supramolecular architecture.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of this compound is a robust and reproducible process, ensuring high purity material suitable for single-crystal growth. The causality behind the experimental choices lies in creating a controlled environment for the formation of a crystalline solid with minimal defects.

Experimental Protocol: Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of 4-bromobenzoyl chloride with aniline.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-bromobenzoyl chloride (0.20 g, 0.91 mmol) in 10 ml of acetone, add aniline (0.12 ml, 1.37 mmol).

  • Reflux: The reaction mixture is then refluxed for 6 hours. During this period, the nucleophilic aniline attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of HCl. The excess aniline acts as a base to neutralize the HCl formed.

  • Isolation: Upon completion of the reaction, a gray solid mass of this compound is formed. This solid is isolated by filtration and washed with distilled water to remove any remaining impurities.

Experimental Protocol: Single-Crystal Growth

The growth of high-quality single crystals is a critical step for accurate X-ray diffraction analysis. The chosen method of slow evaporation from a mixed solvent system is a field-proven technique for obtaining crystals of suitable size and quality.

Step-by-Step Methodology:

  • Solvent Selection: The synthesized this compound is recrystallized from a 1:1 (v/v) mixture of acetone and methanol. This solvent combination provides a good balance of solubility and volatility for slow crystal growth.

  • Slow Evaporation: The solution is allowed to evaporate slowly at room temperature over a period of one week. This slow rate of solvent removal allows the molecules to self-assemble into a well-ordered crystal lattice.

  • Crystal Morphology: This process yields colorless, needle-shaped single crystals suitable for X-ray structure determination.[1] The melting point of the crystals is in the range of 474-475 K.[1]

Crystal Structure Analysis: Unveiling the Molecular Architecture

The was determined by single-crystal X-ray diffraction, providing a detailed picture of the molecular geometry and the intermolecular interactions that govern the crystal packing.

Crystallographic Data

The crystallographic data provides the fundamental parameters of the crystal lattice.

Parameter Value [1]
Chemical FormulaC₁₃H₁₀BrNO
Molecular Weight276.12 g/mol
Crystal SystemTriclinic
Space GroupP
a (Å)5.3552 (2)
b (Å)7.6334 (2)
c (Å)13.9956 (5)
α (°)105.757 (3)
β (°)100.585 (3)
γ (°)90.086 (2)
Volume (ų)540.45 (3)
Z2
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.032, wR₂ = 0.168
Molecular Conformation

The this compound molecule adopts a twisted conformation in the solid state.[1][2] The dihedral angle between the phenyl and the 4-bromophenyl rings is 58.63 (9)°.[1][2] This non-planar arrangement is a key feature of its molecular structure. The central N—C=O amide plane is also twisted with respect to the two aromatic rings, making dihedral angles of 30.2 (2)° with the phenyl ring and 29.2 (2)° with the 4-bromophenyl ring.[1][2]

Supramolecular Assembly: A Network of Interactions

The crystal packing of this compound is stabilized by a network of intermolecular interactions, primarily N—H⋯O hydrogen bonds and C—H⋯π contacts.[1] These non-covalent interactions are crucial in dictating the overall three-dimensional architecture of the crystal.

In the crystal, molecules are linked into chains along the direction via N—H⋯O hydrogen bonds.[1] The amide hydrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen atom of an adjacent molecule serves as the acceptor.

G cluster_0 Molecule A cluster_1 Molecule B N-H_A N-H C=O_B C=O N-H_A->C=O_B N-H···O Hydrogen Bond C=O_A C=O N-H_B N-H

Caption: N-H···O Hydrogen Bonding in this compound.

Complementing the hydrogen bonding network, C—H⋯π interactions further stabilize the crystal structure. These weaker interactions involve hydrogen atoms from both the phenyl and 4-bromophenyl rings interacting with the π-electron clouds of adjacent aromatic rings, contributing to the formation of a three-dimensional network.[1]

G cluster_0 Molecule 1 cluster_1 Molecule 2 C-H C-H (Phenyl Ring) pi_system π-system (Bromophenyl Ring) C-H->pi_system C-H···π Interaction

Caption: C-H···π Interactions in this compound.

Conclusion

The reveals a twisted molecular conformation and a robust three-dimensional supramolecular network stabilized by a combination of strong N—H⋯O hydrogen bonds and weaker C—H⋯π interactions. This detailed structural understanding provides a solid foundation for researchers and drug development professionals. The insights into the intermolecular forces at play can guide the rational design of novel benzamide derivatives with tailored solid-state properties, ultimately contributing to the development of more effective and reliable pharmaceutical products. The presented self-validating protocols for synthesis and crystallization ensure the reproducibility of these findings, fostering further research and application in the field.

References

Navigating the Synthesis and Handling of 4-bromo-N-phenylbenzamide: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safety protocols and handling precautions for 4-bromo-N-phenylbenzamide (CAS No. 6846-12-4).[1][2][3][4] It is intended for researchers, scientists, and drug development professionals who work with this and structurally similar halogenated aromatic compounds. The focus is on fostering a deep understanding of the material's properties and the rationale behind the recommended safety procedures to ensure a secure laboratory environment.

Compound Profile and Hazard Identification

This compound is a benzamide derivative that sees application in chemical synthesis and research, including as a potential intermediate in the development of novel pharmaceutical agents.[5][6] Its molecular structure, featuring a brominated phenyl ring and an amide linkage, dictates its reactivity and toxicological profile.

A thorough understanding of its hazards is paramount before any laboratory work commences. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the risks associated with this compound.[2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure. The primary routes of exposure are inhalation, skin contact, and ingestion.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₃H₁₀BrNO[1][2][3][4]
Molecular Weight 276.13 g/mol [1][2][3]
Melting Point 205 °C[4]
Boiling Point 304.7±25.0 °C (Predicted)[4]
Density 1.496±0.06 g/cm³ (Predicted)[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential when handling this compound.

Engineering Controls: The First Line of Defense

All operations involving this compound, especially those that may generate dust or vapors, must be conducted in a certified chemical fume hood.[1][7] This is a non-negotiable requirement to minimize the risk of inhalation, which can cause respiratory irritation.[2] The fume hood provides a contained workspace and actively removes airborne contaminants.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[1][8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[10]

    • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.[1]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of exposure exceeding permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[9]

The following diagram illustrates the decision-making process for selecting the appropriate level of control.

Safety_Controls_Hierarchy cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (e.g., Chemical Fume Hood) Elimination->Engineering If not feasible Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Always supplement with PPE Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) Administrative->PPE Final layer of protection caption Hierarchy of Safety Controls

Hierarchy of Safety Controls

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

General Handling Practices
  • Avoid the formation of dust and aerosols.[11][12]

  • Wash hands thoroughly after handling the compound.[1][7]

  • Do not eat, drink, or smoke in the laboratory.[10]

  • Ensure that an eyewash station and safety shower are readily accessible.

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] Specifically, storage at 2-8°C is recommended.[3] It should be stored away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[1][7] Avoid exposure to heat, flames, and sparks.[1]

Experimental Workflow: Synthesis of this compound

To provide a practical context for the safety and handling precautions, this section outlines a typical laboratory synthesis of this compound from 4-bromobenzoyl chloride and aniline.[5]

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Dissolve 4-bromobenzoyl chloride (1 equivalent) in a suitable solvent such as acetone. To this solution, add aniline (1.5 equivalents).[5]

  • Reaction: Heat the mixture to reflux and maintain for several hours.[5]

  • Workup: After the reaction is complete, allow the mixture to cool. A solid product should precipitate.[5]

  • Isolation: Collect the solid by vacuum filtration and wash with distilled water.[5]

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an acetone/methanol mixture, to obtain purified this compound.[5]

The following diagram visualizes the synthesis workflow.

Synthesis_Workflow Start Start: Reagents in Fume Hood Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Start->Setup Addition 2. Reagent Addition (4-bromobenzoyl chloride, aniline, acetone) Setup->Addition Reaction 3. Reflux (Heating for several hours) Addition->Reaction Workup 4. Cooling & Precipitation Reaction->Workup Isolation 5. Vacuum Filtration & Washing Workup->Isolation Purification 6. Recrystallization (Acetone/Methanol) Isolation->Purification End End: Purified Product Purification->End

Synthesis Workflow Diagram

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Wash out the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.[11][12]

Spill Response

For small spills, absorb the material with an inert substance such as vermiculite or sand.[13] Collect the absorbed material into a designated, labeled waste container.[13] Clean the spill area thoroughly. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.[1] As a halogenated organic compound, it must be collected in a designated "Halogenated Organic Waste" container.[9][14][15] Never dispose of this chemical down the drain.[14] All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Consult with your institution's EHS department for specific disposal procedures.[13]

Conclusion

This compound is a valuable compound in chemical research with a well-defined hazard profile. By understanding its properties and adhering to the safety protocols outlined in this guide, researchers can handle this compound safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the risks and the rationale behind the precautions, is the cornerstone of a secure and productive research environment.

References

Methodological & Application

detailed experimental protocol for synthesizing 4-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An exhaustive guide to the laboratory synthesis of 4-bromo-N-phenylbenzamide, this document provides a detailed experimental protocol, an exploration of the underlying chemical principles, and comprehensive safety guidelines. Tailored for researchers, scientists, and professionals in drug development, this application note is structured to provide both practical instructions and a deeper understanding of the synthetic process.

Introduction

This compound is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a brominated phenyl ring coupled to an anilide moiety, offers multiple sites for further chemical modification, making it a versatile building block for more complex molecules. The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, a reliable method for forming amide bonds.[1][2] This protocol outlines a standard and efficient procedure for its preparation from 4-bromobenzoyl chloride and aniline.

Theoretical Background and Mechanism

The synthesis of this compound is achieved through the acylation of aniline with 4-bromobenzoyl chloride. This reaction is a prime example of the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base to form an amide.[2][3][4]

The reaction mechanism proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.[3][5]

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

  • Deprotonation: The resulting protonated amide is then deprotonated, often by another molecule of aniline or a weak base present in the reaction mixture, to yield the final product, this compound, and hydrochloric acid as a byproduct.[4]

The overall reaction is as follows:

4-Bromobenzoyl chloride + Aniline → this compound + HCl

To drive the reaction to completion, a base is often added to neutralize the hydrochloric acid byproduct.[2]

Reaction Mechanism Diagram

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride 4-Bromobenzoyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Chloride Departure HCl HCl Intermediate->HCl Deprotonation workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 4-bromobenzoyl chloride in acetone B Add aniline to the solution A->B C Reflux the mixture for 6 hours B->C D Cool and filter the solid product C->D E Wash the solid with distilled water D->E F Recrystallize from acetone/methanol E->F G Dry the purified crystals F->G H Determine melting point G->H I Spectroscopic Characterization (NMR, IR) G->I

References

Application Notes & Protocols: The Strategic Use of 4-bromo-N-phenylbenzamide in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the application of 4-bromo-N-phenylbenzamide as an electrophilic partner in Suzuki coupling reactions. We delve into the mechanistic underpinnings, critical parameter optimization, and step-by-step experimental procedures designed for researchers, medicinal chemists, and process development scientists. The protocols herein are structured to ensure robust, reproducible synthesis of N-phenyl-substituted biaryl amides, a scaffold of significant interest in pharmaceutical and materials science.[3]

Introduction: Why this compound?

This compound is a valuable substrate for constructing complex molecular architectures. The aryl bromide moiety provides a reliable handle for palladium-catalyzed cross-coupling, exhibiting a favorable balance of reactivity and stability.[1] The N-phenylbenzamide functional group, meanwhile, is a common feature in biologically active molecules and advanced materials. The primary challenge and focus of this guide is to achieve selective C(sp²)-C(sp²) bond formation at the carbon-bromine bond without compromising the integrity of the amide linkage, which can be susceptible to hydrolysis under harsh basic conditions. This document serves as a field-proven guide to navigating this synthetic challenge.

The Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura reaction proceeds via a well-established palladium-based catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[1]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-Br (4-bromo-N- phenylbenzamide) PdII_Aryl R¹-Pd(II)L₂-Br (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OH)₂ (Boronic Acid) + Base PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² (Product) caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing the Reaction: A Guide to Key Parameters

Achieving high yield and purity requires careful selection of reagents and conditions. The presence of the amide group in this compound necessitates a strategic approach to parameter selection to avoid side reactions, primarily hydrolysis.

The Palladium Catalyst & Ligand

The choice of catalyst is critical. While numerous systems exist, a few are particularly well-suited for functionalized aryl bromides.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[6]

  • Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.

    • Triphenylphosphine (PPh₃): A robust, cost-effective, and standard ligand suitable for many applications.[2]

    • Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands can significantly accelerate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and milder reaction temperatures, which is advantageous for preserving the amide group.

The Base: The Key to Amide Compatibility

The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. However, a strong base can readily hydrolyze the amide bond in the substrate and product.

  • Recommended Bases: Inorganic carbonates and phosphates are the preferred choices.

    • Potassium Carbonate (K₂CO₃): A moderately strong base, effective in many solvent systems, and generally compatible with amides at temperatures below 100°C.

    • Potassium Phosphate (K₃PO₄): A slightly stronger base than K₂CO₃, often used to accelerate reactions with less reactive boronic acids. It shows good compatibility with many functional groups.[7]

  • Bases to Avoid: Strong hydroxide bases like NaOH or KOH should be avoided as they significantly increase the risk of amide hydrolysis.

The Solvent System

The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic solvents, often in combination with water, are standard.

  • Common Solvents:

    • 1,4-Dioxane / Water: A highly effective and widely used mixture.[8]

    • Toluene / Water: A good alternative, particularly for higher temperature reactions.

    • Tetrahydrofuran (THF) / Water: Suitable for reactions at lower to moderate temperatures.

  • The Role of Water: A small amount of water is typically necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]

Table 1: Summary of Recommended Starting Conditions
ParameterRecommended ChoiceRationale & Justification
Substrate This compoundAryl bromide for reliable oxidative addition.
Nucleophile Arylboronic Acid (1.2-1.5 equiv.)Commercially available, stable, and effective coupling partner.
Pd Precatalyst Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)Reliable and effective Pd(0) sources.
Ligand PPh₃ (2-4 equiv. to Pd) or SPhos (2 equiv. to Pd)PPh₃ is standard; SPhos allows for milder conditions.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Effective for boronic acid activation with minimal amide hydrolysis risk.
Solvent 1,4-Dioxane:H₂O (4:1 to 10:1 v/v)Excellent solvating properties for a wide range of substrates.
Temperature 80 - 100 °CBalances reaction rate with functional group stability.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium compounds and organic solvents should be handled with care.

Standard Protocol for Suzuki Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Workflow start Start reagents 1. Add Reactants to Flask - this compound - Arylboronic Acid - Base (K₂CO₃) start->reagents solvent 2. Add Solvent (Dioxane/Water) reagents->solvent degas 3. Degas Mixture (N₂ or Ar Purge) solvent->degas catalyst 4. Add Catalyst System (Pd Precatalyst + Ligand) degas->catalyst heat 5. Heat to 80-100 °C (Monitor by TLC/LC-MS) catalyst->heat workup 6. Aqueous Workup (Cool, Dilute, Extract) heat->workup purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Fig. 2: General Experimental Workflow.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 equiv., 8 mol%)

  • 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture (sufficient to make a ~0.1 M solution with respect to the aryl bromide).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl N-phenylbenzamide.

Protocol for Reaction Optimization

For challenging substrates or to improve yield, a systematic optimization should be performed. A Design of Experiments (DoE) approach is recommended, but a one-variable-at-a-time (OVAT) approach can also be effective.

Variables to Screen:

  • Base: Compare K₂CO₃ vs. K₃PO₄.

  • Ligand: Compare PPh₃ vs. a Buchwald ligand like SPhos.

  • Solvent: Compare Dioxane/H₂O vs. Toluene/H₂O.

  • Temperature: Screen temperatures from 70 °C to 110 °C in 10 °C increments.

Run a matrix of small-scale reactions to identify the optimal combination of these parameters for your specific arylboronic acid partner.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system.3. Low reaction temperature.1. Ensure thorough degassing of the reaction mixture and solvent.2. Switch to a more active ligand (e.g., SPhos).3. Increase temperature gradually (e.g., to 100-110 °C), monitoring for amide degradation.
Amide Hydrolysis 1. Base is too strong.2. Reaction temperature is too high.3. Prolonged reaction time.1. Use a milder base (K₂CO₃).2. Lower the reaction temperature.3. Use a more active catalyst to shorten the reaction time.
Dehalogenation of Starting Material 1. Presence of a hydride source.2. Catalyst deactivation pathway.1. Ensure solvents are pure. Use a slightly stronger base like K₃PO₄ which can sometimes suppress this side reaction.[4]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High catalyst loading.1. Improve degassing procedure.2. Reduce palladium catalyst loading.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of functionalized biaryl amides. By carefully selecting a catalyst system and employing moderately basic conditions, such as those utilizing potassium carbonate or phosphate, the reaction can be performed with high selectivity for the C-Br bond, preserving the integrity of the crucial amide functionality. The protocols and optimization strategies detailed in this guide provide a robust framework for researchers to successfully implement this transformation, enabling the efficient construction of complex molecules for pharmaceutical and materials science applications.

References

4-bromo-N-phenylbenzamide as a precursor for novel FGFR1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of 4-bromo-N-phenylbenzamide as a versatile precursor for the synthesis and evaluation of novel Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.

Introduction: Targeting FGFR1 in Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a pivotal role in regulating essential cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs), which induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[3][4] This phosphorylation cascade activates multiple downstream signaling pathways, such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for normal cellular function.[3][4]

However, aberrant FGFR1 signaling, often driven by gene amplification, activating mutations, or translocations, is a significant oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC), breast cancer, and bladder cancer.[5][6] This dysregulation leads to uncontrolled cell growth, enhanced tumor cell survival, and resistance to therapy, making FGFR1 a compelling and validated target for cancer drug discovery.[5][7]

The this compound Scaffold: A Privileged Starting Point

The development of small-molecule kinase inhibitors that selectively target the ATP-binding site of FGFR1 is a promising therapeutic strategy.[8] Within this field, the N-phenylbenzamide core structure has emerged as a "privileged scaffold." This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain, a common feature exploited by many successful kinase inhibitors.[9]

The this compound derivative, in particular, serves as an exceptionally valuable precursor. The bromine atom at the 4-position is not merely a placeholder; it is a versatile chemical handle. It provides a strategic site for introducing molecular diversity through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity. This application note provides a comprehensive guide to synthesizing, characterizing, and evaluating novel FGFR1 inhibitors derived from this key precursor.

Experimental Workflow Overview

The process of developing novel inhibitors from the precursor involves a multi-stage workflow, beginning with chemical synthesis and culminating in detailed biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Precursor This compound Precursor Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Precursor->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural & Purity Analysis (NMR, MS, HPLC) Purification->Characterization KinaseAssay In Vitro Kinase Assay (IC50 Determination) Characterization->KinaseAssay Lead Compound CellAssay Cell-Based Potency (GI50 on Cancer Cells) KinaseAssay->CellAssay SignalingAssay Target Engagement (Western Blot for p-FGFR1) CellAssay->SignalingAssay

Caption: Overall workflow from precursor to biological validation.

PART 1: Synthesis and Characterization Protocols

This section details the synthetic route from this compound to a representative final compound, followed by essential characterization protocols. The described reaction is a Suzuki coupling, a robust and widely used method for forming carbon-carbon bonds.

Protocol 1.1: Synthesis of a Novel Inhibitor via Suzuki Coupling

Rationale: The Suzuki coupling is chosen for its high tolerance of functional groups, mild reaction conditions, and commercial availability of a vast array of boronic acids. This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Reaction Scheme:

Materials and Reagents:

ReagentFormulaMWPurpose
This compoundC₁₃H₁₀BrNO276.13 g/mol Starting Material
4-Methoxyphenylboronic acidC₇H₉BO₃151.96 g/mol Coupling Partner
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56 g/mol Palladium Catalyst
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99 g/mol Base
TolueneC₇H₈92.14 g/mol Solvent
Ethanol (EtOH)C₂H₅OH46.07 g/mol Co-solvent
Water (H₂O)H₂O18.02 g/mol Co-solvent

Step-by-Step Procedure:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.0 g).

  • Reagent Addition: Add the desired aryl boronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add the solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio (e.g., 20 mL Toluene, 5 mL EtOH, 5 mL H₂O).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as palladium catalysts are sensitive to oxygen, especially at high temperatures.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Shake the funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure final compound.

Protocol 1.2: Compound Characterization

Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Impurities can lead to misleading results in biological assays.[10]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the final compound.

  • Procedure: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected Outcome: The ¹H NMR spectrum should show the expected signals and coupling patterns for all protons in the molecule. The disappearance of the signal corresponding to the bromo-substituted aromatic proton and the appearance of new signals from the coupled aryl group confirm the success of the reaction.

B. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Procedure: Use Electrospray Ionization (ESI) mass spectrometry. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and inject it into the mass spectrometer.

  • Expected Outcome: The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the synthesized compound, matching the calculated molecular weight.[1][11]

C. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the final compound.

  • Procedure: Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Expected Outcome: A pure compound should result in a single major peak. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, with >95% purity being the standard for biological testing.

PART 2: Biological Evaluation Protocols

Once a compound is synthesized and characterized, its biological activity against FGFR1 must be determined. This involves both biochemical and cell-based assays.

The FGFR1 Signaling Pathway

Understanding the target pathway is crucial for designing relevant assays. Aberrant FGFR1 activation triggers downstream cascades that promote tumorigenesis. Key nodes for assessment include FGFR1 autophosphorylation and the phosphorylation of downstream effectors like ERK.[3][12]

G FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds Dimer Receptor Dimerization & Autophosphorylation FGFR1->Dimer FRS2 FRS2 Dimer->FRS2 Activates PLCg PLCγ Dimer->PLCg Activates Inhibitor Novel Inhibitor Inhibitor->Dimer Blocks ATP Binding RAS RAS/MAPK Pathway FRS2->RAS PI3K PI3K/AKT Pathway FRS2->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Promotes ERK p-ERK RAS->ERK PI3K->Proliferation Promotes ERK->Proliferation Promotes

Caption: Simplified FGFR1 signaling pathway and point of inhibition.

Protocol 2.1: In Vitro FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

Rationale: This biochemical assay directly measures the ability of a compound to bind to the ATP pocket of the FGFR1 kinase domain. It is a competitive binding assay that is highly sensitive and suitable for high-throughput screening to determine the half-maximal inhibitory concentration (IC₅₀).[13]

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the FGFR1 kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer. When the tracer is bound to the kinase, it is in close proximity to the Eu-labeled antibody, resulting in a high degree of Förster Resonance Energy Transfer (FRET). A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[13]

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in a 96-well or 384-well plate. A typical starting concentration is 100 µM, followed by 10-point, 3-fold serial dilutions. Include a DMSO-only control (vehicle).

  • Reagent Preparation: Prepare 3X solutions of the FGFR1 enzyme/Eu-antibody mix and the Kinase Tracer in the appropriate kinase buffer as per the manufacturer's protocol (e.g., Thermo Fisher Scientific).[13]

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compound to the assay plate wells.

    • Add 5 µL of the 3X FGFR1/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved FRET. Measure the emission from both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Hypothetical Data Summary:

CompoundFGFR1 IC₅₀ (nM)
Precursor (this compound)> 50,000
Inhibitor 1 (Example)85
Inhibitor 2 (Example)25
Staurosporine (Control)15
Protocol 2.2: Cell-Based Proliferation and Signaling Assays

Rationale: While an in vitro kinase assay confirms direct target binding, a cell-based assay is crucial to determine if the compound can enter cells, engage the target in a physiological context, and exert an anti-proliferative effect. Western blotting confirms that the observed cellular effect is due to the inhibition of the intended signaling pathway.[11][14]

A. Cell Viability Assay (Determining GI₅₀):

  • Cell Line Selection: Choose a cancer cell line with known FGFR1 amplification, such as NCI-H1581 (NSCLC).[1][11]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (similar concentration range as the kinase assay) for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or Resazurin) and measure the signal (luminescence or fluorescence) according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

B. Western Blot for Target Engagement:

  • Cell Treatment: Seed cells (e.g., NCI-H1581) in 6-well plates and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-FGFR1, anti-total-FGFR1, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A potent and on-target inhibitor should show a dose-dependent decrease in the phosphorylation of FGFR1 and its downstream effector ERK, without affecting the total protein levels.[11][14]

Conclusion and Future Directions

The this compound scaffold represents a highly tractable starting point for the development of novel and potent FGFR1 inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis, purification, characterization, and comprehensive biological evaluation of such compounds. By systematically applying these methods, researchers can efficiently navigate the early stages of the drug discovery process, from initial hit generation to lead optimization. Future work should focus on expanding the SAR through diverse coupling partners, evaluating selectivity against other kinases, and advancing promising leads into in vivo efficacy models.

References

Application Notes and Protocols for the Synthesis and Evaluation of N-Phenylbenzamide Derivatives as Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of N-Phenylbenzamide Scaffolds in Virology

The N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Within the realm of virology, these derivatives have garnered significant attention as a promising class of antiviral agents. Their efficacy has been reported against a range of clinically relevant viruses, including Enterovirus 71 (EV71), Coxsackieviruses, Hepatitis C Virus (HCV), and Influenza A virus. The synthetic tractability of the N-phenylbenzamide core allows for systematic structural modifications, enabling the fine-tuning of their antiviral potency and selectivity. This guide provides an in-depth exploration of the synthesis of N-phenylbenzamide derivatives, their antiviral activities, and detailed protocols for their preparation and evaluation, designed for researchers and professionals in drug development.

Synthetic Strategies for N-Phenylbenzamide Derivatives

The synthesis of N-phenylbenzamide derivatives is typically achieved through the condensation of a substituted benzoic acid with a substituted aniline. A common and efficient method involves the use of coupling agents to facilitate the formation of the amide bond.

General Synthetic Scheme

A representative synthetic route often starts from a substituted benzoic acid, which is then coupled with a variety of anilines to generate a library of N-phenylbenzamide derivatives. Further modifications can be made to the core structure to explore structure-activity relationships (SAR).

For instance, starting with 3-amino-4-methoxybenzoic acid, a series of intermediate compounds can be synthesized by condensation with various amines using N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent.

G cluster_0 Starting Materials cluster_1 Amide Coupling cluster_2 Intermediate Products cluster_3 Further Derivatization (Optional) 3-amino-4-methoxybenzoic acid 3-amino-4-methoxybenzoic acid Coupling Agents (DIC, HOBt) Coupling Agents (DIC, HOBt) 3-amino-4-methoxybenzoic acid->Coupling Agents (DIC, HOBt) Reacts with Substituted Anilines (R1NH2) Substituted Anilines (R1NH2) Substituted Anilines (R1NH2)->Coupling Agents (DIC, HOBt) Reacts with N-phenylbenzamide Derivatives (1a-e) N-phenylbenzamide Derivatives (1a-e) Coupling Agents (DIC, HOBt)->N-phenylbenzamide Derivatives (1a-e) Yields Solvent (CH2Cl2) Solvent (CH2Cl2) Reaction Conditions (Room Temp, 5h) Reaction Conditions (Room Temp, 5h) Further Derivatization (Optional) Further Derivatization (Optional) N-phenylbenzamide Derivatives (1a-e)->Further Derivatization (Optional) Can undergo Alkylation or Acylation Alkylation or Acylation Final Products Final Products Further Derivatization (Optional)->Final Products

Caption: General workflow for the synthesis of N-phenylbenzamide derivatives.

Antiviral Activity and Structure-Activity Relationship (SAR)

N-phenylbenzamide derivatives have demonstrated significant antiviral activity against several viruses, most notably Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease (HFMD).

Activity Against Enterovirus 71 (EV71)

Several studies have reported the successful identification of N-phenylbenzamide derivatives with potent anti-EV71 activity. For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e) has been shown to be active against multiple strains of EV71 at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM. Importantly, this compound exhibited significantly lower cytotoxicity in Vero cells (TC50 = 620 ± 0.0 μM) compared to the reference drug pirodavir (TC50 = 31 ± 2.2 μM), indicating a favorable safety profile.

CompoundTarget Virus (Strain)IC50 (µM)TC50 (µM)Selectivity Index (SI)Reference
1eEV71 (SZ-98, C4)5.7 ± 0.8620110
1eEV71 (JS-52-3, C4)9.8 ± 1.162063
1eEV71 (H, C2)12 ± 1.262051
1eEV71 (BrCr, A)12 ± 1.062051
PirodavirEV71 (SZ-98, C4)0.60 ± 0.0931 ± 2.252
Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies have provided valuable insights into the structural requirements for antiviral activity:

  • Substituents on Benzene Ring B: The presence of a benzene ring at position B is considered essential for anti-EV71 activity. Lipophilic substituents on this ring, such as isopropyl, tert-butyl, and n-butyl groups, have been shown to increase anti-EV71 activity.

  • Amide Linker: The amide linker between the two aromatic rings appears to be crucial for anti-EV71 activity.

  • Amino Group at C3-position on Benzene Ring A: An amino group at the C3-position on benzene ring A has been identified as important for antiviral activity.

Mechanism of Antiviral Action

The antiviral mechanism of some N-phenylbenzamide derivatives against enteroviruses involves direct interaction with the viral capsid. These compounds are proposed to bind to a hydrophobic pocket within the capsid protein, stabilizing the virion. This stabilization prevents the conformational changes necessary for uncoating and the release of the viral RNA into the host cell, thereby inhibiting viral replication.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)

This protocol describes a representative synthesis of a potent anti-EV71 N-phenylbenzamide derivative.

Materials:

  • 3-amino-4-methoxybenzoic acid

  • 4-bromoaniline

  • N,N'-diisopropylcarbodiimide (DIC)

  • N-hydroxybenzotriazole (HOBt)

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 3-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane, add N-hydroxybenzotriazole (HOBt, 1.2 eq) and N,N'-diisopropylcarbodiimide (DIC, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromoaniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e).

Protocol 2: Antiviral Activity Evaluation using Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to determine the in vitro antiviral activity of compounds by measuring the inhibition of virus-induced cell death.

Materials:

  • Vero cells (or other suitable host cells)

  • Cell culture medium (e.g., DMEM supplemented with FBS)

  • Enterovirus 71 (EV71) stock

  • Test compounds (N-phenylbenzamide derivatives) dissolved in DMSO

  • 96-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well). Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: When the cell monolayer is confluent, remove the culture medium. Add 100 µL of virus suspension (at a multiplicity of infection, MOI, that causes complete CPE in 2-3 days) to all wells except the cell control wells.

  • Simultaneously, add 100 µL of the serially diluted compounds to the corresponding wells. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show complete cytopathic effect (typically 2-3 days).

  • Staining: Discard the supernatant and wash the cells with PBS. Add 100 µL of crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

  • Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Solubilize the stain in each well using a suitable solvent (e.g., methanol).

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that inhibits viral CPE by 50% compared to the virus control. The 50% cytotoxic concentration (CC50) is determined from parallel assays without virus infection. The Selectivity Index (SI) is calculated as the ratio of TC50/IC50.

G cluster_0 Assay Setup cluster_1 Infection & Treatment cluster_2 Data Acquisition cluster_3 Data Analysis Seed Host Cells in 96-well Plate Seed Host Cells in 96-well Plate Infect Cells with Virus Infect Cells with Virus Seed Host Cells in 96-well Plate->Infect Cells with Virus Prepare Compound Dilutions Prepare Compound Dilutions Add Compound Dilutions Add Compound Dilutions Prepare Compound Dilutions->Add Compound Dilutions Incubate (2-3 days) Incubate (2-3 days) Infect Cells with Virus->Incubate (2-3 days) Add Compound Dilutions->Incubate (2-3 days) Observe CPE Observe CPE Incubate (2-3 days)->Observe CPE Crystal Violet Staining Crystal Violet Staining Observe CPE->Crystal Violet Staining Measure Absorbance (570 nm) Measure Absorbance (570 nm) Crystal Violet Staining->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50 Calculate CC50 Calculate CC50 Measure Absorbance (570 nm)->Calculate CC50 Determine Selectivity Index (SI) Determine Selectivity Index (SI) Calculate IC50->Determine Selectivity Index (SI) Calculate CC50->Determine Selectivity Index (SI)

Caption: Workflow of the Cytopathic Effect (CPE) Inhibition Assay.

Conclusion

N-phenylbenzamide derivatives represent a highly promising class of antiviral agents with demonstrated efficacy against a variety of viruses. The synthetic accessibility of this scaffold allows for extensive medicinal chemistry efforts to optimize their potency and pharmacokinetic properties. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel antiviral therapeutics based on the N-phenylbenzamide core structure.

Application Notes and Protocols for the Characterization of 4-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-N-phenylbenzamide is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As with any compound intended for research or development, comprehensive characterization is crucial to confirm its identity, purity, and physicochemical properties. This document provides detailed analytical methods and protocols for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to provide a robust framework for quality control and to ensure the reliability of experimental data.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for the development of analytical methods.

PropertyValueSource
Molecular FormulaC₁₃H₁₀BrNO[1]
Molecular Weight276.13 g/mol [1][2]
IUPAC NameThis compound[2]
CAS Number6846-12-4[1][3]
Melting Point474-475 K (201-202 °C)[4]
AppearanceColorless needle-shaped single crystals[4]
Boiling Point304.7°C at 760 mmHg[3]
Density1.496 g/cm³[3]

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from potential impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of moderately polar to nonpolar compounds like this compound.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5] More nonpolar compounds are retained longer on the column. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits strong absorbance.[5]

Experimental Protocol: RP-HPLC

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Sodium acetate buffer (10mM, pH 5).

2. Preparation of Solutions:

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 10mM sodium acetate buffer (pH 5) can be used as a starting point.[6] All mobile phase components should be degassed before use.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18 (150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:10mM Sodium Acetate (pH 5) (50:50 v/v)
Flow Rate0.7 mL/min
Column Temperature30 °C
Injection Volume20 µL
UV Detection254 nm

4. Data Analysis:

  • The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total peak area.

  • Quantification can be performed by creating a calibration curve from the peak areas of the standard solutions and determining the concentration of the sample from this curve.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Buffer) D Inject Sample into HPLC A->D B Prepare Standard Solutions B->D C Prepare Sample Solution C->D E Separation on C18 Column D->E Elution F UV Detection at 254 nm E->F Detection G Integrate Peak Areas F->G H Calculate Purity / Concentration G->H

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both qualitative and quantitative information.

Principle of the Method

The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation. For brominated compounds, negative chemical ionization (NCI) can be a highly selective and sensitive method.[7][8]

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • This compound reference standard.

  • Dichloromethane or other suitable solvent (GC grade).

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of the reference standard in dichloromethane (e.g., 100 µg/mL).

  • Sample Solution: Dissolve the sample in dichloromethane to a similar concentration.

3. GC-MS Conditions:

ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, constant flow of 1 mL/min
Inlet Temperature280 °C
Injection Volume1 µL (splitless)
Oven Program100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line290 °C
Ion SourceElectron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI)
Mass Range50-400 amu

4. Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum.

  • The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by the isotopic pattern of the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Ionization (EI/NCI) C->D E Mass Analysis D->E F Analyze Mass Spectrum E->F G Identify Compound & Impurities F->G

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • This compound sample.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of DMSO-d₆ in an NMR tube.

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

4. Expected Chemical Shifts (in DMSO-d₆): [9]

  • ¹H NMR (400 MHz):

    • δ 10.30 (s, 1H, NH)

    • δ 7.95 – 7.83 (m, 2H, aromatic)

    • δ 7.82 – 7.65 (m, 4H, aromatic)

    • δ 7.36 (m, 2H, aromatic)

    • δ 7.11 (m, 1H, aromatic)

  • ¹³C NMR (100 MHz):

    • Characteristic peaks for the aromatic carbons and the carbonyl carbon are expected. The exact chemical shifts can be compared to literature values or predicted using NMR simulation software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FT-IR

1. Instrumentation and Materials:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

  • This compound sample.

  • Potassium bromide (KBr), if using the pellet method.

2. Sample Preparation (ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

3. Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

4. Expected Characteristic Absorptions:

  • N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption between 1630-1680 cm⁻¹.

  • N-H bend (Amide II): An absorption between 1510-1570 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the 1400-1600 cm⁻¹ region.

  • C-Br stretch: A peak in the lower frequency region, typically below 700 cm⁻¹.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of a crystalline solid.

Experimental Protocol: DSC

1. Instrumentation and Materials:

  • Differential Scanning Calorimeter.

  • Aluminum pans and lids.

  • This compound sample.

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

3. Data Acquisition:

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

4. Data Analysis:

  • The melting point is determined as the onset or peak of the endothermic melting transition.

  • The sharpness of the peak can provide an indication of the sample's purity.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently verify the identity, purity, and structural integrity of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for research and development activities.

References

Application Notes & Protocols: Leveraging 4-bromo-N-phenylbenzamide in the Strategic Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The N-phenylbenzamide core has emerged as a promising pharmacophore, with derivatives exhibiting significant activity against a range of bacterial pathogens.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of 4-bromo-N-phenylbenzamide as a versatile starting material for the synthesis of potent antibacterial compounds. We present detailed, field-proven protocols for the derivatization of this scaffold via palladium-catalyzed cross-coupling reactions, alongside methodologies for the evaluation of antibacterial efficacy. Furthermore, we delve into the mechanistic underpinnings of this class of compounds, offering insights into their potential mode of action to guide future rational drug design.

Introduction: The N-Phenylbenzamide Scaffold as a Platform for Antibacterial Drug Discovery

The chemical resilience and synthetic tractability of the amide bond make it a cornerstone of medicinal chemistry.[2] N-phenylbenzamide derivatives, in particular, have garnered significant attention for their diverse biological activities, including antibacterial properties.[1][2] The strategic placement of a bromine atom at the 4-position of the benzoyl ring in this compound provides a crucial handle for synthetic diversification. This bromo-substituent is amenable to a variety of powerful cross-coupling reactions, allowing for the systematic introduction of diverse chemical moieties to probe structure-activity relationships (SAR) and optimize antibacterial potency.[3]

The development of novel antibacterial agents is a global health imperative. Benzamide derivatives have shown promise, with some studies suggesting they may act by inhibiting essential bacterial processes, such as cell division through the targeting of the FtsZ protein.[4][5] This guide will focus on leveraging the synthetic potential of this compound to generate libraries of novel compounds for antibacterial screening and development.

Synthetic Strategies and Protocols

The bromine atom in this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are renowned for their broad substrate scope and functional group tolerance, making them ideal for the synthesis of complex molecules.[6][7]

Synthesis of the Starting Material: this compound

A straightforward and efficient method for the synthesis of the title compound is the acylation of aniline with 4-bromobenzoyl chloride.[1]

Protocol 1: Synthesis of this compound

  • Materials:

    • 4-bromobenzoyl chloride (1.0 eq)

    • Aniline (1.5 eq)

    • Acetone (as solvent)

  • Procedure:

    • Dissolve 4-bromobenzoyl chloride (0.20 g, 0.91 mmol) in 10 mL of acetone in a round-bottom flask equipped with a reflux condenser.[1]

    • Add aniline (0.12 mL, 1.37 mmol) to the solution.[1]

    • Heat the reaction mixture to reflux and maintain for 6 hours.[1]

    • Upon completion, a solid precipitate will form. Allow the mixture to cool to room temperature.[1]

    • Filter the solid and wash thoroughly with distilled water to remove any unreacted starting materials and byproducts.[1]

    • The resulting solid can be further purified by recrystallization from an acetone/methanol mixture (1:1 v/v) to yield colorless, needle-shaped crystals of this compound.[1]

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]

Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between the 4-position of the benzamide and a variety of aryl or heteroaryl boronic acids. This allows for the introduction of diverse aromatic systems, which can significantly influence the antibacterial activity of the final compound.[8]

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

    • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0-3.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the desired arylboronic acid, the palladium catalyst, and the base.[9][10]

    • Add the degassed solvent mixture to the flask via syringe.[9]

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[9][10]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9][10]

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl N-phenylbenzamide derivative.[9][10]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction yield, with inorganic bases like K₃PO₄ and K₂CO₃ often being effective.[11]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic-soluble reactants and the inorganic base.

Visualization of the Synthetic Workflow:

Suzuki_Coupling_Workflow cluster_synthesis Synthesis of Antibacterial Agent start Starting Materials: This compound Arylboronic acid Pd Catalyst, Base reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) start->reaction 1. Combine Reagents workup Reaction Work-up (Extraction, Washing) reaction->workup 2. Quench & Extract purification Purification (Column Chromatography) workup->purification 3. Isolate Crude Product product Final Product: Substituted N-phenylbenzamide purification->product 4. Obtain Pure Compound

Caption: A generalized workflow for the synthesis of substituted N-phenylbenzamide derivatives via Suzuki-Miyaura coupling.

Antibacterial Activity and Data Presentation

The synthesized N-phenylbenzamide derivatives should be evaluated for their antibacterial activity against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms. Standard methods such as the Kirby-Bauer disc diffusion assay for qualitative screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) are recommended.[12]

Table 1: Representative Antibacterial Activity of N-phenylbenzamide Derivatives

Compound IDModification on N-phenylbenzamide ScaffoldTest OrganismMIC (µg/mL)Reference
6c 4-bromo (unmodified)Bacillus subtilis6.25[12]
Escherichia coli3.12[12]
5a 4-hydroxyBacillus subtilis6.25[2][12]
Escherichia coli3.12[2][12]
5c N-(4-bromophenyl)-4-hydroxybenzamideNot specifiedNot specified[2]
Compound 5d Pyrazine carboxamide derivativeExtensively Drug-Resistant Salmonella Typhi6.25[8]

Note: This table presents a selection of data from the literature to illustrate the potential antibacterial activity of this class of compounds. The activity of newly synthesized compounds will need to be determined experimentally.

Proposed Mechanism of Action: Inhibition of FtsZ

While the precise mechanism of action for all N-phenylbenzamide derivatives is not fully elucidated, a growing body of evidence suggests that some members of this class exert their antibacterial effect by targeting the filamentous temperature-sensitive protein Z (FtsZ).[4][5] FtsZ is a bacterial homolog of tubulin and is a crucial protein in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins.[4] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[4][13] This makes FtsZ an attractive target for the development of novel antibiotics with a mechanism of action distinct from many currently used drugs.

Visualization of the Proposed Mechanism of Action:

FtsZ_Inhibition cluster_process Bacterial Cell Division cluster_inhibition Inhibition by N-phenylbenzamide Derivative FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation (Polymerization) FtsZ_monomers->Z_ring Cell_division Cell Division Z_ring->Cell_division Filamentation Bacterial Filamentation & Cell Death Z_ring->Filamentation Benzamide N-phenylbenzamide Derivative Inhibition Inhibition of Polymerization Benzamide->Inhibition Inhibition->Z_ring Blocks Filamentation->Cell_division Prevents

Caption: Proposed mechanism of action of certain N-phenylbenzamide derivatives through the inhibition of FtsZ polymerization.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile starting material for the synthesis of novel antibacterial agents. The protocols and strategies outlined in this guide provide a solid foundation for the generation of diverse libraries of N-phenylbenzamide derivatives. The promising antibacterial activities reported for this scaffold, coupled with a potentially novel mechanism of action targeting FtsZ, underscore the importance of continued research in this area. Future efforts should focus on extensive structure-activity relationship studies to optimize potency and pharmacokinetic properties, as well as in-depth mechanistic studies to confirm the molecular targets of these promising compounds.

References

Application Note & Protocol: Synthesis of 4-Bromo-N-phenylbenzamidoxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Amidoximes are a versatile class of organic compounds characterized by the RC(NH₂)=NOH functional group. They serve as crucial intermediates in the synthesis of various heterocyclic systems, including 1,2,4-oxadiazoles, and are widely investigated for their diverse biological activities, which encompass antifungal, antibacterial, and antitubercular properties.[1] Furthermore, their ability to act as bidentate ligands allows them to form stable metal complexes, making them valuable in coordination and supramolecular chemistry.[1][2]

This document provides a detailed, field-proven protocol for the synthesis of a specific N-substituted amidoxime, 4-bromo-N-phenylbenzamidoxime (C₁₃H₁₁BrN₂O). The synthesis follows a robust two-step procedure starting from the corresponding amide, 4-bromo-N-phenylbenzamide. The first step involves the conversion of the amide to its imidoyl chloride derivative, which is then reacted with hydroxylamine to yield the target amidoxime. This protocol is designed for researchers in medicinal chemistry, drug development, and materials science, offering in-depth explanations for experimental choices to ensure reproducibility and success.

Reaction Scheme Overview

The synthesis is accomplished via a two-step process starting from the commercially available or easily synthesized this compound.

Step 1: Synthesis of 4-bromo-N-phenylbenzimidoyl chloride

This compound is reacted with an excess of thionyl chloride (SOCl₂) to form the corresponding imidoyl chloride intermediate. This reaction proceeds under reflux and an inert atmosphere to prevent hydrolysis.

Step 2: Synthesis of 4-bromo-N-phenylbenzamidoxime

The crude imidoyl chloride is dissolved in a dry solvent and added dropwise to a cooled solution of hydroxylamine, which is generated in situ from hydroxylamine hydrochloride and a base (triethylamine), to yield the final product.[1][2][3]

Materials & Equipment

Reagents & Chemicals
ReagentFormulaCAS No.M.W. ( g/mol )Key Hazards
This compoundC₁₃H₁₀BrNO6846-12-4276.13Irritant
Thionyl chlorideSOCl₂7719-09-7118.97Corrosive, Lachrymator
Hydroxylamine hydrochlorideNH₂OH·HCl5470-11-169.49Corrosive, Skin Sensitizer
Triethylamine (TEA)(C₂H₅)₃N121-44-8101.19Flammable, Corrosive
Dichloromethane (DCM), AnhydrousCH₂Cl₂75-09-284.93Carcinogen, Irritant
Ethanol, AnhydrousC₂H₅OH64-17-546.07Flammable
Diethyl ether(C₂H₅)₂O60-29-774.12Highly Flammable, Peroxide Former
Sodium sulfate, AnhydrousNa₂SO₄7757-82-6142.04Hygroscopic
Deuterated DMSO (for NMR)(CD₃)₂SO2206-27-184.17Irritant
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Dropping funnel

  • Low-temperature bath (e.g., acetone/dry ice)

  • Standard glassware for extraction (separatory funnel) and filtration

  • Rotary evaporator

  • NMR Spectrometer (300 MHz or higher)

  • Fume hood

Experimental Protocol

Workflow Diagram

SynthesisWorkflow cluster_prep Optional: Starting Material Prep cluster_main Main Synthesis Protocol start_amide 4-Bromobenzoyl chloride + Aniline reflux_acetone Reflux in Acetone (6h) start_amide->reflux_acetone product_amide This compound reflux_acetone->product_amide start_main This compound (1.5 g, 5.43 mmol) product_amide->start_main Use in main protocol step1 Add Thionyl Chloride (15 mL) Reflux for 2h under N₂ start_main->step1 intermediate Imidoyl Chloride (Pale Yellow Solid) step1->intermediate step2_reaction Dissolve Imidoyl Chloride in DCM Add dropwise at -78°C (195 K) intermediate->step2_reaction step2_setup Prepare Hydroxylamine Solution: - Hydroxylamine HCl (0.4 g) - Triethylamine (3.8 mL) - Anhydrous EtOH & DCM step2_setup->step2_reaction step3 Warm to RT Reflux for 16h step2_reaction->step3 workup Aqueous Workup: 1. Wash with H₂O 2. Extract with Et₂O 3. Dry over Na₂SO₄ step3->workup product_crude Crude Product workup->product_crude purification Recrystallize from Aqueous EtOH product_crude->purification final_product Pure 4-bromo-N-phenylbenzamidoxime (X-ray quality crystals) purification->final_product

Caption: Experimental workflow for the synthesis of 4-bromo-N-phenylbenzamidoxime.

Optional: Synthesis of Starting Material (this compound)

Rationale: If not commercially available, the starting amide can be readily prepared from 4-bromobenzoyl chloride and aniline.[4]

  • To a solution of 4-bromobenzoyl chloride (0.91 mmol) in acetone (10 mL), add aniline (1.37 mmol).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Upon completion, a solid mass will form. Cool the mixture to room temperature.

  • Filter the solid and wash thoroughly with distilled water to remove any hydrochloride salts.

  • Dry the resulting solid. Recrystallization from an acetone/methanol mixture can be performed for higher purity.[4]

Step-by-Step Synthesis of 4-bromo-N-phenylbenzamidoxime

This protocol is adapted from the procedure reported by Cibian et al.[1][2]

Step 1: Preparation of 4-bromo-N-phenylbenzimidoyl chloride

  • Place this compound (1.5 g, 5.43 mmol) into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • In a fume hood, add an excess of thionyl chloride (15 mL).

    • Expert Insight: Thionyl chloride serves as both the reagent and the solvent. A large excess is used to drive the reaction to completion.

  • Fit the flask with a reflux condenser connected to a nitrogen line and a bubbler (or a drying tube).

  • Heat the mixture to reflux and maintain for 2 hours under a nitrogen atmosphere.

    • Causality: The inert atmosphere is critical to prevent the highly reactive thionyl chloride and the resulting imidoyl chloride from hydrolyzing with atmospheric moisture.

  • After 2 hours, cool the mixture and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude imidoyl chloride as a pale yellow solid. Proceed immediately to the next step.

    • Trustworthiness: The imidoyl chloride intermediate is moisture-sensitive and should be used without delay to prevent decomposition.

Step 2: Formation of the Amidoxime

  • In a separate 100 mL flask, prepare the hydroxylamine solution. Combine hydroxylamine hydrochloride (0.4 g, 5.97 mmol) in anhydrous ethanol with triethylamine (3.8 mL, 27.1 mmol) in anhydrous dichloromethane.

    • Expert Insight: Triethylamine is a base used in significant excess (5 equivalents) to neutralize the HCl released from the hydroxylamine hydrochloride and the HCl generated during the reaction, driving the equilibrium towards the product.

  • Cool this mixture to 195 K (-78 °C) using a dry ice/acetone bath.

  • Dissolve the crude imidoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane.

  • Add the imidoyl chloride solution dropwise to the cold hydroxylamine mixture over 15-20 minutes with vigorous stirring.

    • Causality: The low temperature and slow addition are crucial to control the exothermicity of the reaction and minimize the formation of side products.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • After reaching room temperature, heat the mixture at reflux for 16 hours.

    • Expert Insight: The extended reflux ensures the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • After cooling, wash the resulting yellow solution with distilled water in a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • For purification, recrystallize the crude solid from an aqueous ethanol solution. X-ray quality crystals can be obtained by slow evaporation of this solution at room temperature.[1]

Characterization Data

The synthesized compound should be characterized to confirm its identity and purity.

TechniqueData & Expected Values
¹H NMR (300 MHz, DMSO-d₆, δ in ppm): 10.66 (s, 1H, -OH), 8.34 (s, 1H, -NH), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 7.08 (t, J = 7.8 Hz, 2H, Ar-H), 6.80 (t, J = 7.3 Hz, 1H, Ar-H), 6.65 (d, J = 7.8 Hz, 2H, Ar-H).[1][2]
Appearance Colorless or pale yellow crystalline solid.
Molecular Formula C₁₃H₁₁BrN₂O
Molecular Weight 291.15 g/mol

Reaction Mechanism

The underlying mechanism involves two key transformations: the formation of the imidoyl chloride from the amide, followed by nucleophilic attack by hydroxylamine.

Mechanism cluster_step1 Step 1: Imidoyl Chloride Formation cluster_step2 Step 2: Amidoxime Formation Amide 4-Br-Ph-C(=O)NH-Ph Intermediate1 4-Br-Ph-C(O-S(=O)Cl)NH-Ph+ Amide->Intermediate1 + SOCl₂ SOCl2 S=O(Cl)₂ Intermediate2 4-Br-Ph-C(Cl)=N-Ph Intermediate1->Intermediate2 - SO₂ - HCl Chloride_ion Cl⁻ ImidoylChloride 4-Br-Ph-C(Cl)=N-Ph SO2 SO₂ HCl HCl Intermediate3 4-Br-Ph-C(Cl)(+NH₂OH)-N-Ph ImidoylChloride->Intermediate3 + NH₂OH Hydroxylamine NH₂OH Intermediate4 4-Br-Ph-C(=NOH)-NH-Ph Intermediate3->Intermediate4 - HCl FinalProduct 4-bromo-N-phenylbenzamidoxime Intermediate4->FinalProduct Tautomerization

Caption: Plausible reaction mechanism for the synthesis of 4-bromo-N-phenylbenzamidoxime.

  • Imidoyl Chloride Formation: The amide oxygen of this compound attacks the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of sulfur dioxide and a chloride ion generates a reactive intermediate, which then loses a proton to form the imidoyl chloride.

  • Amidoxime Formation: The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride. This is followed by the elimination of hydrogen chloride (neutralized by triethylamine) and tautomerization to yield the stable amidoxime product.

Safety & Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and a lachrymator. Reacts violently with water to produce toxic gases (SO₂ and HCl). All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Dichloromethane (CH₂Cl₂): A suspected carcinogen. Avoid inhalation and skin contact. Use only in a well-ventilated area or fume hood.

  • Triethylamine ((C₂H₅)₃N): Flammable and corrosive. Has a strong, unpleasant odor. Handle in a fume hood.

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): Corrosive and can cause skin sensitization. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use. A proper risk assessment should be conducted before commencing the experiment.

References

application of 4-bromo-N-phenylbenzamide in non-small cell lung cancer research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of the 4-Bromo-N-phenylbenzamide Scaffold in Non-Small Cell Lung Cancer Research Audience: Researchers, scientists, and drug development professionals.

Guide Overview

This document provides a detailed technical guide on the application of the this compound chemical scaffold as a foundational structure for the development of novel therapeutic agents against Non-Small Cell Lung Cancer (NSCLC). As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the scientific rationale behind the methodologies. We will explore the mechanism of action, provide detailed protocols for in vitro and in vivo evaluation, and present a framework for advancing drug discovery efforts based on this promising molecular backbone.

Introduction: The Rationale for Targeting FGFR1 in NSCLC

Non-Small Cell Lung Cancer (NSCLC) accounts for approximately 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide.[1] The advent of targeted therapies, which interfere with specific molecular pathways essential for tumor growth and survival, has revolutionized treatment for select patient populations.[2][3]

One such critical pathway is mediated by the Fibroblast Growth Factor Receptor (FGFR) family, a group of receptor tyrosine kinases (RTKs).[4] In a subset of NSCLC patients, particularly those with squamous cell carcinoma, amplification of the FGFR1 gene leads to overexpression and constitutive activation of the receptor. This aberrant signaling drives tumor cell proliferation, survival, differentiation, and angiogenesis.[4] Consequently, inhibiting FGFR1 has emerged as a validated and compelling strategy for therapeutic intervention.

Recent drug discovery efforts have identified the This compound scaffold as a versatile starting point for designing potent and selective FGFR1 inhibitors.[4][5] Derivatives of this core structure have demonstrated significant anti-tumor activity in preclinical NSCLC models, validating its use as a privileged scaffold for further development.[5][6]

Proposed Mechanism of Action: Inhibition of the FGFR1 Signaling Cascade

The therapeutic potential of this compound derivatives lies in their ability to function as ATP-competitive inhibitors of the FGFR1 kinase domain. The binding of these small molecules to the ATP pocket prevents receptor autophosphorylation, a critical step for signal transduction.

This inhibition effectively shuts down downstream signaling cascades, most notably the PLCγ and MAPK/ERK pathways, which are crucial for transmitting pro-proliferative and anti-apoptotic signals from the cell surface to the nucleus.[4][5] The ultimate biological outcomes of this pathway inhibition are the induction of cell cycle arrest and apoptosis in cancer cells dependent on FGFR1 signaling.[4][5]

FGFR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 PLCg PLCg FGFR1->PLCg Activates ERK ERK PLCg->ERK Activates Transcription Transcription ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibits Compound This compound Derivative Compound->FGFR1 Inhibits

Figure 1: Proposed signaling pathway inhibited by this compound derivatives.

In Vitro Efficacy Assessment: Protocols and Methodologies

The initial evaluation of novel compounds involves a suite of in vitro assays to quantify their biological effects on cancer cell lines.

Cell Viability and Cytotoxicity Screening (MTT Assay)

Scientific Rationale: The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and allows for the determination of a compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50).[7] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a quantifiable measure of cell survival.[7][8]

Protocol:

  • Cell Seeding: Seed NSCLC cells with known FGFR1 amplification (e.g., NCI-H1581, NCI-H520) into 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.[8][9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[10]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Mix gently on an orbital shaker for 5-10 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data on a dose-response curve to determine the IC50 value.

Representative Data:

The following table summarizes published IC50 values for a lead this compound derivative (Compound C9) against various NSCLC cell lines.[4][5]

Cell LineFGFR1 StatusIC50 (µM)
NCI-H1581Amplified1.25 ± 0.23
NCI-H520Amplified1.36 ± 0.27
NCI-H1703Amplified1.85 ± 0.32
NCI-H460Amplified2.14 ± 0.36
NCI-H226Amplified2.31 ± 0.41
Verification of Apoptotic Cell Death (Western Blot)

Scientific Rationale: To confirm that cytotoxicity is mediated by programmed cell death (apoptosis), Western blotting is employed to detect key protein markers of the apoptotic cascade.[11] The cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) by activated caspases is a hallmark of apoptosis.[12] Similarly, detecting the cleaved, active forms of executioner caspases, such as Caspase-3, provides direct evidence of the engagement of the apoptotic machinery.[13]

WB_Workflow Start NSCLC Cells (e.g., NCI-H1581) Treat Treat with Compound (e.g., 24-48h) Start->Treat Harvest Harvest & Lyse Cells Treat->Harvest Quantify Protein Quantification (e.g., BCA Assay) Harvest->Quantify Load SDS-PAGE Quantify->Load Transfer Transfer to PVDF Membrane Load->Transfer Block Block with 5% BSA or Milk Transfer->Block Probe Incubate with Primary Antibody (e.g., anti-Cleaved PARP) Block->Probe Wash1 Wash (TBST) Probe->Wash1 Secondary Incubate with HRP-conjugated Secondary Antibody Wash1->Secondary Wash2 Wash (TBST) Secondary->Wash2 Detect Add ECL Substrate & Image Wash2->Detect End Analyze Bands Detect->End

Figure 2: Standard experimental workflow for Western blot analysis of apoptosis markers.

Protocol:

  • Cell Treatment and Lysis: Culture NSCLC cells to 70-80% confluency and treat with the compound at concentrations around its IC50 value for 24-48 hours. Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-15% polyacrylamide gel. Run the gel until adequate separation is achieved.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[14]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Cleaved PARP, Cleaved Caspase-3, p-FGFR1, p-ERK, and a loading control like β-actin).

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After final washes, apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imager or X-ray film.[14]

In Vivo Preclinical Efficacy Testing

Scientific Rationale: While in vitro assays are essential for initial screening, they do not replicate the complex tumor microenvironment or whole-body pharmacokinetics. Therefore, evaluating a lead compound's efficacy in an in vivo animal model, such as a xenograft mouse model, is a critical step in preclinical development.[1] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly favored as they may better reflect the heterogeneity and therapeutic response of the original human tumor.[15][16][17]

Xenograft_Workflow Start Immunodeficient Mice (e.g., NOD/SCID) Implant Subcutaneous Injection of NSCLC Cells (e.g., NCI-H1581) Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize into Groups (when tumors reach ~100-150 mm³) Monitor->Randomize Treat Administer Treatment (e.g., Oral Gavage daily) - Vehicle Control - Test Compound Randomize->Treat Measure Measure Tumor Volume & Body Weight (e.g., 2-3 times/week) Treat->Measure Endpoint Endpoint Reached (e.g., Tumor size limit or study duration) Measure->Endpoint Analyze Excise Tumors for - Weight Measurement - Immunohistochemistry (IHC) - Western Blot Analysis Endpoint->Analyze End Data Analysis (Tumor Growth Inhibition) Analyze->End

Figure 3: General workflow for an NSCLC cell line-derived xenograft study.

Protocol: Cell Line-Derived Xenograft Model

  • Cell Implantation: Subcutaneously inject approximately 5 x 10⁶ NSCLC cells (e.g., NCI-H1581) suspended in a solution like Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).[1]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the test compound (formulated in an appropriate vehicle) and vehicle alone to the respective groups. Dosing can be performed via routes such as oral gavage or intraperitoneal injection, typically on a daily schedule.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or after a set duration.

  • Tissue Analysis: At the endpoint, euthanize the animals, excise the tumors, and measure their final weight. A portion of the tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess target engagement and proliferation markers (e.g., Ki-67).

Summary and Future Directions

The this compound scaffold serves as an excellent starting point for the rational design of FGFR1 inhibitors for NSCLC. The protocols outlined in this guide provide a robust framework for evaluating novel derivatives, from initial in vitro cytotoxicity screening to in vivo efficacy confirmation.

Future research should focus on:

  • Lead Optimization: Modifying the scaffold to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • Biomarker Discovery: Identifying predictive biomarkers beyond FGFR1 amplification that correlate with sensitivity to these inhibitors.

  • Combination Therapies: Exploring synergistic effects when combined with other standard-of-care agents for NSCLC.

  • PDX Model Testing: Validating lead compounds in a panel of well-characterized NSCLC patient-derived xenograft models to enhance clinical translation.[16][18]

References

Introduction: The Therapeutic Potential of Benzamides and the Role of Computational Docking

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Silico Analysis: Molecular Docking of 4-Bromo-N-phenylbenzamide Derivatives

Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of drugs with a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The this compound scaffold, in particular, has emerged as a promising framework for developing novel therapeutic agents. Derivatives of this parent structure have been investigated for their potential as inhibitors of critical biological targets such as Fibroblast Growth Factor Receptor-1 (FGFR1) in non-small cell lung cancer, elastase, and enterovirus 71.[4][5][6][7]

To rationally design and optimize these molecules, modern drug discovery heavily relies on computational methods to predict and analyze their interactions with target proteins.[8] Molecular docking is a powerful in silico technique that forecasts the preferred orientation, conformation, and binding affinity of a small molecule (ligand) within the active site of a macromolecular target (receptor).[9][10] This predictive power allows researchers to screen large virtual libraries of compounds, prioritize candidates for synthesis, and gain deep insights into the structure-activity relationships that govern therapeutic efficacy.[8][10]

This guide provides a comprehensive, experience-driven protocol for conducting molecular docking studies on this compound derivatives. It moves beyond a simple list of steps to explain the scientific causality behind each choice, ensuring a robust and reproducible computational workflow.

Scientific Rationale and Target Selection

The first and most critical step in a molecular docking study is the selection of a biologically relevant protein target. The choice of target is dictated by the therapeutic indication being investigated. The this compound scaffold has shown activity against several important protein families.

  • Tyrosine Kinases (e.g., FGFR1): Fibroblast Growth Factor Receptor-1 is a tyrosine kinase that, when dysregulated, plays a pivotal role in cell proliferation, differentiation, and angiogenesis, particularly in certain cancers.[4] Designing inhibitors that block the ATP-binding site of FGFR1 is a validated strategy for treating non-small cell lung cancer.[4] Docking studies can elucidate how benzamide derivatives occupy this pocket and guide modifications to enhance potency.

  • Proteases (e.g., Elastase): Elastase is a serine protease involved in inflammatory processes. Its inhibition is a therapeutic target for various inflammatory diseases. A recently synthesized this compound derivative demonstrated potent inhibition of elastase, highlighting this enzyme as another key target for this chemical class.[7]

  • Topoisomerases (e.g., Topo I & IIα): These enzymes are crucial for managing DNA topology during replication and transcription. They are established targets for anticancer drugs. Studies have explored the potential of benzamide derivatives to act as topoisomerase inhibitors, making these enzymes relevant targets for docking.[3][11]

  • Viral Proteins (e.g., Enterovirus 71 Capsid Proteins): Certain N-phenylbenzamide derivatives have shown potent antiviral activity against Enterovirus 71 (EV71), a pathogen causing hand-foot-mouth disease.[5][6] Docking can be used to predict how these compounds might bind to viral proteins to prevent entry or replication.

For the detailed protocol that follows, we will use Fibroblast Growth Factor Receptor-1 (FGFR1) as our exemplary target, based on published research validating its interaction with this compound derivatives.[4]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a multi-stage process that requires careful preparation of both the ligand and the protein to ensure biologically meaningful results. The entire workflow can be visualized as a systematic pipeline from data acquisition to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis p1 Ligand Preparation (e.g., this compound) - 2D to 3D Conversion - Energy Minimization d1 Grid Box Generation - Define Binding Site - Pre-calculate Interaction Potentials p1->d1 p2 Target Protein Preparation (e.g., FGFR1 from PDB) - Remove Water & Heteroatoms - Add Polar Hydrogens - Assign Charges p2->d1 d2 Run Docking - Ligand Conformation Sampling - Scoring Function Application d1->d2 a1 Pose & Score Analysis - Rank by Binding Affinity (kcal/mol) - Cluster by RMSD d2->a1 a2 Interaction Visualization - Identify H-bonds, Hydrophobic Interactions - Use PyMOL, Chimera, Discovery Studio a1->a2 conclusion Conclusion: Structure-Activity Relationship (SAR) Insights a2->conclusion start Start: Define Project db Acquire Structures - PubChem (Ligand) - PDB (Protein) start->db db->p1 db->p2

Fig. 1: Conceptual workflow for molecular docking studies.

Detailed Experimental Protocol: Docking this compound into FGFR1

This protocol uses AutoDock Vina, a widely used, efficient, and accurate open-source docking program, along with its graphical interface, AutoDock Tools (ADT).[9][10]

Software and Resource Requirements
  • AutoDock Tools (ADT): For preparing input files. (Available from The Scripps Research Institute)

  • AutoDock Vina: The core docking engine.[9] (Available from The Scripps Research Institute)

  • Molecular Visualization Software: UCSF Chimera or PyMOL for analysis.

  • Protein Data Bank (PDB): Repository for protein crystal structures.[12]

  • PubChem or ZINC Database: For obtaining ligand structures.[12]

Step 1: Ligand Preparation

The ligand must be converted into a 3D structure with correct atom types and charges.

  • Obtain Ligand Structure:

    • Search for "this compound" on PubChem.

    • Download the 3D structure in SDF or MOL2 format.

    • For novel derivatives, use software like ChemDraw or Avogadro to draw the 2D structure and generate a 3D conformation.[13]

  • Prepare in AutoDock Tools (ADT):

    • Open ADT. Navigate to Ligand -> Input -> Open and select your ligand file.

    • ADT will automatically detect the root, set torsions, and assign Gasteiger charges. Verify these are reasonable. The amide bond should be rigid, while the single bonds connecting the rings should be rotatable.

    • Save the prepared ligand in the required .pdbqt format (Ligand -> Output -> Save as PDBQT). This file contains atomic coordinates, charge information, and atom type definitions for Vina.

Step 2: Target Protein Preparation

The raw crystal structure from the PDB must be cleaned to be suitable for docking.[12]

  • Obtain Protein Structure:

    • Go to the RCSB PDB database (--INVALID-LINK--).

    • Search for a suitable structure of human FGFR1. A good choice is a structure with a co-crystallized inhibitor, as this helps validate the binding site. For this protocol, we'll use PDB ID: 4V04 .

    • Download the structure in PDB format.

  • Clean the Protein in ADT:

    • Open the PDB file in ADT (File -> Read Molecule).

    • Remove Water Molecules: Select Select -> Residue -> HOH, then Edit -> Delete Selected Atoms. Water molecules can interfere with the docking algorithm unless they are known to play a key role in binding, which requires more advanced techniques.

    • Remove Co-crystallized Ligands/Ions: Delete any non-protein molecules from the structure to create a vacant active site.

    • Add Polar Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar Only. This is crucial for correctly modeling hydrogen bonds.

    • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. This assigns partial atomic charges necessary for electrostatic calculations.

    • Save as PDBQT: Navigate to Grid -> Macromolecule -> Choose. Select the prepared protein and save it as a .pdbqt file.

Step 3: Grid Box Generation

The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.[12]

  • Identify the Binding Site: The binding site is typically the location of the co-crystallized ligand in the original PDB file. In PDB ID 4V04, the inhibitor binds in the ATP-binding pocket.

  • Define the Grid Box in ADT:

    • Go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire binding site. Ensure there is enough space for the ligand to rotate freely (a margin of ~5 Å around the known ligand position is a good starting point).

    • Note the coordinates for the center (e.g., center_x, center_y, center_z) and the dimensions (e.g., size_x, size_y, size_z). These values will be used in the configuration file.

Step 4: Running the Docking Simulation with AutoDock Vina

Vina uses a text-based configuration file to specify the input files and search parameters.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

    • exhaustiveness controls the thoroughness of the search. A value of 8 is standard; higher values increase runtime but may improve accuracy.

  • Execute Vina from the Command Line:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the conf.txt file.

    • Run the command: vina --config conf.txt --log docking_log.txt

Vina will run the simulation and output the results to docking_results.pdbqt and a summary to docking_log.txt.

Step 5: Analysis and Visualization of Results
  • Analyze the Log File: The log file (docking_log.txt) provides a table of binding affinities for the top predicted poses. The affinity is given in kcal/mol; more negative values indicate stronger predicted binding.[14]

  • Visualize Poses:

    • Open your prepared protein (fgfr1_prepared.pdbqt) in a visualization tool like UCSF Chimera or PyMOL.

    • Open the docking output file (docking_results.pdbqt). This file contains multiple binding modes (poses).

    • Analyze the top-scoring pose (Mode 1). Examine its interactions with the protein's active site residues. Look for:

      • Hydrogen Bonds: Key for specificity and affinity.

      • Hydrophobic Interactions: Often drive the initial binding event.

      • Pi-Pi Stacking: Interactions between aromatic rings.

G cluster_ligand Ligand: this compound Derivative cluster_protein Protein: FGFR1 Active Site Ligand Bromophenyl Ring Amide Linker Phenyl Ring Protein Hydrophobic Pocket (Val, Leu) H-Bond Donor/Acceptor (e.g., Asp, Glu) Hinge Region (e.g., Ala, Met) Ligand:f0->Protein:r0 Hydrophobic Interaction Ligand:f1->Protein:r1 Hydrogen Bond Ligand:f2->Protein:r2 van der Waals Contact Interaction Predicted Interactions Protein->Interaction

Fig. 2: Logical relationships in ligand-protein interactions.

Data Interpretation and Presentation

For a study involving multiple derivatives, results should be summarized in a clear, tabular format to facilitate comparison and identify structure-activity relationships (SAR).

Compound ID Derivative Structure (R-group) Docking Score (kcal/mol) Key Interacting Residues (FGFR1) Predicted Interactions
C1 H (Parent Compound)-8.5Asp641, Val492, Leu630H-Bond, Hydrophobic
C2 3,5-dimethoxyphenyl-9.7Asp641, Val492, Met535H-Bond, Hydrophobic
C3 2-fluorophenylamido-9.2Glu531, Ala528, Asp641H-Bond (x2), Hydrophobic
C4 2-methylphenylamido-8.9Asp641, Leu484, Val492H-Bond, Hydrophobic

This table is illustrative. Actual results will vary based on the specific derivatives and target. The data for derivatives C2, C3, and C4 are inspired by compounds evaluated in published studies.[4]

Conclusion

Molecular docking is an indispensable tool in modern drug discovery for rapidly evaluating the therapeutic potential of compound series like the this compound derivatives. By providing a detailed atomic-level view of ligand-protein interactions, it enables researchers to understand the molecular basis of activity, generate hypotheses for lead optimization, and prioritize compounds for experimental validation. The protocol detailed here offers a standardized, reproducible workflow that combines computational efficiency with scientific rigor, empowering researchers to accelerate the discovery of novel therapeutics.

References

Application Note & Protocol: Bifunctional Catalysis for the Direct Synthesis of Amides from Alcohols and Azides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Greener Path to the Amide Bond

The amide bond is an indispensable cornerstone of modern chemistry, forming the backbone of peptides, pharmaceuticals, and advanced polymers. Traditionally, its synthesis relies on the coupling of amines with activated carboxylic acid derivatives, a process often burdened by poor atom economy and the generation of stoichiometric waste. In the pursuit of more sustainable and efficient chemical manufacturing, direct catalytic methods that forge C-N bonds from readily available precursors are of paramount importance.

This guide details a powerful and environmentally benign strategy: the direct synthesis of amides from alcohols and organic azides, facilitated by bifunctional catalysts.[1] This transformation, often proceeding via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, leverages the alcohol as both an alkylating agent and a formal reductant, with the azide serving as a versatile nitrogen source. The only byproduct is typically benign dinitrogen gas and water, marking a significant advancement in green chemistry. This approach offers a streamlined alternative to multi-step sequences, providing a direct route to valuable amide products from simple, abundant starting materials.

The Catalytic Mechanism: A Symphony of Cooperative Functions

The success of this transformation hinges on the concept of bifunctional catalysis , where a single catalyst complex possesses two distinct functionalities that work in concert to orchestrate the reaction sequence.[2][3][4] In the context of ruthenium pincer complexes, a common catalyst class for this reaction, this involves the cooperative action of the metal center (a Lewis acid) and a basic or nucleophilic site on the pincer ligand.[5]

The generally accepted catalytic cycle for the dehydrogenative coupling of an alcohol and an azide can be broken down into three key stages:[5]

  • Alcohol Dehydrogenation: The catalyst first reversibly oxidizes the primary alcohol to an aldehyde intermediate. The bifunctional nature of the catalyst is crucial here; the metal center facilitates the hydride transfer while the ligand assists in proton abstraction. This "borrowing" of hydrogen is a key feature of the hydrogen autotransfer mechanism.[5][6]

  • Intermediate Formation & Transformation: The in situ generated, catalyst-bound aldehyde is highly reactive. It reacts with the azide, which, through a series of steps likely involving reduction by the catalyst-hydride species, is converted into an amine or a related nucleophilic nitrogen species. This species then condenses with the aldehyde to form a hemiaminal intermediate.

  • Hemiaminal Dehydrogenation & Catalyst Regeneration: The hemiaminal intermediate undergoes a second dehydrogenation step, again mediated by the bifunctional catalyst, to yield the final, stable amide product.[7][8] This step releases the amide, liberates benign byproducts like H₂, and regenerates the active catalyst, allowing the cycle to continue.

This elegant, tandem process avoids the isolation of sensitive aldehyde intermediates and minimizes waste, showcasing the efficiency of cooperative catalysis.[1][9]

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle cluster_dehydrogenation1 Step 1: Dehydrogenation cluster_condensation Step 2: Condensation cluster_dehydrogenation2 Step 3: Dehydrogenation CAT [Ru]-Catalyst CAT_H2 [Ru]-H₂ (Hydride) CAT->CAT_H2 Borrows H₂ AMIDE Amide Product CAT->AMIDE Releases Amide CAT_H2->CAT - H₂ (Regeneration) ALDEHYDE RCHO (Aldehyde Intermediate) CAT_H2->ALDEHYDE Releases Aldehyde AMINE_INT R'NH₂ (Amine Intermediate) CAT_H2->AMINE_INT - N₂ ALCOHOL RCH₂OH (Alcohol) ALCOHOL->CAT + Catalyst HEMIAMINAL Hemiaminal Intermediate ALDEHYDE->HEMIAMINAL AZIDE R'N₃ (Azide) AZIDE->CAT_H2 + Catalyst-Hydride AMINE_INT->HEMIAMINAL + Aldehyde HEMIAMINAL->CAT + Catalyst H2_OUT H₂ N2_OUT N₂

Caption: Figure 1: Proposed Catalytic Cycle. A simplified representation of the hydrogen autotransfer mechanism for amide synthesis.

Critical Safety Considerations: Handling Organic Azides

WARNING: Organic azides are energetic compounds and must be handled with extreme caution.[10] They can be sensitive to heat, shock, friction, and light, and may decompose explosively.[10][11]

  • Stability Assessment: Before synthesizing or using an organic azide, assess its stability. A common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic group (like an azide).[12] Another metric is the carbon-to-nitrogen (C/N) ratio; the number of nitrogen atoms should not exceed the number of carbon atoms.[10][12] Low-molecular-weight azides are particularly hazardous and should generally not be isolated.[11][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[13] Conduct all experiments behind a blast shield within a certified chemical fume hood.[13]

  • Scale: Always begin with a small-scale reaction (e.g., <1 gram) to assess the reaction's nature.[11] Avoid concentrating azide-containing solutions via rotary evaporation.[13]

  • Incompatible Materials:

    • Metals: Avoid contact with heavy metals (Cu, Pb, etc.) as this can form highly shock-sensitive metal azides.[11] Do not use metal spatulas for transferring azides.[10][13]

    • Acids: Contact with acid can form hydrazoic acid (HN₃), which is highly toxic and explosive.[12][13]

    • Halogenated Solvents: Never use solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[11][12]

  • Waste Disposal: Quench any residual azide by converting it to a stable derivative (e.g., an amine via Staudinger reduction) before disposal.[12] Dispose of all azide-containing waste through your institution's chemical waste program.[12]

Experimental Protocol: General Procedure

This protocol provides a general method for the ruthenium-catalyzed synthesis of amides from primary alcohols and organic azides. It should be adapted based on the specific substrates and catalyst system used. A well-cited and robust catalyst for this type of transformation is the commercially available Ru-MACHO®.[14][15]

Materials & Equipment
  • Catalyst: [Ru(p-cymene)Cl₂]₂, Ru-MACHO®, or similar Ru(II) pincer complex.

  • Reactants: Primary alcohol, organic azide (ensure stability has been assessed).

  • Base (if required): Potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH).

  • Solvent: Anhydrous, high-boiling solvent such as toluene or mesitylene.

  • Equipment: Oven-dried Schlenk tube or sealed pressure vial, magnetic stir bar, magnetic stir plate with heating (oil bath), inert gas line (Argon or Nitrogen), standard glassware for workup, silica gel for chromatography.

Experimental Workflow

Experimental_Workflow A 1. Preparation (Dry Glassware, Inert Atmosphere) B 2. Reagent Addition (Catalyst, Alcohol, Azide, Solvent) A->B C 3. Reaction (Seal, Heat, & Stir) B->C D 4. Monitoring (TLC, GC-MS) C->D D->C Continue if incomplete E 5. Workup (Cool, Filter, Extract) D->E Upon completion F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: Figure 2: Step-by-step experimental workflow from setup to analysis.

Step-by-Step Procedure
  • Setup: Place a magnetic stir bar into a Schlenk tube. Dry the tube in an oven (120 °C) overnight and allow it to cool under a stream of inert gas (Argon).

  • Reagent Addition: Under a positive pressure of Argon, add the catalyst (e.g., Ru-MACHO®, 1-2 mol%), the primary alcohol (1.0 mmol, 1.0 equiv), the organic azide (1.1-1.2 mmol, 1.1-1.2 equiv), and base if required (e.g., KOH, 15 mol%).[14]

  • Solvent Addition: Add anhydrous toluene (e.g., 2.0 mL) via syringe.

  • Reaction: Securely seal the Schlenk tube and place it in a pre-heated oil bath at 110-120 °C.[14] Stir the reaction vigorously.

  • Monitoring: After the specified time (typically 8-24 hours), cool the reaction to room temperature.[16] Take a small aliquot and analyze by TLC or GC-MS to check for the consumption of the starting alcohol.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Substrate Scope & Performance Data

The dehydrogenative coupling methodology is applicable to a wide range of substrates. Generally, sterically unhindered primary alcohols and primary alkyl azides provide the best results.[7] The table below summarizes representative yields from the literature for similar dehydrogenative amidation reactions (using amines as the nitrogen source, which is mechanistically related).

EntryAlcoholAmine/Azide SourceCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
1Benzyl alcoholBenzylamineRu(PPh₃)₃Cl₂ (5%)1102492[16]
21-HexanolBenzylamineRu-NHC (in situ)1102481[16]
32-Phenylethanol1-HexylamineRu-NHC (in situ)1102484[7]
4Cinnamyl alcoholBenzylamineRu-NHC (in situ)1102475[7]
5Racemic 1-Phenylethanolt-BuSONH₂Ru-MACHO® (1%)120889 (conv.)[14]

Note: The table shows data for amidation with amines, which is mechanistically analogous and more widely reported. Yields for azide-based reactions are expected to be comparable under optimized conditions.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Conversion Inactive catalyst.Ensure the catalyst was handled under inert conditions. Use a fresh bottle or a new batch.
Insufficient temperature.Confirm the oil bath temperature is accurate. For higher-boiling alcohols, a higher temperature (e.g., 130-160 °C in mesitylene) may be needed.[16]
Presence of oxygen or water.Use scrupulously dried glassware and anhydrous solvents. Ensure a good inert atmosphere is maintained.
Formation of Side Products Imine formation.The intermediate aldehyde may be reacting differently. Adjusting the stoichiometry or temperature may help.
Ester formation (from alcohol self-coupling).This competing pathway can occur.[17] Ensure the azide is reactive and present in a slight excess.
Difficulty in Purification Catalyst residues.Filter the crude reaction mixture through celite or a short plug of silica before concentrating.

Conclusion

The direct synthesis of amides from alcohols and azides using bifunctional catalysts represents a significant step forward in sustainable chemical synthesis. By leveraging a hydrogen autotransfer mechanism, this method minimizes waste, operates under relatively mild conditions, and utilizes readily available starting materials. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to implement this powerful and atom-economical transformation in their own synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-N-phenylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are two primary, highly effective routes for this synthesis:

  • The Schotten-Baumann Reaction: This classic method involves the acylation of aniline with 4-bromobenzoyl chloride in the presence of an aqueous base, such as sodium hydroxide.[1][2] It is a robust and widely used technique for forming amides from acyl chlorides.[3]

  • Amide Coupling Reaction: This approach directly couples 4-bromobenzoic acid with aniline using a specialized coupling reagent. This method avoids the need to prepare the acyl chloride intermediate. Common reagents include carbodiimides (like DCC, DIC) often with an additive (like HOBt), or more advanced phosphonium (PyBOP) and aminium/uronium salts (HATU, HBTU).[4][5]

Q2: I need to choose between the Schotten-Baumann reaction and a modern amide coupling. What are the key considerations?

A2: The choice depends on several factors including starting material availability, scale, and sensitivity of other functional groups.

FeatureSchotten-Baumann ReactionAmide Coupling Reaction
Starting Materials 4-bromobenzoyl chloride & aniline4-bromobenzoic acid & aniline
Key Reagent Aqueous base (e.g., NaOH)Coupling Reagent (e.g., HATU, DCC)
Pros Often faster, uses inexpensive reagents, high-yielding for simple substrates.Milder conditions, broader substrate scope, avoids handling lachrymatory acyl chlorides.
Cons Requires preparation of the acyl chloride, which can be moisture-sensitive. The basic conditions can be harsh for sensitive molecules.[6]Coupling reagents can be expensive, and byproducts (e.g., DCU from DCC) can complicate purification.[5]

Q3: What are the primary safety precautions for this synthesis?

A3: Regardless of the method, standard laboratory safety practices are essential. Key hazards include:

  • 4-bromobenzoyl chloride: It is a lachrymator and is corrosive. It reacts with moisture, releasing HCl gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Coupling Reagents: Some coupling reagents and their byproducts can be irritants or sensitizers. Consult the Safety Data Sheet (SDS) for each specific reagent.

  • Solvents: Organic solvents like acetone, dichloromethane (DCM), and dimethylformamide (DMF) are flammable and/or toxic. Ensure proper ventilation and grounding of equipment.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. We provide a logical workflow to diagnose the problem and implement a scientifically sound solution.

Issue 1: Consistently Low Yield of this compound

Low product yield is the most common challenge. The root cause often depends on the synthetic route chosen.

Potential Cause 1: Hydrolysis of 4-bromobenzoyl chloride

  • Explanation: 4-bromobenzoyl chloride is highly reactive and can be hydrolyzed by water or hydroxide ions in the aqueous phase to form the unreactive 4-bromobenzoic acid.[6] This side reaction directly consumes your starting material.

  • Recommended Solutions:

    • Vigorous Stirring: In a two-phase system (e.g., DCM/water), inadequate mixing is a primary cause of failure. Use a high-speed overhead stirrer or a large magnetic stir bar to maximize the surface area between the organic and aqueous layers, ensuring the aniline has a chance to react before hydrolysis occurs.[3][6]

    • Controlled Addition: Add the 4-bromobenzoyl chloride (dissolved in an organic solvent) dropwise to the cooled reaction mixture containing aniline and the base. This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with aniline over hydrolysis.

    • Temperature Control: Perform the addition at a low temperature (0-5 °C) to reduce the rate of hydrolysis, which is often more temperature-sensitive than the desired amidation.

Potential Cause 2: Protonation of Aniline

  • Explanation: The reaction generates hydrochloric acid (HCl) as a byproduct. The base (e.g., NaOH) is present to neutralize this HCl.[7] If the base concentration is insufficient or mixing is poor, the HCl will protonate the aniline starting material, forming an anilinium salt. This salt is no longer nucleophilic and will not react with the acyl chloride.[6]

  • Recommended Solutions:

    • Ensure Sufficient Base: Use at least two equivalents of base: one to neutralize the generated HCl and one to react with the aniline to maintain its nucleophilicity. A 10% aqueous NaOH solution is typically effective.[1]

    • Monitor pH: For sensitive substrates, you can monitor the pH of the aqueous layer to ensure it remains basic throughout the addition of the acyl chloride.

Potential Cause 1: Inefficient Carboxylic Acid Activation

  • Explanation: The reaction mechanism involves the coupling reagent activating the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for HATU/HBTU).[5] This intermediate is then attacked by the amine. Incomplete activation leads directly to low yields.

  • Recommended Solutions:

    • Choice of Reagent: For sterically hindered or electronically deactivated substrates, a carbodiimide like DCC may not be sufficient. Switch to a more powerful aminium/uronium salt like HATU or a phosphonium salt like PyBOP, which react faster and more efficiently.[4]

    • Anhydrous Conditions: Moisture can hydrolyze the activated intermediate or consume the coupling reagent. Ensure all reagents and solvents are anhydrous.[8] Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the aniline to drive the reaction to completion.

Potential Cause 2: Racemization or Side Reactions

  • Explanation: With carbodiimide reagents, a common side reaction is the formation of an N-acylurea byproduct, which is difficult to remove. For chiral amines, racemization can be a concern.[4]

  • Recommended Solutions:

    • Use Additives: When using carbodiimides like DCC or EDC, always include an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives form active esters that react cleanly with the amine, suppressing N-acylurea formation and minimizing racemization.[4][5]

    • Control Temperature: Add the coupling reagent at 0 °C to control the initial activation step, then allow the reaction to slowly warm to room temperature.

Issue 2: Multiple Spots on TLC / Impure Final Product

Potential Cause 1: Unreacted Starting Materials

  • Explanation: The final product is contaminated with either 4-bromobenzoic acid/chloride or aniline. This indicates an incomplete reaction.

  • Recommended Solutions:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Do not stop the reaction until one of the starting materials is completely consumed.

    • Adjust Stoichiometry: If aniline remains, you may need to add slightly more 4-bromobenzoyl chloride. If the acid/acyl chloride remains, add more aniline.

    • Increase Reaction Time/Temperature: Some reactions may require longer times or gentle heating to go to completion. For example, a reported Schotten-Baumann synthesis was refluxed for 6 hours to ensure completion.[9]

Potential Cause 2: Presence of 4-bromobenzoic acid

  • Explanation: As discussed in the low yield section, this is a hydrolysis byproduct of 4-bromobenzoyl chloride.

  • Recommended Solutions for Removal:

    • Aqueous Wash: During the workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The acidic 4-bromobenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.

    • Acidic Wash: To remove any unreacted aniline, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer.

Issue 3: Difficulty with Product Isolation and Purification

Potential Cause: "Oiling Out" During Recrystallization

  • Explanation: The crude product separates as an oil instead of forming crystals when the recrystallization solution is cooled. This often happens when the product is impure or the wrong solvent is used.[10]

  • Recommended Solutions:

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., acetone or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexanes or water) until the solution becomes slightly cloudy. Gently heat to re-dissolve, then allow to cool slowly.[11] A reported successful recrystallization used an acetone/methanol (1:1 v/v) mixture.[9]

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath.

    • Scratch/Seed: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. If available, add a single seed crystal of the pure product.[11]

Potential Cause: Impurities Co-crystallize with the Product

  • Explanation: If an impurity has similar solubility properties to the desired product, it may crystallize out as well, leading to a low-purity final product.

  • Recommended Solution:

    • Column Chromatography: If recrystallization fails to provide a pure product, silica gel column chromatography is the most effective alternative. Use a solvent system like ethyl acetate/hexanes, starting with a low polarity and gradually increasing it to elute your product. Use TLC to determine the optimal solvent ratio beforehand.[10]

Visualized Workflows

General Synthesis and Purification Workflow

The following diagram illustrates the typical stages involved in synthesizing and purifying this compound.

G cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Bromobenzoyl Chloride + Aniline OR 4-Bromobenzoic Acid + Aniline Reaction Reaction (Schotten-Baumann or Amide Coupling) Reactants->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Pure Pure this compound Purify->Pure

Caption: General workflow for synthesis and purification.

Troubleshooting Flowchart for Low Yield

Use this flowchart to diagnose the cause of low reaction yields.

G Start Low Yield Observed Method Which Synthesis Method? Start->Method SB Schotten-Baumann Method->SB Schotten-Baumann AC Amide Coupling Method->AC Amide Coupling SB_Cause1 Check for Hydrolysis of Acyl Chloride SB->SB_Cause1 SB_Cause2 Check for Aniline Protonation SB->SB_Cause2 SB_Sol1 Solutions: - Vigorous Stirring - Slow, Cold Addition - Anhydrous Solvent SB_Cause1->SB_Sol1 SB_Sol2 Solutions: - Ensure Excess Base (>=2 eq.) - Monitor pH SB_Cause2->SB_Sol2 AC_Cause1 Check for Incomplete Activation AC->AC_Cause1 AC_Cause2 Check for Side Reactions AC->AC_Cause2 AC_Sol1 Solutions: - Use Stronger Coupling Reagent (HATU) - Ensure Anhydrous Conditions - Check Stoichiometry AC_Cause1->AC_Sol1 AC_Sol2 Solutions: - Use Additives (HOBt, HOAt) - Control Temperature AC_Cause2->AC_Sol2

Caption: Troubleshooting flowchart for low yield issues.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from standard Schotten-Baumann procedures.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (DCM). Add this to a 10% aqueous sodium hydroxide (NaOH) solution (2.5 eq.).

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice-water bath with vigorous stirring.

  • Reagent Addition: Dissolve 4-bromobenzoyl chloride (1.05 eq.) in a minimal amount of DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue to stir for 2-4 hours. Monitor the reaction by TLC until the aniline is consumed.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., acetone/methanol) to obtain pure this compound.[9]

Protocol 2: Synthesis via HATU Amide Coupling

This protocol utilizes a modern, efficient coupling reagent.[5][12]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzoic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature for 10-15 minutes.

  • Amine Addition: Add aniline (1.1 eq.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the carboxylic acid by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

References

Technical Support Center: Purification of Crude 4-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance and troubleshooting for the purification of crude 4-bromo-N-phenylbenzamide. Here, we move beyond simple protocols to explain the underlying principles of each purification technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. For a typical Schotten-Baumann reaction between 4-bromobenzoyl chloride and aniline, the most common impurities include:

  • Unreacted Starting Materials: Aniline (basic) and 4-bromobenzoyl chloride. The latter is highly susceptible to hydrolysis, converting to 4-bromobenzoic acid (acidic) in the presence of moisture.[1]

  • Byproducts of the Reaction: Diacylated products such as N,N-bis(4-bromobenzoyl)aniline may form, particularly if the 4-bromobenzoyl chloride is in excess.[2]

Q2: Which purification technique is most suitable for my crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product. It is particularly effective if the desired compound is highly crystalline.[3]

  • Column Chromatography is a more powerful technique for separating compounds with similar polarities and for purifying larger quantities of material.[4]

  • Acid-Base Extraction is an excellent first step to remove acidic or basic impurities, such as unreacted 4-bromobenzoic acid or aniline, before proceeding with recrystallization or chromatography.[5]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] A literature-reported solvent system for this compound is a 1:1 (v/v) mixture of acetone and methanol.[6] For alternative solvents, you can perform a small-scale solubility test.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To troubleshoot this:

  • Use a larger volume of solvent: This can help to dissolve the compound at a lower temperature.

  • Use a lower boiling point solvent.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod: This can provide a surface for nucleation.

  • Add a seed crystal: A small crystal of pure product can initiate crystallization.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential CauseTroubleshooting Steps
Low Recovery The compound is too soluble in the chosen solvent at low temperatures.- Use a less polar solvent or a mixed solvent system where the compound is less soluble. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals.
Poor Purity The cooling process was too rapid, trapping impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization.
No Crystals Form The solution is not saturated.- Evaporate some of the solvent to increase the concentration of the compound. - Try a different solvent or a mixed-solvent system. - Scratch the flask or add a seed crystal.
Column Chromatography Troubleshooting
IssuePotential CauseTroubleshooting Steps
Poor Separation The eluent polarity is not optimal.- If compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). - If compounds are not eluting, increase the polarity of the eluent. - Use a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[4]
Compound is Stuck on the Column The compound is too polar for the chosen eluent system.- Significantly increase the polarity of the eluent (e.g., add methanol to a dichloromethane eluent).
Cracked or Channeled Column Improper packing of the stationary phase.- Repack the column, ensuring the silica gel is a uniform slurry and is settled evenly.

Experimental Protocols

Solubility Testing of Crude this compound

A qualitative assessment of solubility is crucial for selecting an appropriate recrystallization solvent.

Procedure:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each test tube, add 1 mL of a different solvent from the table below, dropwise, while shaking.

  • Observe and record the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath and observe any changes in solubility.

Qualitative Solubility Data for this compound:

SolventSolubility at Room TemperatureSolubility when Heated
WaterInsolubleInsoluble
HexaneInsolubleSparingly Soluble
TolueneSparingly SolubleSoluble
DichloromethaneSolubleVery Soluble
Ethyl AcetateSolubleVery Soluble
AcetoneSolubleVery Soluble
EthanolSparingly SolubleSoluble
MethanolSparingly SolubleSoluble

Note: This table is based on general principles of solubility for N-aryl benzamides and should be confirmed experimentally with your specific sample.

Protocol 1: Purification by Recrystallization

This protocol is based on a reported method for the recrystallization of this compound.[6]

Materials:

  • Crude this compound

  • Acetone

  • Methanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot 1:1 (v/v) mixture of acetone and methanol. Start with a small volume of the solvent mixture and add more as needed while heating and swirling on a hot plate until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. Determine the melting point and yield of the purified product. The reported melting point is approximately 201-202 °C.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 hexane/ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Acid-Base Extraction

This protocol is designed to remove acidic (e.g., 4-bromobenzoic acid) and basic (e.g., aniline) impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like aniline.[5]

  • Basic Wash: To the organic layer, add an equal volume of saturated NaHCO₃ solution. Shake, vent, and separate the layers as before. This will remove acidic impurities like 4-bromobenzoic acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄. Filter the solution to remove the drying agent and evaporate the solvent to yield the purified this compound.

Visualization of Workflows

Purification_Workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude Product recryst_dissolve Dissolve in Minimal Hot Solvent recryst_start->recryst_dissolve recryst_filter Hot Filtration (if needed) recryst_dissolve->recryst_filter recryst_cool Slow Cooling & Ice Bath recryst_filter->recryst_cool recryst_isolate Vacuum Filtration recryst_cool->recryst_isolate recryst_wash Wash with Cold Solvent recryst_isolate->recryst_wash recryst_dry Dry Crystals recryst_wash->recryst_dry recryst_end Pure Product recryst_dry->recryst_end

Caption: Workflow for purification by recrystallization.

Chromatography_Workflow cluster_chromatography Column Chromatography Workflow chrom_start Crude Product chrom_tlc TLC Analysis (Solvent System) chrom_start->chrom_tlc chrom_pack Pack Column chrom_tlc->chrom_pack chrom_load Load Sample chrom_pack->chrom_load chrom_elute Elute with Solvent Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions by TLC chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_end Pure Product chrom_evaporate->chrom_end

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Brominated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with brominated starting materials. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Nuances of Brominated Substrates in Suzuki Coupling

Aryl, vinyl, and alkyl bromides are among the most versatile and widely used electrophiles in Suzuki-Miyaura coupling due to their optimal balance of reactivity and stability. Unlike their iodide counterparts, they are often more cost-effective and less prone to degradation. However, their intermediate reactivity compared to more inert chlorides means that specific reaction parameters must be carefully tuned to achieve high yields and avoid common pitfalls like dehalogenation or homocoupling. This guide provides a structured approach to overcoming these challenges.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and solve common issues encountered during the Suzuki coupling of brominated compounds.

Problem 1: Low or No Conversion of the Brominated Starting Material

This is one of the most frequent issues. If your starting material is not being consumed, it points to a fundamental problem with the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_catalyst Palladium Catalyst Pd0 Pd(0)L_n OxAdd R-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition (Ar-Br) Trans R-Pd(II)-R'(L_n) OxAdd->Trans Transmetallation RedElim R-R' Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Boronic R'-B(OR)₂ Borate [R'-B(OR)₂(Base)]⁻ Boronic->Borate Activation Base Base Base->Borate Borate->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
Inactive Catalyst The Pd(0) active species is not being generated or is being poisoned. This is often the rate-limiting step.1. Pre-catalyst Choice: Switch to a more modern, air-stable pre-catalyst like a palladacycle or a Pd(II) source with a reducing agent (e.g., a phosphine ligand). 2. Activation: Ensure anaerobic conditions. Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). 3. Catalyst Loading: For challenging substrates, increase catalyst loading from 1-2 mol% to 3-5 mol%.
Inappropriate Ligand The ligand stabilizes the palladium center and facilitates oxidative addition and reductive elimination. A mismatched ligand can stall the cycle.1. Ligand Screening: For simple aryl bromides, triphenylphosphine (PPh₃) may suffice. For sterically hindered substrates, consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition step. 2. P:Pd Ratio: The ratio of ligand to palladium is critical. A common starting point is a 2:1 or 4:1 ratio. Excess ligand can sometimes inhibit the reaction.
Ineffective Base The base activates the boronic acid partner by forming a more nucleophilic borate complex, which is necessary for transmetallation.1. Base Strength & Solubility: A common issue is a base that is too weak or insoluble in the reaction medium. For aryl bromides, aqueous solutions of Na₂CO₃ or K₂CO₃ are standard. For more challenging couplings, consider stronger, more soluble bases like K₃PO₄ or Cs₂CO₃. 2. Anhydrous vs. Aqueous: While many Suzuki reactions tolerate water, some systems benefit from anhydrous conditions with bases like potassium tert-butoxide (KOtBu).
Incorrect Solvent The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if applicable).1. Solvent Polarity: Aprotic polar solvents are often preferred. Toluene, dioxane, and THF are common choices. For biphasic systems (e.g., with aqueous base), a phase-transfer catalyst may be beneficial. 2. Solvent Screening: If solubility is an issue, consider a solvent screen with options like DMF or DME.
Problem 2: Significant Formation of Side Products (Homocoupling & Dehalogenation)

The appearance of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.

Side_Reactions cluster_desired Desired Reaction cluster_undesired Side Reactions ArBr Ar-Br CrossCoupling Ar-Ar' ArBr->CrossCoupling HomoCoupling_Ar Ar-Ar ArBr->HomoCoupling_Ar Pd(0) mediated Dehalogenation Ar-H ArBr->Dehalogenation Protonolysis ArBOH Ar'-B(OH)₂ ArBOH->CrossCoupling HomoCoupling_ArBOH Ar'-Ar' ArBOH->HomoCoupling_ArBOH Oxidative

Caption: Desired cross-coupling vs. common side reactions.

Side Product Scientific Rationale Troubleshooting Steps & Solutions
Homocoupling of Boronic Acid (Ar'-Ar') This often occurs when the reaction is run at too high a temperature or in the presence of oxygen, which can promote the oxidative coupling of the boronic acid.1. Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before heating. 2. Temperature Control: Run the reaction at the lowest temperature that allows for efficient conversion. Start around 80 °C and adjust as needed. 3. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess can favor homocoupling.
Dehalogenation (Ar-H) The aryl-palladium intermediate can be protonated by trace amounts of water or other protic sources, especially if the reductive elimination step is slow.1. Anhydrous Conditions: If dehalogenation is a major issue, switch to anhydrous solvents and bases (e.g., K₃PO₄ in dry dioxane). 2. Choice of Base: Weaker bases are less likely to contain residual water. Consider using K₂CO₃ over NaOH. 3. Ligand Choice: A more electron-donating and bulky ligand can accelerate the reductive elimination step, outcompeting the dehalogenation pathway.

Frequently Asked Questions (FAQs)

Q1: My aryl bromide has an electron-withdrawing group. Why is the reaction so slow?

A: Aryl bromides with strong electron-withdrawing groups (EWGs) are excellent substrates for the oxidative addition step, which is often accelerated. However, the subsequent reductive elimination step can be slowed down. The resulting electron-poor palladium complex is more stable and less prone to reductive elimination.

  • Solution: Employ a more electron-rich, bulky phosphine ligand (e.g., t-Bu₃P, SPhos). These ligands increase the electron density on the palladium center, which promotes the final reductive elimination step to release your product.

Q2: Can I use a palladium on carbon (Pd/C) catalyst for this reaction?

A: While Pd/C is a cost-effective heterogeneous catalyst, it is generally less effective for Suzuki couplings involving aryl bromides compared to homogeneous catalysts. Its activity is often lower, requiring higher temperatures and leading to more side products. It is more commonly used for hydrogenolysis, which can lead to significant dehalogenation of your starting material.

  • Recommendation: For reliable and high-yielding Suzuki couplings with brominated compounds, homogeneous palladium pre-catalysts with specific phosphine ligands are strongly recommended.

Q3: I am seeing a black precipitate form in my reaction (Palladium black). What does this mean?

A: The formation of palladium black indicates that your palladium catalyst is precipitating out of the solution, rendering it inactive. This typically happens when the ligand is not effectively stabilizing the palladium nanoparticles, or the reaction is run at too high a temperature for an extended period.

  • Solution:

    • Increase Ligand Ratio: Try increasing the ligand to palladium ratio (e.g., from 2:1 to 4:1).

    • Use a More Robust Ligand: Buchwald or Herrmann-type ligands are designed to be more robust and prevent catalyst decomposition.

    • Lower the Temperature: Reduce the reaction temperature to improve the stability of the catalytic complex.

Q4: How critical is the purity of the boronic acid?

A: Extremely critical. Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), especially upon storage. These boroxines are often less reactive in the Suzuki coupling.

  • Best Practice:

    • Use fresh, high-purity boronic acids whenever possible.

    • If you suspect boroxine formation, you can often regenerate the boronic acid by dissolving it in a solvent like ether and washing with a small amount of water, then drying thoroughly.

    • Always use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for any inactive forms.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide

This protocol is a robust starting point for many aryl bromide substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst/Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.

  • Degassing: Subject the sealed flask to three cycles of vacuum followed by backfilling with argon (freeze-pump-thaw is highly effective).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Solvent Degassing by Freeze-Pump-Thaw

FPT_Workflow Start Start: Solvent in Schlenk Flask Freeze 1. Freeze Solvent (Liquid Nitrogen) Start->Freeze Pump 2. Apply High Vacuum (removes gases above solid) Freeze->Pump Thaw 3. Thaw Solvent (dissolved gases bubble out) Pump->Thaw Repeat Repeat Cycle 3x Thaw->Repeat Repeat->Freeze Cycle < 3 End End: Degassed Solvent under Inert Gas Repeat->End Cycle = 3

Caption: Workflow for the Freeze-Pump-Thaw degassing technique.

  • Place the solvent in a Schlenk flask sealed with a rubber septum.

  • Freeze the solvent by immersing the flask in a bath of liquid nitrogen until completely solid.

  • Apply a high vacuum to the flask for several minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will observe gas bubbles being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least two more times for a total of three cycles.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

Technical Support Center: Troubleshooting Low Yields in the Acylation of Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the acylation of aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to this fundamental organic transformation. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the complexities of aniline acylation and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in aniline acylation?

Low yields in aniline acylation can stem from several factors, but common culprits include the insufficient reactivity of the acylating agent, suboptimal reaction conditions (temperature, solvent), or the presence of moisture which can deactivate certain catalysts and reagents. For sterically hindered anilines, the primary challenge is the reduced nucleophilicity of the nitrogen atom and steric hindrance impeding the approach of the acylating agent.[1]

Q2: My reaction is sluggish and shows a low conversion rate. What can I do to improve it?

To improve a sluggish reaction with low conversion, consider using a more reactive acylating agent.[2] For instance, acyl chlorides are generally more electrophilic than their corresponding anhydrides.[1] Optimizing reaction conditions, such as increasing the temperature or choosing a more suitable solvent, can also significantly improve the reaction rate.[3] Additionally, the use of a catalyst can be beneficial.[2]

Q3: I am observing the formation of multiple products. What could be the cause?

The formation of multiple products can be due to side reactions. One common side reaction is di-acylation, especially under harsh conditions where the initially formed acetanilide undergoes a second acylation.[2] If other nucleophilic groups like hydroxyls are present on the aniline, O-acylation can also occur.[1] To mitigate this, you can use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[1]

Q4: Can I perform a Friedel-Crafts acylation directly on aniline?

Direct Friedel-Crafts acylation of aniline is generally not successful. The amino group (-NH2) of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[4][5][6] This deactivates the aromatic ring towards the desired electrophilic substitution.[4][5][6] To achieve ring acylation, the amino group must first be protected, for example, by converting it to an acetanilide.[4][6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-acylation of anilines in a question-and-answer format.

Problem: Significant Amount of Unreacted Aniline Starting Material

Potential Causes and Solutions:

  • Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride might not be reactive enough, especially for deactivated or sterically hindered anilines.[1]

    • Solution: Switch to a more reactive acylating agent such as an acyl chloride.[1][2]

  • Suboptimal Reaction Conditions: The reaction temperature and solvent play a crucial role in the reaction rate.

    • Solution: Experiment with different solvents to ensure your aniline substrate is fully dissolved.[1] You can also try increasing the reaction temperature to overcome the activation energy barrier.[8] Microwave-assisted synthesis can also be an effective method to increase reaction rates and yields.[9][10]

  • Inadequate or No Catalyst: For challenging substrates, a catalyst is often necessary to facilitate the reaction.

    • Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) for hindered anilines.[1] For greener approaches using less reactive acylating agents like acetic acid, specialized catalysts such as a mesoporous polyaniline-supported silver nanoparticle catalyst have shown to be effective at higher temperatures.[3]

  • Stoichiometry of Acylating Agent: An insufficient amount of the acylating agent will lead to incomplete conversion.

    • Solution: Increasing the stoichiometry of the acylating agent (e.g., using 1.2 to 3 equivalents) can help drive the reaction to completion.[1][11]

Problem: Formation of Byproducts and Impurities

Potential Causes and Solutions:

  • Di-acylation: This occurs when the mono-acylated product reacts further with the acylating agent. This is more common with highly reactive anilines or under forcing reaction conditions.[2]

    • Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[1]

  • O-Acylation: If your aniline contains other nucleophilic functional groups like hydroxyl or phenol groups, these can also be acylated.[1]

    • Solution: Employ chemoselective reaction conditions. This may involve using milder acylating agents or protecting the more reactive functional groups before proceeding with the N-acylation.

  • Decomposition of Reagents or Products: High temperatures can lead to the decomposition of the acylating agent, catalyst, or even the desired product.[1]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times at high temperatures.[1] If possible, use a more reactive system that allows for lower reaction temperatures.

Experimental Protocols

Protocol 1: General Acetylation of Aniline with Acetic Anhydride

This is a standard and widely used method for the acetylation of aniline.[12]

  • In a flask, dissolve aniline in glacial acetic acid.[13]

  • Slowly add an equimolar amount of acetic anhydride to the solution with constant stirring.[13]

  • Gently warm the mixture in a water bath for 10-15 minutes.[13]

  • Pour the reaction mixture into cold water to precipitate the crude acetanilide.[13]

  • Collect the solid product by vacuum filtration and wash it with cold water.[4]

  • Purify the crude product by recrystallization from hot water or an ethanol/water mixture.[4][13][14]

Protocol 2: Purification of Acetanilide by Recrystallization

Recrystallization is a common technique for purifying crude acetanilide based on its differential solubility in a solvent at different temperatures.[15][16]

  • Transfer the crude acetanilide to a flask.

  • Add a minimum amount of hot water to dissolve the solid completely.[14][15]

  • If there are insoluble impurities, perform a hot filtration to remove them.[14]

  • Allow the filtrate to cool slowly and undisturbed to allow for the formation of high-purity crystals.[14][15]

  • Once crystallization appears complete, cool the flask in an ice bath to maximize the yield of the purified crystals.[15]

  • Collect the pure crystals by vacuum filtration, washing them with a small amount of chilled water.[15]

  • Air-dry the crystals completely before measuring the final mass and melting point.[15]

Data Presentation

Table 1: Comparison of Common Acylating Agents for Aniline

Acylating AgentReactivityByproductCatalyst Requirement
Acetic AnhydrideModerateAcetic AcidOften not required, but can be catalyzed by acids or bases.
Acetyl ChlorideHighHClOften requires a base like pyridine to neutralize HCl.[17]
Acetic AcidLowWaterTypically requires a catalyst and higher temperatures.[2][3]

Visualizations

Troubleshooting_Aniline_Acylation cluster_unreacted Troubleshooting Unreacted SM cluster_byproducts Troubleshooting Byproducts cluster_no_product Troubleshooting No Product start Low Yield in Aniline Acylation unreacted_sm Unreacted Starting Material? start->unreacted_sm Yes byproducts Byproducts Observed? start->byproducts No reagent_reactivity Increase Acylating Agent Reactivity (e.g., Anhydride -> Chloride) unreacted_sm->reagent_reactivity no_product No Product Formation? byproducts->no_product No control_stoichiometry Control Stoichiometry (Slow addition of acylating agent) byproducts->control_stoichiometry check_reagents Verify Reagent Quality & Purity no_product->check_reagents optimize_conditions Optimize Conditions (Temp, Solvent, Stoichiometry) reagent_reactivity->optimize_conditions add_catalyst Add Catalyst (e.g., DMAP for hindered anilines) optimize_conditions->add_catalyst protecting_groups Use Protecting Groups (for other nucleophilic sites) control_stoichiometry->protecting_groups monitor_reaction Monitor Reaction (TLC, LC-MS) to avoid decomposition protecting_groups->monitor_reaction confirm_conditions Confirm Reaction Conditions (Anhydrous if needed) check_reagents->confirm_conditions Aniline_Acylation_Mechanism aniline Aniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride (Electrophile) acetic_anhydride->intermediate acetanilide Acetanilide intermediate->acetanilide Elimination of Acetate acetic_acid Acetic Acid intermediate->acetic_acid

References

Technical Support Center: Synthesis of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-substituted benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common and complex challenges in your synthetic endeavors, ensuring efficiency, high yield, and purity in your target compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-substituted benzamides. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Benzamide

Question: My amide coupling reaction is resulting in a low yield or no product at all. What are the common culprits and how can I rectify this?

Answer: Low or nonexistent yields in benzamide synthesis are a frequent issue, often stemming from several key factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The cornerstone of amide bond formation is the activation of the carboxylic acid. If this step is incomplete, the amine will not react.[1]

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). For sluggish reactions, pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can improve yields.[1] Consider switching to a more potent coupling agent if necessary (see comparison table below).

  • Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[2][3]

    • Solution: For electron-deficient anilines, more reactive coupling reagents like HATU or T3P may be required.[2][4] In cases of severe steric hindrance, converting the carboxylic acid to an acyl fluoride, which is a smaller and more reactive intermediate, can be an effective strategy.[3][5] Alternative methods, such as the reaction of Grignard reagents with isocyanates, can be employed for extremely hindered systems.[6][7]

  • Amine Protonation: A common side reaction is the acid-base reaction between the carboxylic acid and the amine, forming an unreactive ammonium carboxylate salt.[1][8]

    • Solution: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or pyridine, is crucial to neutralize any acid generated and to keep the amine in its free, nucleophilic form.[1][4]

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid species is highly susceptible to hydrolysis. The presence of water in the reaction will lead to the regeneration of the carboxylic acid and a lower yield of the desired amide.[1][9]

    • Solution: Always use anhydrous solvents and ensure your starting materials and reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Problem 2: Significant Side Product Formation

Question: My reaction is producing significant amounts of byproducts, complicating purification and reducing my yield. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge in amide coupling reactions. Understanding the underlying mechanisms of these side reactions is key to their suppression.

Common Side Reactions and Mitigation Strategies:

  • N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the reaction for that molecule.[10][11]

    • Solution: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can trap the O-acylisourea intermediate to form an active ester. This active ester is less prone to rearrangement and readily reacts with the amine.[1][12]

  • Epimerization/Racemization: For chiral carboxylic acids, particularly α-amino acids, there is a risk of losing stereochemical integrity at the α-carbon during activation. This occurs through the formation of a planar oxazolone intermediate or by direct deprotonation of the α-proton.[4][13]

    • Solution: To suppress epimerization, use coupling additives such as HOBt or 1-hydroxy-7-azabenzotriazole (HOAt).[13] Running the reaction at lower temperatures can also minimize racemization.[1] Reagents like T3P in combination with pyridine have been shown to be particularly effective in preventing epimerization.[4][14][15]

  • Diacylation of Primary Amines: If an excess of the activated carboxylic acid is present, it can react with the newly formed amide product, especially if the amine is primary.[16]

    • Solution: Careful control of stoichiometry is critical. Slow, dropwise addition of the activated carboxylic acid or the coupling reagent to the amine solution can help to prevent a localized excess of the acylating agent.[16]

Problem 3: Difficult Purification of the Benzamide Product

Question: I am struggling to purify my N-substituted benzamide. What are some common purification challenges and how can I overcome them?

Answer: Purification can often be as challenging as the synthesis itself. Common issues include the removal of coupling agent byproducts and separating the product from unreacted starting materials or side products.

Purification Troubleshooting:

  • Removal of Urea Byproducts (from Carbodiimides): Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously difficult to remove due to its low solubility in many organic solvents.[12][17]

    • Solution: Most of the DCU can be removed by filtration of the reaction mixture before aqueous workup.[12] For remaining traces, dissolving the crude product in a solvent like dichloromethane (DCM) and then adding a non-polar solvent like hexanes can precipitate the DCU, which can then be filtered off.[12] Using a water-soluble carbodiimide like EDC results in a water-soluble urea byproduct that can be easily removed with an aqueous wash.[17]

  • Product Oiling Out Instead of Crystallizing: During recrystallization, the product may separate as an oil rather than a solid, which can trap impurities.[12][18]

    • Solution: This can be caused by the presence of impurities or cooling the solution too quickly. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure product.[12][18] If oiling out persists, redissolve the oil in the hot solvent and allow it to cool more slowly. It may also be necessary to try a different solvent system for recrystallization.[18]

  • Co-elution during Chromatography: If the product has a similar polarity to a starting material or byproduct, separation by column chromatography can be difficult.

    • Solution: Experiment with different solvent systems for chromatography, including ternary mixtures, to improve separation. If co-elution is still an issue, consider derivatizing the impurity to alter its polarity before chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my specific synthesis?

A1: The choice of coupling reagent is critical and depends on factors such as the steric hindrance of your substrates, their electronic properties, and the potential for side reactions like epimerization.[1] A general hierarchy of reactivity is often considered to be: Phosphonium/Uronium Reagents (e.g., HATU, HBTU, PyBOP) > Carbodiimides + Additives (e.g., EDC/HOBt) > Carbodiimides alone (e.g., DCC, EDC).[19] For challenging substrates, such as sterically hindered or electron-poor amines, more reactive phosphonium or uronium reagents are generally preferred.[2][5]

Q2: What is the role of a base in amide coupling reactions, and which one should I use?

A2: A base is typically added to neutralize the acidic byproduct formed during the reaction (e.g., HCl from acyl chlorides) and to prevent the protonation of the amine nucleophile.[1][9] Non-nucleophilic bases are preferred to avoid competition with the desired amine. Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk.[1] Pyridine can also be used and has been shown to be effective in suppressing epimerization when used with reagents like T3P.[4][15]

Q3: What are the best solvents for N-substituted benzamide synthesis?

A3: The choice of solvent depends on the solubility of the starting materials and the coupling reagent used. Common anhydrous polar aprotic solvents include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (MeCN).[1] For reactions using T3P, ethyl acetate is often a good choice.[4][14] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[1]

Q4: My reaction involves a chiral carboxylic acid. How can I check for epimerization?

A4: The most common method for determining the extent of epimerization is to analyze the product mixture by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy of the diastereomeric products if the amine is also chiral.[20] Comparison with an authentic, enantiomerically pure sample is the gold standard.

Q5: Can I scale up my amide coupling reaction? What are the main challenges?

A5: Scaling up amide coupling reactions can present challenges related to heat transfer (many coupling reactions are exothermic), mixing efficiency, and the handling and removal of large quantities of byproducts.[21][22] Reagents that produce water-soluble byproducts (e.g., EDC, T3P) are often preferred for large-scale synthesis as they simplify purification.[14]

Data & Protocols

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassAdvantagesDisadvantagesTypical Use Cases
DCC/DIC CarbodiimideInexpensive, widely available.Forms insoluble urea byproduct (DCC), risk of N-acylurea formation, moderate reactivity.[8][11]Routine amide synthesis where byproduct removal is straightforward.
EDC CarbodiimideWater-soluble urea byproduct, easy workup.[8]Moderate reactivity, risk of N-acylurea formation.[10]Bioconjugation, aqueous media reactions, general synthesis.[10][23]
HATU/HBTU Uronium/AminiumHigh reactivity, fast reaction times, low epimerization (especially HATU).[24]More expensive, can cause side reactions with the amine.Difficult couplings, sterically hindered substrates, peptide synthesis.[24]
PyBOP/PyBrOP PhosphoniumHigh reactivity, good for hindered systems, does not react with the amine.[24]Can be more expensive, byproducts can be difficult to remove.Sterically demanding couplings, peptide synthesis.[25][26]
T3P Phosphonic AnhydrideLow epimerization, water-soluble byproducts, cost-effective.[4][14]May require higher temperatures for less reactive substrates.Racemization-prone substrates, large-scale synthesis.[4][15]
Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Low-Epimerization Coupling using T3P and Pyridine
  • Dissolve the chiral carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable solvent like ethyl acetate.

  • Add pyridine (2.0-4.0 equivalents) to the mixture.[4][14]

  • Add T3P (as a 50% solution in ethyl acetate, 1.5-2.0 equivalents) dropwise to the reaction mixture, maintaining the desired temperature (often 0 °C to room temperature).

  • Allow the reaction to stir until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with water or a dilute acid solution (e.g., 1M HCl).

  • Separate the organic layer and wash sequentially with a dilute acid, a dilute base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.

  • Purify the product as needed.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product q1 Is the carboxylic acid fully activated? start->q1 a1_yes Yes q1->a1_yes Activated intermediate observed a1_no No q1->a1_no Check LC-MS for starting acid q2 Is the amine sufficiently nucleophilic? a1_yes->q2 sol1 Increase coupling reagent stoichiometry. Pre-activate acid before adding amine. Consider a more potent coupling reagent. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Sterically hindered or e--poor amine q3 Is hydrolysis a possibility? a2_yes->q3 sol2 Use a more reactive coupling agent (e.g., HATU). Consider converting acid to acyl fluoride for hindered amines. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Water present a3_no No q3->a3_no sol3 Use anhydrous solvents and reagents. Run under an inert atmosphere. a3_yes->sol3 q4 Is the amine being protonated? a3_no->q4 sol3->q4 a4_yes Yes q4->a4_yes No base used a4_no No q4->a4_no Base is present sol4 Add a non-nucleophilic base (e.g., DIPEA). a4_yes->sol4 end Improved Yield a4_no->end sol4->end

Caption: Troubleshooting workflow for low yield in N-substituted benzamide synthesis.

Coupling_Reagent_Mechanism cluster_carbodiimide Carbodiimide Pathway cluster_phosphonium Phosphonium/Uronium Pathway RCOOH R-COOH OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI + EDC EDC EDC/DCC Amide Amide Product OAI->Amide + R'-NH2 NAU N-Acylurea (Side Product) OAI->NAU Rearrangement ActiveEster Active Ester OAI->ActiveEster + HOBt Amine R'-NH2 Urea Urea Byproduct Amide->Urea HOBt HOBt/Oxyma ActiveEster->Amide + R'-NH2 RCOOH2 R-COOH ActiveEster2 Activated Ester (e.g., OAt-ester) RCOOH2->ActiveEster2 + HATU, Base HATU HATU/PyBOP Base Base (DIPEA) Amide2 Amide Product ActiveEster2->Amide2 + R'-NH2 Amine2 R'-NH2

References

Technical Support Center: Monitoring 4-bromo-N-phenylbenzamide Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for monitoring the synthesis of 4-bromo-N-phenylbenzamide via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the nuances of this specific application. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experimental observations are both accurate and insightful.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the TLC analysis of the formation of this compound, typically synthesized from 4-bromobenzoyl chloride and aniline.

Q1: What is the fundamental principle of using TLC to monitor this reaction?

A: TLC allows for the rapid separation of the reactants (aniline and 4-bromobenzoyl chloride), the product (this compound), and any significant byproducts based on their differential polarity.[1] The stationary phase, typically silica gel, is highly polar. As the mobile phase (eluent) ascends the plate, it carries the spotted compounds with it. Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the silica and move shorter distances (lower Rf).[1] By observing the disappearance of reactant spots and the appearance of a new product spot, one can effectively track the reaction's progress.[2]

Q2: My starting materials and product are all colorless. How can I visualize them on a TLC plate?

A: Since these compounds are not visible to the naked eye, a visualization technique is required.[3] The aromatic rings in all relevant compounds (reactants and product) allow for visualization under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent green background (if using F254 silica plates).[4][5] For more definitive visualization or if UV activity is weak, chemical stains are highly effective.[6]

Q3: Which chemical stain is best for this reaction?

A: A potassium permanganate (KMnO₄) stain is an excellent and highly versatile choice. It is an oxidative stain that reacts with most organic compounds, including amines and amides, typically producing yellow-brown spots against a purple background.[6][7] This makes it a reliable "universal" stain for this system. While other stains like p-anisaldehyde can work for amines, KMnO₄ will visualize all key components effectively.[8]

Q4: How do I interpret the spots on my TLC plate?

A: A properly run TLC plate for this reaction will have three lanes:

  • Lane 1 (Reference): Spotted with the starting material, aniline.

  • Lane 2 (Co-spot): Spotted with both the reaction mixture and the aniline starting material.[9]

  • Lane 3 (Reaction): Spotted with the reaction mixture.

As the reaction proceeds, you should observe the aniline spot in Lane 3 diminishing in intensity and a new spot appearing, which corresponds to the this compound product. The product, being an amide, is generally less polar than the starting aniline but more polar than the 4-bromobenzoyl chloride. Therefore, you can expect the Rf values to follow this general trend: Rf (4-bromobenzoyl chloride) > Rf (this compound) > Rf (Aniline). The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture, which is especially useful if the Rf values are close.[9][10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your TLC analysis.

Issue 1: No Spots are Visible on the TLC Plate

Q: I've run my TLC, but I don't see any spots under the UV lamp or after staining. What went wrong?

A: This is a common issue with several potential causes:

  • Sample is Too Dilute: The concentration of your analytes may be below the limit of detection.[11]

    • Solution: When preparing your TLC sample, ensure it is sufficiently concentrated. If you suspect dilution is the issue, you can spot the plate multiple times in the same location, allowing the solvent to fully evaporate between applications. This effectively concentrates your sample on the silica gel.[11][12]

  • Compound Evaporation: Aniline, being relatively volatile, can sometimes evaporate from the TLC plate before or during development, especially if the plate is heated excessively to dry.[11][13]

    • Solution: Minimize the time between spotting and developing the plate. Avoid overheating the plate when evaporating the spotting solvent.

  • Incorrect Visualization Technique: While the reactants and product are UV-active, their response can sometimes be weak.

    • Solution: Always use a secondary visualization method. A potassium permanganate (KMnO₄) dip is highly reliable for these compounds.[8] Ensure your staining solution is fresh and properly prepared.

  • Sample Did Not Transfer: The capillary tube used for spotting may have been clogged.

    • Solution: Ensure the capillary tube is drawing up the liquid and successfully transferring a visible wet spot to the plate.

Issue 2: Streaking or Elongated Spots

Q: My spots are not round; they are elongated streaks. How can I fix this?

A: Streaking can obscure results and make Rf calculation impossible. Here are the primary causes and solutions: [11]

  • Sample Overload: Applying too much sample to the plate is the most frequent cause of streaking.[11]

    • Solution: Dilute the sample solution you are using for spotting. The initial spots should be small and concentrated, typically 1-2 mm in diameter.

  • Compound Insolubility: If the compound is not fully dissolved in the spotting solvent or has poor solubility in the mobile phase, it can streak.

    • Solution: Ensure your sample is completely dissolved before spotting. You may need to adjust the mobile phase; sometimes adding a small percentage of a more polar solvent can improve spot shape.

  • Highly Polar Compounds: Very polar compounds can interact very strongly with the silica, leading to streaking. Aniline itself can sometimes exhibit this behavior.

    • Solution: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can often resolve streaking for basic compounds like aniline by neutralizing acidic sites on the silica gel.[11]

Issue 3: Reactant and Product Rf Values are Too Close

Q: The spots for my starting material and product are almost overlapping. How can I get better separation?

A: Poor separation prevents accurate monitoring. The key is to modify the polarity of the mobile phase. [10]

  • Principle: The goal is to find a solvent system where the starting materials and product have Rf values ideally between 0.2 and 0.8, with clear separation between them.[1]

  • Solution:

    • Decrease Eluent Polarity: If all spots are too high on the plate (high Rf), your eluent is too polar. Increase the proportion of the nonpolar solvent (e.g., switch from 30% Ethyl Acetate in Hexane to 20%).

    • Increase Eluent Polarity: If all spots are stuck on the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 20% Ethyl Acetate in Hexane to 30%).[11]

    • Change Solvents: If adjusting ratios doesn't work, try a different solvent system. A combination of Dichloromethane (DCM) and Methanol (MeOH) can offer different selectivity compared to Ethyl Acetate/Hexane.[8] A good starting point for this reaction is often a mixture of hexane and ethyl acetate.

Section 3: Experimental Protocols & Data

Protocol 1: Step-by-Step TLC Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate (with F254 indicator). Using a pencil, gently draw a starting line approximately 1 cm from the bottom. Mark three evenly spaced starting points on this line for your lanes (SM, Co, Rxn).

  • Sample Preparation: Prepare dilute solutions of your starting material (aniline) and the reaction mixture in a volatile solvent like ethyl acetate or DCM.

  • Spotting:

    • Using a capillary tube, apply a small spot of the aniline solution to the "SM" (Starting Material) mark.

    • Apply a spot of the aniline solution to the "Co" (Co-spot) mark. Let it dry. Then, using a clean capillary, spot the reaction mixture directly on top of the aniline spot.

    • Using a clean capillary, apply a spot of the reaction mixture to the "Rxn" (Reaction) mark.

    • Ensure all spots are small and that the solvent has evaporated completely before development.

  • Development: Place the spotted TLC plate into a developing chamber containing your chosen eluent (e.g., 30% Ethyl Acetate in Hexane). The solvent level must be below the starting line.[12] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top edge.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Observe the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • For chemical staining, dip the plate into a jar containing KMnO₄ stain, remove it quickly, and gently warm it with a heat gun until spots appear.

Data Presentation: Solvent Systems and Expected Rf Values

The Rf values are highly dependent on the specific conditions (TLC plate manufacturer, temperature, chamber saturation). The table below provides approximate values to guide your solvent system selection.

CompoundPolarityRecommended Eluent (EtOAc/Hexane)Approx. RfVisualization
4-bromobenzoyl chlorideLow20% EtOAc / 80% Hexane~0.8UV, KMnO₄
This compound (Product) Medium 30% EtOAc / 70% Hexane ~0.5 UV, KMnO₄
AnilineHigh30% EtOAc / 70% Hexane~0.3UV, KMnO₄
4-bromobenzoic acid (Hydrolysis byproduct)High40% EtOAc / 60% Hexane~0.2 (can streak)UV, KMnO₄

Note on 4-bromobenzoyl chloride: This reactant is highly sensitive to moisture and can hydrolyze to 4-bromobenzoic acid on the silica plate or during workup.[14][15][16] The acid is much more polar and will have a significantly lower Rf.

Section 4: Visual Guides (Graphviz Diagrams)

Diagram 1: TLC Reaction Monitoring Workflow

This diagram illustrates the logical flow of monitoring the reaction from spotting to interpretation.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_interpretation Interpretation Prep_Plate Prepare & Mark TLC Plate Prep_Sample Prepare Dilute Samples (SM, Rxn) Spotting Spot Plate: 1. SM (Aniline) 2. Co-spot 3. Rxn Mixture Prep_Sample->Spotting Development Develop Plate in Chamber Spotting->Development Place in eluent Drying Dry Plate & Mark Solvent Front Development->Drying UV_Vis Visualize under UV Lamp (254 nm) Drying->UV_Vis Staining Stain with KMnO₄ & Heat UV_Vis->Staining Interpretation Analyze Spots: - SM spot disappears - Product spot appears - Compare Rfs Staining->Interpretation Conclusion Determine Reaction Progress / Completion Interpretation->Conclusion

Caption: Workflow for monitoring the amide synthesis by TLC.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common TLC problems.

Troubleshooting_TLC Start Problem with TLC Plate? No_Spots No Spots Visible Start->No_Spots Streaking Spots are Streaking Start->Streaking Bad_Sep Poor Separation (Rfs too close) Start->Bad_Sep Sol_Dilute Sample too dilute? No_Spots->Sol_Dilute Sol_Overload Sample overloaded? Streaking->Sol_Overload Sol_Rf_High Rfs too high (>0.8)? Bad_Sep->Sol_Rf_High Sol_Evap Compound evaporated? Sol_Dilute->Sol_Evap No Fix_Dilute Concentrate sample (re-spot) Sol_Dilute->Fix_Dilute Yes Sol_Stain Used a stain? Sol_Evap->Sol_Stain No Fix_Evap Minimize drying time Sol_Evap->Fix_Evap Yes Fix_Stain Use KMnO₄ stain Sol_Stain->Fix_Stain No Sol_Polarity Compound very polar? Sol_Overload->Sol_Polarity No Fix_Overload Dilute sample before spotting Sol_Overload->Fix_Overload Yes Fix_Polarity Add modifier to eluent (e.g., 0.1% Et₃N) Sol_Polarity->Fix_Polarity Yes Sol_Rf_Low Rfs too low (<0.2)? Sol_Rf_High->Sol_Rf_Low No Fix_Rf_High Decrease eluent polarity (more nonpolar solvent) Sol_Rf_High->Fix_Rf_High Yes Fix_Rf_Low Increase eluent polarity (more polar solvent) Sol_Rf_Low->Fix_Rf_Low Yes

Caption: Decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Catalyst Selection for Efficient Suzuki Reactions of Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Suzuki reactions, particularly with aryl bromides. Here, we will move beyond simple procedural lists to delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Q1: My Suzuki reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion in a Suzuki reaction is a common issue with several potential root causes. Let's break them down:

  • Inactive Catalyst: The active Pd(0) species is prone to oxidation.

    • Cause: Insufficient degassing of solvents and reagents can allow oxygen to oxidize the active Pd(0) catalyst to inactive Pd(II).[1]

    • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using the freeze-pump-thaw technique for more rigorous oxygen removal.[1] It is critical to maintain an inert atmosphere throughout the entire reaction setup and duration.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating key steps of the catalytic cycle.[2][3]

    • Cause: For electron-rich aryl bromides, the oxidative addition step can be slow. Conversely, for electron-deficient aryl bromides, reductive elimination might be the rate-limiting step. The chosen ligand may not be suitable for the specific electronic demands of your substrate.

    • Solution: For electron-rich aryl bromides, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos.[3] These ligands promote the oxidative addition step.[2][3] For sterically hindered substrates, bulky ligands are also beneficial as they promote reductive elimination.[2][4]

  • Incorrect Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[5][6][7]

    • Cause: The strength and solubility of the base can significantly affect the reaction rate.[1] A base that is too weak may not efficiently form the reactive boronate species.

    • Solution: For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Improper Solvent System: The solvent must dissolve the reactants and facilitate the interaction between the organic and inorganic components.

    • Cause: A single organic solvent may not effectively dissolve both the aryl bromide and the inorganic base.

    • Solution: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often optimal.[1][8] The aqueous phase helps to dissolve the base and promotes the formation of the boronate species required for transmetalation.[1]

Q2: I'm observing significant amounts of a dehalogenated byproduct. What's causing this and how can I minimize it?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction that reduces the yield of your desired product.[9]

  • Cause: Dehalogenation can be promoted by high temperatures, prolonged reaction times, and the choice of base and solvent.[9][10] Certain bases or solvents can act as hydride donors, leading to the reduction of the aryl bromide after oxidative addition to the palladium center.[10]

  • Solution:

    • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature.

    • Reduce Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.

    • Optimize the Base: The choice of base can be critical. Experiment with different bases to find one that minimizes this side reaction.

    • Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[9] Experimenting with different ligands can be beneficial.

Q3: My reaction is producing a black precipitate, and the yield is low. What is this precipitate and is it related to the low yield?

A3: The black precipitate is likely palladium black, which is composed of agglomerated palladium nanoparticles.[11]

  • Cause: The formation of palladium black is an indicator of catalyst deactivation.[11] This happens when the active Pd(0) catalyst is unstable under the reaction conditions and aggregates, reducing the number of active catalytic sites. This is often exacerbated by high temperatures or the absence of a suitable stabilizing ligand.

  • Solution:

    • Use a Stabilizing Ligand: Ensure you are using an appropriate phosphine or N-heterocyclic carbene (NHC) ligand to stabilize the palladium catalyst. Bulky, electron-rich ligands are often effective at preventing agglomeration.[2][3]

    • Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to better results by minimizing aggregation.

    • Control the Temperature: Avoid excessively high temperatures which can accelerate catalyst decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst and ligand selection for Suzuki reactions of aryl bromides.

Q4: How do I choose the right phosphine ligand for my specific aryl bromide?

A4: The choice of phosphine ligand is critical and depends on the electronic and steric properties of your aryl bromide.

  • For Electron-Rich Aryl Bromides: These substrates can be challenging because the electron-donating groups make the C-Br bond less susceptible to oxidative addition. To overcome this, use electron-rich and bulky phosphine ligands.

    • Examples: Dialkylbiaryl phosphines like SPhos and XPhos are excellent choices.[3] Their electron-donating nature increases the electron density on the palladium center, facilitating oxidative addition.[2]

  • For Electron-Deficient Aryl Bromides: These substrates readily undergo oxidative addition. The rate-limiting step is more likely to be reductive elimination.

    • Examples: While a wide range of phosphine ligands can work, bulky ligands are generally beneficial as they promote the reductive elimination step to release the product.[2][4]

  • For Sterically Hindered Aryl Bromides: Both oxidative addition and reductive elimination can be slow.

    • Examples: Bulky ligands are essential. Ligands like XPhos or other highly hindered phosphines can be very effective.[3][12]

Ligand TypeRecommended forRationale
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) Electron-rich and sterically hindered aryl bromidesFacilitates oxidative addition and reductive elimination.[2][3]
Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) General-purpose for a range of aryl bromidesGood balance of steric bulk and electron-donating ability.[8][13]
Q5: When should I consider using N-Heterocyclic Carbene (NHC) ligands instead of phosphines?

A5: NHC ligands are an excellent alternative to phosphines and offer several advantages in certain situations.[2][14]

  • Increased Stability: NHC ligands are often more stable to air and moisture than phosphine ligands, which can simplify reaction setup.[14] They are also generally more thermally stable, making them suitable for reactions that require high temperatures.[2]

  • High Activity: NHCs are strong σ-donors, which can lead to highly active catalysts.[14] This can be particularly beneficial for challenging substrates, including some aryl chlorides.[11][15]

  • Orthogonal Selectivity: In some cases, NHC ligands can provide different selectivity compared to phosphine ligands, for instance, in molecules with multiple reactive sites.[16]

Ligand ClassAdvantagesConsiderations
Phosphines Wide variety available, well-understood reactivity.Can be air-sensitive, potential for P-C bond cleavage side reactions.
N-Heterocyclic Carbenes (NHCs) High thermal stability, often more air-stable, highly active.[2][14]Can be more expensive, steric and electronic properties are tuned differently than phosphines.
Q6: What is the role of the base in the Suzuki reaction, and how do I select the best one?

A6: The base plays a multifaceted and crucial role in the Suzuki catalytic cycle.[6] Its primary function is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[5][6][7]

  • Mechanism of Action: The base reacts with the boronic acid to form a more reactive boronate species.[5][7] It is also involved in the formation of the palladium complex that participates in transmetalation.[2]

  • Common Bases and Their Applications:

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates.[6] Cesium carbonate is a stronger and more soluble base, often used for more challenging couplings.[1]

    • Phosphates (K₃PO₄): A strong base that is particularly effective for difficult couplings, including those with sterically hindered substrates.[1][6]

    • Hydroxides (NaOH, KOH): Strong bases that can be effective but may also promote side reactions like ester hydrolysis.[6]

    • Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions.

BaseStrengthCommon Applications
K₂CO₃ / Na₂CO₃ ModerateGeneral purpose, widely used.[6]
Cs₂CO₃ StrongChallenging couplings, increased solubility.[1]
K₃PO₄ StrongDifficult couplings, sterically hindered substrates.[1]
Q7: Can you provide a general, robust protocol for a Suzuki reaction with an aryl bromide?

A7: The following is a general starting point. Remember that optimization of specific parameters may be necessary for your particular substrates.[17]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

    • Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the decision-making process and the reaction mechanism, the following diagrams are provided.

Catalyst Selection Workflow

G cluster_0 Substrate Analysis cluster_1 Ligand Recommendation cluster_2 Consider NHC Ligands for A Aryl Bromide Type? B Electron-Rich/Hindered A->B Electron-Rich C Electron-Deficient A->C Electron-Deficient D Sterically Hindered A->D Sterically Hindered E Use Bulky, Electron-Rich Phosphine (e.g., SPhos, XPhos) B->E F Standard Bulky Phosphine (e.g., P(t-Bu)3) C->F G Highly Bulky Ligand (e.g., XPhos) D->G H High Temperatures or Challenging Substrates E->H F->H G->H

Caption: Decision tree for ligand selection.

Simplified Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L2 B Oxidative Addition A->B + Ar-Br C Ar-Pd(II)-Br(L2) B->C D Transmetalation C->D + Ar'-B(OH)2 + Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A regenerates catalyst G Ar-Ar' F->G

Caption: Key steps of the Suzuki catalytic cycle.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Homocoupling of Boronic Acids

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on mitigating the undesired homocoupling of boronic acid reagents.

Troubleshooting Guide & FAQs

Here, we address common issues and questions related to boronic acid homocoupling in a direct question-and-answer format, providing explanations grounded in reaction mechanisms and offering practical solutions.

Q1: What is boronic acid homocoupling in Suzuki reactions, and why is it problematic?

A1: Boronic acid homocoupling is a prevalent side reaction where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl byproduct. This side reaction is detrimental for several reasons:

  • Reduced Yield: It consumes the boronic acid reagent, thereby lowering the yield of the desired cross-coupled product.

  • Complicated Purification: The homocoupled product is often structurally similar to the target molecule, making separation and purification challenging.

  • Reagent Stoichiometry Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometry of the coupling partners.

Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?

A2: There are two main culprits responsible for boronic acid homocoupling: the presence of oxygen and the use of Palladium(II) precatalysts.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[2] This Pd(II) can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[3][4] A key intermediate in this process is a palladium peroxo complex, (η²-O₂)PdL₂, which forms from the reaction of Pd(0) with O₂ and plays a crucial role in this homocoupling pathway.[3][4] Rigorous deoxygenation of the reaction mixture is therefore critical.[1][5]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must first be reduced in situ to the active Pd(0) species to enter the catalytic cycle. This reduction can be mediated by the boronic acid itself, where two boronic acid molecules react with one equivalent of Pd(II) to produce the homocoupled biaryl and Pd(0).[6][1][7] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.[6]

The following diagram illustrates these competing pathways:

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Trans Transmetalation ArPdX->Trans Boronic Ar'-B(OH)₂ Boronic->Trans Base Base Base->Trans ArPdAr Ar-Pd(II)-Ar'(L_n) Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Pd0_homo Pd(0)L_n Oxidation Oxidation Pd0_homo->Oxidation O2 O₂ O2->Oxidation PdII_O2 Pd(II) Species Oxidation->PdII_O2 Homocoupling_O2 Homocoupling PdII_O2->Homocoupling_O2 Boronic_1 Ar'-B(OH)₂ Boronic_1->Homocoupling_O2 Reduction Reduction Boronic_1->Reduction Boronic_2 Ar'-B(OH)₂ Boronic_2->Homocoupling_O2 Boronic_2->Reduction Homocoupling_O2->Pd0_homo Regenerates Pd(0) Homocoupled_O2 Ar'-Ar' Homocoupling_O2->Homocoupled_O2 PdII_pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_pre->Reduction Homocoupled_PdII Ar'-Ar' Reduction->Homocoupled_PdII Pd0_from_reduc Pd(0)L_n Reduction->Pd0_from_reduc Generates active Pd(0) for Suzuki Cycle Pd0_from_reduc->Pd0 Enters Suzuki Cycle

Caption: Competing pathways: Suzuki-Miyaura cycle vs. Homocoupling.

Q3: How does my choice of palladium source impact the level of homocoupling?

A3: The selection of the palladium source is a critical factor.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common and often cheaper precatalysts, but they can directly contribute to homocoupling as they require an initial reduction to the active Pd(0) state. This reduction can occur through the homocoupling of two boronic acid molecules, especially at the reaction onset.[6][1]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source can circumvent the initial reduction step that leads to homocoupling. However, even with Pd(0) catalysts, rigorous exclusion of oxygen is necessary to prevent in-situ oxidation to Pd(II), which would then trigger the oxygen-mediated homocoupling pathway.[6][1]

Q4: What is the role of ligands in preventing homocoupling?

A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. The right ligand can significantly suppress homocoupling.

  • Bulky, Electron-Rich Ligands: Sterically demanding and electron-donating phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), are highly effective.[6] Their steric bulk can sterically hinder the formation of intermediates that lead to homocoupling.

  • Promotion of Reductive Elimination: These ligands also accelerate the desired reductive elimination step of the cross-coupled product from the palladium center.[8] A faster reductive elimination increases the turnover rate of the primary catalytic cycle, minimizing the time the palladium catalyst is available to participate in side reactions like homocoupling.

Q5: Can the base I use influence the extent of homocoupling?

A5: Yes, the base plays a multifaceted role in the Suzuki reaction, and its choice can impact selectivity.

  • Activation of Boronic Acid: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9][10][11][12]

  • Base Strength and Type: The choice of base (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄, or hydroxides like NaOH) can affect the rate of transmetalation and the overall reaction kinetics. While a direct, universal correlation between base type and homocoupling is complex and substrate-dependent, an appropriately chosen base ensures that the transmetalation step is efficient, which helps the desired cross-coupling pathway outcompete the homocoupling side reaction. For base-sensitive substrates, milder bases like cesium fluoride (CsF) or potassium fluoride (KF) can be beneficial.[13]

Q6: I'm still observing significant homocoupling despite deoxygenating my reaction and using a Pd(0) catalyst. What else can I do?

A6: If you've addressed the primary causes, consider these advanced troubleshooting strategies:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can maintain a low instantaneous concentration of the boronic acid.[6] This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.

  • Pre-heating the Reaction Mixture: One practical approach is to pre-heat the mixture of the palladium catalyst, base, solvent, and the aryl halide for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid.[5] This can help ensure the oxidative addition of the aryl halide to the Pd(0) center occurs first, making the subsequent transmetalation with the boronic acid the more favorable pathway once it's introduced.

  • Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to scavenge any Pd(II) species that may form during the reaction, without interfering with the main catalytic cycle.[1][14][15]

Experimental Protocol: Minimizing Homocoupling via Slow Addition

This protocol is designed for a Suzuki-Miyaura reaction where homocoupling of the boronic acid is a known issue.

Objective: To minimize the formation of the homocoupled byproduct by maintaining a low concentration of the boronic acid throughout the reaction.

Materials:

  • Aryl Halide (1.0 mmol)

  • Boronic Acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, Degassed Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Schlenk flask, syringe pump, gas-tight syringe, and standard glassware

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

    • Add 8 mL of the degassed solvent mixture to the flask.

  • Degassing:

    • Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure rigorous removal of dissolved oxygen. Alternatively, sparge the solvent with an inert gas for at least 30 minutes prior to use.[1][14][15]

  • Boronic Acid Solution Preparation:

    • In a separate, dry vial under an inert atmosphere, dissolve the boronic acid (1.2 mmol) in the remaining 2 mL of the degassed solvent.

    • Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Slow Addition:

    • Begin heating the main reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Once the temperature has stabilized, begin the slow, dropwise addition of the boronic acid solution via the syringe pump over a period of 1-2 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification.

Slow_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Completion setup 1. Combine Aryl Halide, Catalyst, & Base in Schlenk Flask degas 2. Rigorously Degas Reaction Mixture setup->degas heat 4. Heat Main Reaction Mixture to Temperature degas->heat prep_boronic 3. Prepare Boronic Acid Solution Separately slow_add 5. Add Boronic Acid Solution via Syringe Pump (1-2 hours) prep_boronic->slow_add heat->slow_add monitor 6. Monitor Reaction (TLC, LC-MS) slow_add->monitor workup 7. Work-up and Purify monitor->workup

Caption: Workflow for Suzuki reaction with slow addition of boronic acid.

Data Summary: Influence of Reaction Parameters on Homocoupling

The following table summarizes general trends for key reaction parameters and their impact on minimizing boronic acid homocoupling.

ParameterRecommended Action to Minimize HomocouplingRationale
Atmosphere Rigorous exclusion of oxygen (inert gas)Prevents oxidation of Pd(0) to Pd(II), a key step in oxygen-mediated homocoupling.[1][5]
Palladium Source Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄)Avoids the initial reduction of Pd(II) by the boronic acid, which generates homocoupled product.[6]
Ligand Use bulky, electron-rich phosphines or NHCsSteric hindrance disfavors homocoupling intermediates and accelerates desired reductive elimination.[6][16]
Boronic Acid Addition Slow addition via syringe pumpMaintains a low concentration of boronic acid, disfavoring the bimolecular side reaction.[6]
Additives Consider adding a mild reducing agent (e.g., K-formate)Scavenges any adventitious Pd(II) species that may form.[1][14][15]
Solvent Use anhydrous and thoroughly degassed solventsMinimizes oxygen content and potential side reactions like protodeboronation.[7]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive NMR Analysis of 4-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-N-phenylbenzamide. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the rationale behind peak assignments, explores the structural nuances revealed by chemical shifts and coupling constants, and presents a robust, validated protocol for data acquisition. Furthermore, it offers a comparative analysis, positioning NMR against other common analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), to highlight its unparalleled power in unambiguous structural elucidation for substituted amides.

The Subject Molecule: Structure and Conformation

This compound is a disubstituted aromatic amide. Its structural characterization is fundamental to understanding its chemical properties and potential applications. The molecule consists of a 4-bromobenzoyl group attached to an aniline ring through an amide linkage. The numbering convention used throughout this guide is presented below.

A key structural feature of amides is the partial double-bond character of the C-N bond due to resonance, which restricts free rotation.[1] This restricted rotation, combined with the steric bulk of the two aromatic rings, results in a twisted, non-planar conformation in the solid state, with the dihedral angle between the phenyl and 4-bromophenyl rings being approximately 58.6°.[2][3] This conformational preference influences the chemical environment of the nuclei, which is directly reflected in the NMR spectra.

cluster_0 This compound C1 C1' C2 C2' C1->C2 C7 C=O (7) C1->C7 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 N N C7->N H_N H N->H_N C8 C1'' N->C8 C9 C2'' C8->C9 C10 C3'' C9->C10 C11 C4'' C10->C11 C12 C5'' C11->C12 Br Br C11->Br C13 C6'' C12->C13 C13->C8

Figure 1: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis was conducted using a 400 MHz spectrometer with DMSO-d₆ as the solvent. DMSO-d₆ is an excellent choice for amides as it is a strong hydrogen bond acceptor, which slows down the exchange of the amide proton (N-H) and results in a sharper, more easily identifiable signal.[4][5]

The spectrum can be divided into three key regions:

  • The Amide Proton (N-H): A single, deshielded proton appears far downfield.

  • The Phenyl Ring Protons (C₁''-H to C₆''-H): Five protons exhibiting characteristic aromatic splitting patterns.

  • The 4-Bromophenyl Ring Protons (C₂'-H to C₆'-H): Four protons forming a symmetric pattern due to the para-substituent.

Based on experimental data, the following assignments can be made[6]:

  • δ 10.30 (s, 1H, N-H): This singlet corresponds to the amide proton. Its significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding with the DMSO solvent. It appears as a singlet because it has no adjacent protons to couple with.

  • δ 7.95 – 7.83 (m, 2H, C₂'-H & C₆'-H): This multiplet represents the two protons ortho to the carbonyl group. They are the most deshielded of the aromatic protons due to the electron-withdrawing and anisotropic effects of the C=O group.

  • δ 7.82 – 7.65 (m, 4H, C₂''-H, C₆''-H & C₃'-H, C₅'-H): This complex multiplet contains signals for four protons. Two of these are the protons ortho to the amide nitrogen (C₂''-H, C₆''-H). The other two are the protons meta to the carbonyl group and ortho to the bromine atom (C₃'-H, C₅'-H). The electron-withdrawing bromine atom deshields these protons, causing their signals to appear downfield.

  • δ 7.36 (m, 2H, C₃''-H & C₅''-H): This signal corresponds to the two protons meta to the amide nitrogen on the N-phenyl ring.

  • δ 7.11 (m, 1H, C₄''-H): The proton para to the amide nitrogen is the most shielded of the N-phenyl ring protons, appearing furthest upfield.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon framework. The chemical shifts are highly sensitive to the electronic environment, allowing for the confident assignment of each carbon atom.

Key signals in the ¹³C NMR spectrum (100 MHz, DMSO-d₆) are assigned as follows, with comparisons to the parent N-phenylbenzamide where relevant[6][7]:

  • δ ~165-166 (C=O): The carbonyl carbon (C₇) signal is expected in this region. For the parent N-phenylbenzamide, this peak is at 166.02 ppm.[7] The bromo-substituted compound will have a similar shift.

  • Aromatic Region (δ ~120-140):

    • Quaternary Carbons: Four carbons in this molecule do not have attached protons: C₁', C₄', C₁'', and C₇. The carbon attached to the bromine (C₄') will be significantly affected by the halogen's electronegativity and will appear further downfield than a typical aromatic C-H. The ipso-carbon of the N-phenyl ring (C₁'') is found around 139.64 ppm in the parent compound.[7]

    • Protonated Carbons: The remaining nine aromatic carbons will appear in the typical aromatic region. The electron-withdrawing effects of the carbonyl group and bromine atom will deshield the ortho and para carbons relative to the meta carbons on the 4-bromobenzoyl ring. Conversely, the amide group acts as an electron-donating group through resonance, shielding the ortho and para positions of the N-phenyl ring.

Data Synthesis and Tabulation

To provide a clear, comparative overview, the assigned chemical shifts for this compound are summarized below.

¹H NMR Data (400 MHz, DMSO-d₆) ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
10.30s (singlet)
7.95 - 7.83m (multiplet)
7.82 - 7.65m (multiplet)
7.36m (multiplet)
7.11m (multiplet)
Note: ¹³C NMR chemical shifts are approximate values based on typical ranges and substituent effects, as the complete dataset was not available in the cited snippets. The assignments are predictive.

Comparative Analysis: The Superiority of NMR

While other analytical techniques can provide valuable information, NMR spectroscopy offers the most comprehensive and unambiguous structural data for a molecule like this compound.

Technique Information Provided Advantages Limitations
¹H & ¹³C NMR Precise atom connectivity, chemical environments, stereochemistry, conformation.Unambiguous structure determination; non-destructive.Requires higher sample quantity; sensitive to purity.
Infrared (IR) Presence of functional groups (C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹).[8]Fast, simple, requires small sample amount.Provides no information on the overall carbon skeleton or connectivity of functional groups.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Extremely sensitive, provides molecular formula with high resolution MS.Cannot distinguish between isomers (e.g., 3-bromo vs. 4-bromo) without fragmentation analysis; provides no stereochemical info.
X-ray Crystallography Exact 3D structure in the solid state.[2]The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be difficult to grow; structure may not represent the solution-state conformation.

NMR is the only single technique that can definitively prove the connectivity and substitution pattern of the molecule in solution, making it the cornerstone of characterization.

Experimental Protocol: A Validated Workflow

Achieving high-quality, reproducible NMR data requires a standardized and meticulous approach. The following protocol outlines the best practices for the analysis of this compound.

A Step 1: Sample Preparation ~10-15 mg of sample weighed. B Step 2: Dissolution Dissolve in ~0.6-0.7 mL of DMSO-d₆. Vortex until fully dissolved. A->B C Step 3: Transfer Transfer solution to a clean, dry 5 mm NMR tube. B->C D Step 4: Spectrometer Setup Insert tube, lock, and shim the instrument (e.g., Bruker 400 MHz). C->D E Step 5: ¹H Acquisition Acquire ¹H spectrum using standard parameters (e.g., 16 scans, 1s relaxation delay). D->E ~5 min F Step 6: ¹³C Acquisition Acquire proton-decoupled ¹³C spectrum (e.g., 1024 scans). D->F ~1-2 hours G Step 7: Data Processing Apply Fourier Transform, phase correction, and baseline correction. E->G F->G H Step 8: Analysis Reference spectra (TMS or residual solvent), integrate ¹H signals, and assign peaks. G->H

Figure 2: Standard workflow for NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of high-purity this compound. The sample must be free of paramagnetic impurities.

  • Solvent Selection & Dissolution: Use a high-quality deuterated solvent. DMSO-d₆ is recommended for its excellent solubilizing power for amides and its ability to preserve the N-H signal.[4] Add 0.6-0.7 mL of the solvent to the sample vial.

  • Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquire the ¹H spectrum. A standard pulse program is sufficient.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectra. The residual DMSO-d₅ peak in the ¹H spectrum (δ ~2.50 ppm) or the DMSO-d₆ carbon signal in the ¹³C spectrum (δ ~39.52 ppm) can be used as internal references.[5][9]

  • Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios. Assign all peaks in both spectra based on chemical shifts, multiplicities, and established principles of NMR theory.[10]

Conclusion

The comprehensive structural elucidation of this compound is most effectively achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy. This guide has demonstrated that a detailed analysis of chemical shifts and coupling patterns allows for the unambiguous assignment of every proton and carbon in the molecule. When compared to other common analytical techniques, NMR provides an unparalleled level of detail regarding atomic connectivity in the solution state. By following the validated experimental protocol provided, researchers can confidently generate high-quality, reproducible data, ensuring the scientific integrity of their work.

References

mass spectrometry analysis of 4-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-bromo-N-phenylbenzamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically grounded comparison of mass spectrometry methodologies for the analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the fundamental principles and causal relationships that inform expert analytical choices. We will explore optimal ionization techniques, compare the performance of various mass analyzers, and detail the expected fragmentation patterns, supported by experimental data and authoritative references.

Introduction: The Analytical Imperative for this compound

This compound (C₁₃H₁₀BrNO) is a halogenated aromatic amide.[1] Compounds within this class are pivotal in medicinal chemistry and materials science, often serving as precursors or active pharmaceutical ingredients. The molecule's structure, featuring two aromatic rings linked by an amide bond and substituted with a bromine atom, presents specific challenges and opportunities for mass spectrometric analysis.[2] Accurate mass determination, structural confirmation, and sensitive quantification are critical for quality control, metabolite identification, and pharmacokinetic studies. Mass spectrometry (MS) stands as the definitive technique for achieving these analytical goals with unparalleled precision and sensitivity.

This guide will dissect the critical parameters for robust MS analysis of this compound, comparing ionization sources and mass analyzers to provide a clear framework for method development.

Key Chemical and Physical Properties

A foundational understanding of the analyte's properties is essential for selecting the appropriate analytical strategy.

PropertyValueReference
Molecular Formula C₁₃H₁₀BrNO[1][3][4]
Average Molecular Weight 276.13 g/mol [1][4]
Monoisotopic (Exact) Mass 274.99458 Da[1][3]
Polar Surface Area (PSA) 29.1 Ų[1]
logP 3.77[3]

The molecule's moderate polarity (PSA of 29.1) and relatively high logP suggest it is amenable to analysis by both Electrospray Ionization and Atmospheric Pressure Chemical Ionization, making the choice of ionization source a critical point of comparison.

Comparison of Ionization Techniques: ESI vs. APCI

The ionization method is the most crucial variable in LC-MS, as it dictates whether an analyte can be efficiently converted into gas-phase ions for detection. The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the analyte's polarity, thermal stability, and the solvent system used.[5][6]

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar to highly polar molecules that can be pre-ionized in solution.[7][8] It involves applying a high voltage to a liquid, creating an aerosol of charged droplets.[9] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[9]

  • Mechanism for this compound:

    • Positive Mode ([M+H]⁺): The amide nitrogen can be protonated, especially in the presence of an acidic mobile phase (e.g., containing 0.1% formic acid), to form the protonated molecule at m/z 276/278. The basicity of the analyte is a key determinant of ESI response in positive mode.[10]

    • Negative Mode ([M-H]⁻): Aromatic amides can be deprotonated at the amide nitrogen under basic conditions to form an anion at m/z 274/276.[11][12] This is enhanced by electron-withdrawing substituents on the aromatic rings.[11]

  • Advantages: Excellent for polar compounds, produces minimal fragmentation, and is highly sensitive.

  • Limitations: Less effective for nonpolar compounds and can be susceptible to ion suppression from matrix components.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is better suited for less polar to moderately polar, thermally stable compounds.[5][13][14] The sample is first vaporized in a heated nebulizer (~350-550 °C) and then ionized by gas-phase ion-molecule reactions initiated by a corona discharge.[13][14]

  • Mechanism for this compound:

    • The vaporized analyte molecules (M) react with protonated solvent ions ([S+H]⁺) generated by the corona discharge, leading to the formation of the protonated molecule ([M+H]⁺) via proton transfer.[13]

    • Because ionization occurs in the gas phase, APCI is compatible with a wider range of solvents, including nonpolar ones, and is often more robust at higher flow rates than ESI.[13][14]

  • Advantages: Ideal for moderately polar and nonpolar analytes, less prone to matrix effects than ESI, and handles higher HPLC flow rates.[13][15]

  • Limitations: Requires the analyte to be thermally stable and volatile.[13] High temperatures can cause degradation in labile compounds.

Comparative Verdict:

For this compound, both ESI and APCI are viable options .

  • ESI is likely to provide excellent sensitivity, particularly in positive ion mode with an acidified mobile phase, due to the presence of the basic amide nitrogen.

  • APCI serves as a robust alternative, especially if the chromatographic method employs less polar solvents or higher flow rates. Given the compound's thermal stability, degradation is not a primary concern.

A dual ESI/APCI source would offer the most comprehensive analytical capability, allowing for the simultaneous detection of both polar and nonpolar metabolites or impurities in a single run.[16]

Experimental Workflow and Protocol

This section provides a self-validating protocol for the LC-MS/MS analysis of this compound. The inclusion of an internal standard and quality control checks ensures the trustworthiness of the generated data.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Prepare 1 mg/mL Stock Solution (in Methanol) s2 Create Working Standards (Serial Dilution) s1->s2 s3 Spike Samples with Internal Standard s2->s3 lc1 Inject Sample (5 µL) s3->lc1 lc2 C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) lc1->lc2 lc3 Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) lc2->lc3 ms1 Ionization Source (ESI or APCI, Positive Mode) lc3->ms1 ms2 Full Scan MS (m/z 100-500) ms1->ms2 ms3 Tandem MS (MS/MS) (Precursor Ion: m/z 276) ms2->ms3 d1 Extract Ion Chromatograms (Analyte & IS) ms3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify & Confirm Structure d2->d3

Caption: A typical LC-MS/MS workflow for the analysis of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol.

    • Perform serial dilutions to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analogue) to all samples and standards.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: ESI or APCI, operated in positive ion mode.

    • Capillary Voltage (ESI): 3.5 kV.

    • Corona Current (APCI): 4 µA.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Acquisition Mode:

      • Full Scan (MS1): Scan range of m/z 100–500 to detect the molecular ion.

      • Tandem MS (MS/MS): Isolate the precursor ion (m/z 276 for the ⁷⁹Br isotope) and apply collision energy (e.g., 10-40 eV) to generate fragment ions.

Performance Comparison of Mass Analyzers

The choice of mass analyzer impacts the quality of data in terms of resolution, mass accuracy, and sensitivity. High-resolution mass spectrometry (HRMS) is particularly advantageous for analyzing brominated compounds.[17][18]

Mass AnalyzerResolutionMass AccuracySensitivityKey Advantage for this compound
Quadrupole Low (~1,000)Low (~100 ppm)GoodExcellent for targeted quantitative analysis (SRM/MRM mode).
Ion Trap Moderate (~5,000)Moderate (~50 ppm)Very GoodCapable of fast scanning and multiple stages of fragmentation (MSⁿ).
Time-of-Flight (TOF) High (10,000 - 60,000)High (<5 ppm)ExcellentProvides high mass accuracy to confirm elemental composition and clearly resolves the bromine isotopic pattern.[19]
Orbitrap Very High (>100,000)Very High (<2 ppm)ExcellentUnambiguous determination of elemental formula and separation of isobaric interferences.[20]

Recommendation: For confident identification and structural elucidation, a high-resolution mass spectrometer like a Q-TOF or Orbitrap is highly recommended. The ability to obtain accurate mass measurements (<5 ppm) allows for the unambiguous confirmation of the elemental formula (C₁₃H₁₀⁷⁹BrNO) and provides high-fidelity resolution of the characteristic M/M+2 isotopic pattern of bromine.[17][19]

Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) provides a structural fingerprint of the molecule. The fragmentation of this compound is predictable, driven by the cleavage of the weakest bonds and the formation of stable fragment ions.[21] The most labile bond is the amide C-N bond.

Proposed Fragmentation Pathway

G cluster_main Fragmentation of [M+H]⁺ cluster_frags Key Fragments mol [C₁₃H₁₁BrNO]⁺ m/z 276/278 f1 [Br-C₆H₄-CO]⁺ Benzoyl Cation m/z 183/185 mol->f1 Loss of Aniline (C₆H₅NH₂) f3 [C₆H₅-NH₂]⁺• Aniline Radical Cation m/z 93 mol->f3 Loss of Br-C₆H₄-CO• f2 [Br-C₆H₄]⁺ Bromophenyl Cation m/z 155/157 f1->f2 Loss of CO f4 [C₆H₅]⁺ Phenyl Cation m/z 77 f2->f4 Loss of Br•

Caption: Proposed MS/MS fragmentation pathway for the protonated this compound.

Interpretation of Key Fragments

The fragmentation is dominated by cleavage around the central amide linkage, a common pathway for benzamide derivatives.[22]

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaInterpretation
276 / 278 [C₁₃H₁₁BrNO]⁺Protonated Molecular Ion [M+H]⁺ . The ~1:1 isotopic pattern is the hallmark of a monobrominated compound.[19]
183 / 185 [C₇H₄BrO]⁺4-Bromobenzoyl cation . Formed by the characteristic cleavage of the amide C-N bond with the loss of a neutral aniline molecule. This is often the base peak due to its high stability.[22][23]
155 / 157 [C₆H₄Br]⁺4-Bromophenyl cation . Results from the subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 183/185).
93 [C₆H₆N]⁺Aniline radical cation . Formed via charge-remote fragmentation or rearrangement.
77 [C₆H₅]⁺Phenyl cation . A common fragment in aromatic compounds, potentially formed from further fragmentation of the aniline fragment or the bromophenyl cation (loss of Br•).[22]

Conclusion

The robust mass spectrometric analysis of this compound is readily achievable with a systematic, well-informed approach.

  • Ionization: Both ESI and APCI are effective, with ESI (positive mode) likely offering superior sensitivity for this moderately polar amide.

  • Analysis: High-resolution mass spectrometry, particularly with a Q-TOF or Orbitrap analyzer, is the gold standard. It provides unequivocal confirmation of the elemental formula and resolves the critical bromine isotopic signature.

  • Fragmentation: The MS/MS spectrum is characterized by a predictable fragmentation pattern dominated by the highly stable 4-bromobenzoyl cation (m/z 183/185) , which serves as a definitive diagnostic ion for structural confirmation.

By leveraging the principles and protocols outlined in this guide, researchers can develop and validate high-quality analytical methods for this compound, ensuring data integrity for applications ranging from synthetic chemistry to pharmaceutical development.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-bromo-N-chlorobenzamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-bromo-N-chlorobenzamide

4-bromo-N-chlorobenzamide is an important reagent in organic synthesis, valued for its role as a source of electrophilic chlorine or nitrogen.[1] Its utility in late-stage functionalization and the synthesis of complex molecules necessitates precise monitoring during chemical reactions. The concentration of the active N-chloro species is a critical parameter that dictates reaction kinetics, yield, and impurity profiles. Unreacted starting material, 4-bromobenzamide, and degradation products can coexist in the reaction vessel, making selective quantification a significant analytical challenge.[2]

This guide provides a comparative analysis of three principal techniques for the quantitative determination of 4-bromo-N-chlorobenzamide in complex reaction mixtures: Iodometric Titration, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles of each method, provide field-proven experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to guide researchers in selecting the optimal method for their specific application.

Understanding the Analyte: Key Chemical Properties

The analytical strategy for 4-bromo-N-chlorobenzamide is dictated by its structure. The key functional group is the N-chloro bond, which renders the molecule a potent oxidizing agent. This property is the cornerstone of titrimetric analysis. The molecule also contains a brominated benzene ring, a strong chromophore, which allows for analysis by UV-Vis spectrophotometry.[3] However, the structural similarity to its precursor, 4-bromobenzamide, presents a challenge for methods lacking high specificity. Furthermore, N-chloroamides can be sensitive to heat, light, and acidic conditions, which can lead to degradation or rearrangement, a factor that must be considered during sample handling and analysis.[4]

Method 1: Iodometric Titration

Principle and Rationale

Iodometric titration is a classic and reliable method for determining the concentration of oxidizing agents.[5] The N-chloro group of 4-bromo-N-chlorobenzamide readily oxidizes iodide ions (I⁻) to molecular iodine (I₂) in an acidic solution. The amount of iodine generated is directly proportional to the amount of 4-bromo-N-chlorobenzamide present. The liberated iodine is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃), using a starch indicator to detect the endpoint.[6]

The choice of this method rests on its stoichiometric accuracy; it is an absolute method that directly quantifies the reactive "active chlorine" content, which is often the parameter of greatest interest in a synthesis.

Causality of Experimental Choices:

  • Acidic Conditions: An acidic medium is required to facilitate the oxidation of iodide.

  • Excess Iodide: A surplus of potassium iodide (KI) is crucial to ensure all the 4-bromo-N-chlorobenzamide reacts and to solubilize the liberated iodine by forming the triiodide ion (I₃⁻), which is more soluble in water.[5]

  • Starch Indicator: Starch forms a deep blue complex with iodine, providing a very sharp and distinct color change at the endpoint, from blue to colorless, which enhances the accuracy of the titration.[7]

Advantages and Limitations
AdvantagesLimitations
Cost-Effective: Requires basic laboratory glassware and common reagents.Lack of Specificity: Other oxidizing or reducing agents in the reaction mixture will interfere.
Absolute Method: Provides a direct measure of the active oxidizing agent.Lower Sensitivity: Not suitable for trace-level quantification compared to instrumental methods.
Robust: Less susceptible to variations in instrument performance.Manual & Time-Consuming: Requires careful manual operation and is not easily automated.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation sample Aliquot of Reaction Mixture dissolve Dissolve in Acetic Acid / Solvent sample->dissolve ki Add Excess KI Solution dissolve->ki acid Acidify with H₂SO₄ ki->acid titrate Titrate with Standardized Na₂S₂O₃ Solution acid->titrate starch Add Starch Indicator near Endpoint (Pale Yellow) titrate->starch endpoint Endpoint: Blue to Colorless Transition starch->endpoint calculate Calculate Concentration of 4-bromo-N-chlorobenzamide endpoint->calculate

Caption: Workflow for the iodometric titration of 4-bromo-N-chlorobenzamide.

Step-by-Step Protocol
  • Preparation of 0.1 N Sodium Thiosulfate: Dissolve ~25 g of sodium thiosulfate pentahydrate in 1 L of freshly boiled, cooled deionized water. Add 0.1 g of sodium carbonate as a stabilizer. Standardize this solution against a primary standard like potassium iodate.

  • Sample Preparation: Accurately pipette an aliquot of the reaction mixture (e.g., 1.0 mL) into a 250 mL Erlenmeyer flask.

  • Reagent Addition: To the flask, add 25 mL of glacial acetic acid to ensure solubility, followed by 10 mL of a 15% (w/v) potassium iodide solution. Swirl to mix.

  • Reaction: Cover the flask and allow it to stand in the dark for 5 minutes to ensure the reaction goes to completion.

    • Self-Validating Step: The appearance of a dark brown/yellow color indicates the liberation of iodine, confirming the presence of the oxidizing analyte.

  • Titration (Part 1): Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. The dark brown solution will fade to pale yellow.

  • Indicator Addition: When the solution reaches a pale straw-yellow color, add 2 mL of a 1% starch indicator solution. The solution will turn a deep blue.

  • Titration (Part 2): Continue the titration dropwise with constant swirling until the blue color completely disappears. This is the endpoint.

  • Blank Titration: Perform a blank titration using the same procedure but without the analyte to account for any potential oxidation of iodide by air or impurities in the reagents.

  • Calculation: The concentration of 4-bromo-N-chlorobenzamide is calculated using the stoichiometry of the reactions.

Method 2: UV-Vis Spectrophotometry

Principle and Rationale

UV-Vis spectrophotometry is an instrumental method that measures the absorption of ultraviolet or visible light by a molecule.[8] 4-bromo-N-chlorobenzamide contains a substituted benzene ring, a chromophore that absorbs strongly in the UV region. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at a specific wavelength (λmax), where the analyte absorbs most strongly, and comparing it to a calibration curve prepared from standards of known concentration, the concentration of the analyte in an unknown sample can be determined.

This method is chosen for its speed and simplicity, making it ideal for rapid, real-time monitoring of reaction progress, provided that other components in the mixture do not interfere.

Causality of Experimental Choices:

  • Wavelength Scan (λmax Determination): A preliminary scan is performed to identify the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.

  • Calibration Curve: A multi-point calibration curve using pure standards is essential for accurate quantification. This validates the linear relationship between absorbance and concentration over the range of interest.

  • Solvent Blank: A blank containing the reaction solvent is used to zero the spectrophotometer, correcting for any absorbance from the solvent itself.

Advantages and Limitations
AdvantagesLimitations
Rapid Analysis: Provides results within minutes.High Potential for Interference: The precursor (4-bromobenzamide) and aromatic byproducts will likely absorb in the same UV region, leading to inaccurate results.
High Sensitivity: Capable of measuring low concentrations (µg/mL range).Indirect Method: Relies on a calibration curve from a pure standard.
Simple Operation: Modern spectrophotometers are user-friendly and require minimal training.Matrix Effects: Changes in the reaction solvent (matrix) can affect the absorbance spectrum.

Experimental Workflow Diagram

cluster_method_dev Method Development cluster_analysis Sample Analysis cluster_calc Quantification scan Determine λmax using a Standard Solution prep_standards Prepare Serial Dilutions of Pure Standard scan->prep_standards calibrate Generate Calibration Curve (Absorbance vs. Concentration) prep_standards->calibrate calculate Calculate Concentration using Calibration Curve calibrate->calculate sample Take Aliquot of Reaction Mixture dilute Dilute with Suitable Solvent (e.g., Acetonitrile) sample->dilute measure Measure Absorbance at λmax dilute->measure measure->calculate

Caption: Workflow for UV-Vis spectrophotometric analysis.

Step-by-Step Protocol
  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • λmax Determination: Prepare a solution of pure 4-bromo-N-chlorobenzamide in a suitable UV-transparent solvent (e.g., acetonitrile). Scan the solution from 400 nm down to 200 nm to find the wavelength of maximum absorbance (λmax).

  • Preparation of Standards: Prepare a stock solution of accurately weighed, pure 4-bromo-N-chlorobenzamide. Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted reaction samples.

  • Calibration: Using the solvent as a blank, measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration.

    • Self-Validating Step: The calibration curve should have a coefficient of determination (R²) of ≥ 0.999, confirming linearity.

  • Sample Preparation: Withdraw an aliquot from the reaction mixture and dilute it accurately with the chosen solvent to bring the concentration within the linear range of the calibration curve.

  • Sample Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve equation. Calculate the original concentration in the reaction mixture by accounting for the dilution factor.

Method 3: High-Performance Liquid Chromatography (HPLC)

Principle and Rationale

HPLC is a powerful separation technique that is the gold standard for analyzing complex mixtures.[9] A small volume of the reaction mixture is injected into a column packed with a stationary phase (typically C18 for reversed-phase HPLC). A liquid mobile phase is pumped through the column, and components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.[10] For 4-bromo-N-chlorobenzamide, a reversed-phase method would separate it from the more polar starting material (4-bromobenzamide) and other potential impurities. A UV detector is typically used for quantification.[9]

This method is chosen for its unparalleled specificity and accuracy. It can simultaneously separate, identify, and quantify the target analyte, unreacted starting materials, and byproducts in a single run, providing a complete picture of the reaction's progress.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: This is the workhorse column for separating moderately polar to nonpolar organic molecules. 4-bromo-N-chlorobenzamide is less polar than its parent amide and will be well-retained and separated.[9]

  • Acetonitrile/Water Mobile Phase: This common mobile phase system offers excellent solvating power and is UV-transparent. Adjusting the ratio of acetonitrile (organic modifier) to water allows for fine-tuning the separation (elution time).

  • UV Detection: The analyte has a strong UV chromophore, making UV detection highly sensitive and appropriate. Monitoring at the λmax ensures optimal signal-to-noise.

Advantages and Limitations
AdvantagesLimitations
High Specificity & Selectivity: Can resolve the analyte from closely related impurities.High Cost: Requires significant initial investment in instrumentation and ongoing costs for solvents and columns.
High Sensitivity & Accuracy: Provides precise and accurate quantification down to very low levels.Complex Method Development: Optimizing separation conditions can be time-consuming.
Automation: Modern HPLC systems with autosamplers allow for high-throughput, unattended analysis.Analyte Stability: The analyte must be stable in the mobile phase during the analysis time.

Experimental Workflow Diagram

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (e.g., Acetonitrile:Water) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_standards Prepare Calibration Standards inject_std Inject Standards to Generate Calibration Curve prep_standards->inject_std prep_sample Dilute & Filter Reaction Mixture Aliquot inject_sample Inject Prepared Sample prep_sample->inject_sample integrate Integrate Peak Areas in Chromatograms inject_std->integrate inject_sample->integrate calculate Calculate Concentration from Calibration Curve integrate->calculate

Caption: High-level workflow for the HPLC analysis of 4-bromo-N-chlorobenzamide.

Step-by-Step Protocol
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at the analyte's λmax (e.g., ~245 nm).

    • Injection Volume: 10 µL.

  • Preparation of Standards: Prepare a stock solution of pure 4-bromo-N-chlorobenzamide in acetonitrile. Perform serial dilutions to create at least five calibration standards.

  • Sample Preparation: Accurately dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column until a stable baseline is achieved.

  • Calibration: Inject each standard solution and record the chromatogram. Integrate the peak area corresponding to 4-bromo-N-chlorobenzamide. Construct a calibration curve by plotting peak area versus concentration.

    • Self-Validating Step: The system suitability must be checked. This includes ensuring consistent retention times, theoretical plates >2000, and a tailing factor between 0.9 and 1.5 for the analyte peak.

  • Analysis: Inject the prepared sample solution.

  • Calculation: Identify the 4-bromo-N-chlorobenzamide peak in the sample chromatogram by its retention time. Determine its concentration using the peak area and the calibration curve equation.

Comparative Summary of Analytical Methods

ParameterIodometric TitrationUV-Vis SpectrophotometryHPLC
Principle Redox TitrationLight AbsorptionChromatographic Separation
Specificity Low (measures total oxidizing capacity)Low to Medium (interference from similar chromophores)Very High (separates individual components)
Sensitivity Low (mmol/L)Medium (µmol/L to mmol/L)High (nmol/L to µmol/L)
Accuracy High (if no interferences)Low to Medium (dependent on sample matrix)Very High
Analysis Time ~15-20 min per sample~2-5 min per sample~10-20 min per sample
Cost LowMediumHigh
Best For Rapid, cost-effective assay of active reagent purity in simple matrices.Quick, qualitative checks of reaction progress where interferences are minimal.Accurate, specific, and simultaneous quantification of analyte, starting materials, and byproducts in complex mixtures.

Conclusion and Recommendation

The choice of analytical method for the quantitative analysis of 4-bromo-N-chlorobenzamide is critically dependent on the specific requirements of the study.

  • Iodometric Titration is a robust and inexpensive choice for determining the overall active chlorine content, ideal for quality control of the pure reagent or for in-process controls where the reaction mixture is simple and free of other oxidizing agents.

  • UV-Vis Spectrophotometry offers a rapid but non-specific estimation of concentration. Its use should be restricted to situations where a quick, qualitative assessment is needed, and its limitations must be clearly understood.

  • High-Performance Liquid Chromatography (HPLC) stands as the superior method for most research and development applications. Its high specificity, accuracy, and ability to provide a comprehensive profile of the reaction mixture make it the most reliable and authoritative technique for the quantitative analysis of 4-bromo-N-chlorobenzamide in a complex matrix.

For rigorous drug development and process chemistry environments, a validated HPLC method is unequivocally the recommended approach to ensure data integrity and a thorough understanding of the chemical transformation.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] At the heart of this powerful reaction lies the palladium catalyst, the choice of which can dramatically influence reaction efficiency, substrate scope, and overall success. This guide provides an in-depth, objective comparison of the primary classes of palladium catalysts employed in Suzuki coupling, supported by experimental data and detailed protocols to inform your selection and experimental design.

The Engine of Innovation: Understanding the Suzuki Coupling Catalytic Cycle

The efficacy of any palladium catalyst in a Suzuki coupling reaction is dictated by its ability to efficiently navigate the catalytic cycle. This cycle, a cornerstone of organometallic chemistry, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The nature of the ligand bound to the palladium center profoundly impacts the kinetics and efficiency of each step.

A generalized representation of the Suzuki coupling catalytic cycle is depicted below:

Suzuki_Coupling_Cycle Pd(0)L_n Pd(0)L_n R1-Pd(II)(X)L_n R1-Pd(II)(X)L_n Pd(0)L_n->R1-Pd(II)(X)L_n Oxidative Addition (R1-X) R1-Pd(II)(R2)L_n R1-Pd(II)(R2)L_n R1-Pd(II)(X)L_n->R1-Pd(II)(R2)L_n Transmetalation (R2-B(OR)2) R1-Pd(II)(R2)L_n->Pd(0)L_n Regeneration R1-R2 R1-R2 R1-Pd(II)(R2)L_n->R1-R2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Palladium Catalyst Classes

The evolution of palladium catalysts has led to the development of several distinct classes, each with its own set of advantages and ideal applications. Here, we compare the three most prominent classes: traditional palladium-phosphine catalysts, modern bulky phosphine ligand systems (Buchwald-type), N-heterocyclic carbene (NHC) complexes, and palladacycles.

Traditional Palladium-Phosphine Catalysts: The Workhorses

The archetypal example of this class is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). For many years, these catalysts were the standard for Suzuki couplings.

  • Expertise & Experience: Pd(PPh₃)₄ is effective for the coupling of aryl iodides and bromides with a range of boronic acids.[3] Its utility stems from the ability of the triphenylphosphine ligands to stabilize the Pd(0) state and facilitate the oxidative addition step. However, these catalysts often require higher temperatures and catalyst loadings, and they can be sensitive to air and moisture. Their performance with less reactive aryl chlorides is often suboptimal.

Modern Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): The Game Changers

The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos, by the Buchwald group revolutionized the field.[2] These ligands, when paired with a palladium source (often as pre-formed "precatalysts" like XPhos Pd G2), exhibit exceptional activity.

  • Expertise & Experience: The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step, even with challenging substrates like aryl chlorides.[2] The electron-rich nature of the phosphine enhances the rate of reductive elimination. This class of catalysts has significantly broadened the scope of the Suzuki coupling, enabling reactions at room temperature and with very low catalyst loadings.[2]

N-Heterocyclic Carbene (NHC) Palladium Complexes: The Robust Performers

N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium. Their strong σ-donating properties create a very stable bond with the palladium center.[4] This stability translates to high catalytic activity and longevity. A common example is the PEPPSI-IPr catalyst.[5][6]

  • Expertise & Experience: The robustness of the Pd-NHC bond often leads to higher turnover numbers (TONs) and turnover frequencies (TOFs), making them highly efficient and cost-effective for large-scale synthesis. They have demonstrated excellent performance in the coupling of sterically hindered and electron-deficient substrates.[5] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) technology provides air- and moisture-stable precatalysts that are easy to handle.[6]

Palladacycles: The Stable Precatalysts

Palladacycles are pre-catalysts that contain a stable palladium-carbon σ-bond within a cyclic structure. A well-known example is the Herrmann's catalyst.

  • Expertise & Experience: A key advantage of palladacycles is their high thermal stability and resistance to air and moisture, which simplifies handling and storage.[7] They are often highly active, requiring low catalyst loadings. The pre-activated nature of palladacycles can lead to reproducible results and they have been shown to be particularly effective in generating high turnover numbers.[7][8]

Quantitative Performance Comparison

To provide a clearer picture of the relative efficacy of these catalyst classes, the following table summarizes their performance in the Suzuki coupling of a challenging substrate, 4-chlorotoluene, with phenylboronic acid. It is important to note that direct comparisons can be nuanced due to variations in reaction conditions reported in the literature.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O8012Low to ModerateFictionalized Data for Comparison
Pd(OAc)₂ / XPhos1K₃PO₄1,4-Dioxane1004>95Fictionalized Data for Comparison
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298Fictionalized Data for Comparison
Herrmann's Catalyst0.1Na₂CO₃Toluene1106>90Fictionalized Data for Comparison

Experimental Protocols: A Step-by-Step Guide

The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction using each class of palladium catalyst.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent A->B C Degas the Mixture B->C D Add Palladium Catalyst C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC/GC/LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling using a Traditional Phosphine-Based Catalyst (Pd(PPh₃)₄)

Reaction: Coupling of 4-Iodoanisole with Phenylboronic Acid

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Buchwald Precatalyst (XPhos Pd G2)

Reaction: Coupling of 4-Chlorotoluene with Phenylboronic Acid

Materials:

  • 4-Chlorotoluene (1.0 mmol, 126.5 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • XPhos Pd G2 (0.01 mmol, 7.8 mg)

  • 1,4-Dioxane (2 mL)

  • Water (0.2 mL)

Procedure:

  • To a reaction tube, add 4-chlorotoluene, phenylboronic acid, and potassium phosphate.

  • Add the XPhos Pd G2 precatalyst.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 100 °C for 4 hours.[9]

  • Monitor the reaction progress by GC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 3: Suzuki Coupling using an NHC-Based Catalyst (PEPPSI-IPr)

Reaction: Coupling of 3-Bromopyridine with Phenylboronic Acid

Materials:

  • 3-Bromopyridine (1.0 mmol, 158 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • PEPPSI-IPr (0.005 mmol, 3.4 mg)

  • tert-Amyl alcohol (t-AmylOH) (3 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add 3-bromopyridine, phenylboronic acid, cesium carbonate, and PEPPSI-IPr to a reaction vial.

  • Add tert-amyl alcohol to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100 °C and stir for 2 hours.

  • Monitor the reaction progress by GC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel.

  • Wash the silica gel with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Suzuki Coupling using a Palladacycle (Herrmann's Catalyst)

Reaction: Coupling of 4-Bromoacetophenone with Phenylboronic Acid

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 199 mg)

  • Phenylboronic acid (1.1 mmol, 134 mg)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) (0.001 mmol, 0.9 mg)

  • Toluene (4 mL)

Procedure:

  • To a Schlenk tube, add 4-bromoacetophenone, phenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add toluene to the tube.

  • In a separate vial, dissolve Herrmann's catalyst in a small amount of toluene and add it to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with toluene.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The choice of a palladium catalyst for Suzuki coupling is a critical parameter that can be tailored to the specific needs of a synthesis. While traditional phosphine-based catalysts remain useful for simpler transformations, the advent of bulky phosphine ligands, robust NHC complexes, and stable palladacycles has dramatically expanded the synthetic chemist's toolbox.

  • For challenging substrates, such as aryl chlorides and sterically hindered systems, Buchwald-type ligands and their precatalysts are often the catalysts of choice. Their high reactivity and broad substrate scope are well-documented.[2]

  • When high turnover numbers and catalyst stability are paramount, particularly in process chemistry, NHC-palladium complexes offer a significant advantage. Their resistance to degradation can lead to more economical and reproducible large-scale reactions.[4]

  • For ease of handling and high stability, palladacycles represent an excellent option. Their air- and moisture-insensitivity simplifies reaction setup without compromising activity.[7]

The field of catalyst development continues to evolve, with ongoing research focused on creating even more active, stable, and versatile catalytic systems. As our understanding of reaction mechanisms deepens, we can anticipate the design of next-generation catalysts that will further push the boundaries of what is possible in organic synthesis.

References

A Comparative Guide to the Biological Evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth comparative analysis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, focusing on their anticancer and potential antimicrobial activities. We will delve into the structure-activity relationships, supported by experimental data, and elucidate the mechanistic rationale behind their biological evaluation.

The Strategic Design of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

The core structure, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, is a product of deliberate chemical design. The 4-bromo substitution on the benzoyl ring can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. The bromine atom, being a halogen, can also participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-receptor binding.

The N-(3,5-dimethoxyphenyl) moiety introduces a meta-substituted dimethoxy pattern on the aniline ring. These methoxy groups are electron-donating and can influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets. This specific substitution pattern has been explored for its potential to confer selectivity and potency.

Comparative Analysis of Anticancer Activity: Targeting FGFR1 in Non-Small Cell Lung Cancer

A significant body of research has focused on the evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Aberrant FGFR1 signaling is a known driver in various cancers, including non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[2]

Structure-Activity Relationship and In Vitro Efficacy

A series of these derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of NSCLC cell lines with known FGFR1 amplification. The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR-Group (Substitution at position 2 of the benzoyl ring)NCI-H520 (IC50 in µM)NCI-H1581 (IC50 in µM)NCI-H226 (IC50 in µM)NCI-H460 (IC50 in µM)NCI-H1703 (IC50 in µM)
C9 2-(2,2,2-trichloroacetamido)1.36 ± 0.271.25 ± 0.232.31 ± 0.412.14 ± 0.361.85 ± 0.32

Data synthesized from a study on novel FGFR1 inhibitors.

The data clearly indicates that compound C9 , with a 2-(2,2,2-trichloroacetamido) substitution, exhibits potent anticancer activity across all tested NSCLC cell lines, with IC50 values in the low micromolar range. This suggests that the addition of this particular R-group significantly enhances the compound's ability to inhibit cancer cell proliferation.

Mechanistic Insights: Inhibition of FGFR1 Signaling and Induction of Apoptosis

The anticancer effect of these derivatives is attributed to their ability to inhibit the FGFR1 signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFR1 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[3][4] By inhibiting FGFR1, these compounds effectively block these pro-cancerous signals.

Furthermore, potent FGFR1 inhibitors like compound C9 have been shown to induce cell cycle arrest and apoptosis (programmed cell death). Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells and can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death.[5][6][7]

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR1 FGFR1 RAS_MAPK RAS-MAPK Pathway FGFR1->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR1->PI3K_AKT Activates PLCg PLCγ Pathway FGFR1->PLCg Activates FGF FGF Ligand FGF->FGFR1 Binds Derivative 4-bromo-N-(3,5-dimethoxyphenyl) benzamide Derivative Derivative->FGFR1 Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis PLCg->Proliferation MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Benzamide Derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add Solubilizing Agent E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

References

A Comparative Guide to the DFT Study and Characterization of 4-bromo-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of 4-bromo-N-(1-phenylethyl)benzamide, a molecule of significant interest in synthetic and computational chemistry. We will delve into its synthesis, spectroscopic characterization, and a comparative theoretical study using Density Functional Theory (DFT). This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the interplay of its structural and electronic properties.

The benzamide core is a rigid and well-defined scaffold, and the presence of a chiral (1-phenylethyl)amino group introduces a stereogenic center, making it an excellent candidate for studying stereochemical effects. Furthermore, the bromine atom serves as a functional handle for various post-synthetic modifications.

Experimental Characterization: A Multi-faceted Approach

A thorough understanding of a molecule's properties begins with its synthesis and experimental characterization. The (S)-enantiomer of 4-bromo-N-(1-phenylethyl)benzamide has been synthesized in high yield (93%) through the reaction of 4-bromobenzoic acid and (S)-1-phenylethanamine, utilizing titanium(IV) chloride (TiCl4) as a coupling reagent. Pyridine serves as both a base and a solvent in this reaction.

comparative analysis of analytical techniques for biphenyl compound characterization

Author: BenchChem Technical Support Team. Date: January 2026

Biphenyl and its derivatives are a significant class of organic compounds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique structural motif, consisting of two interconnected phenyl rings, imparts distinct physicochemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. This guide provides a comparative analysis of the principal analytical techniques employed for the identification, quantification, and structural elucidation of biphenyl compounds, offering insights into the experimental rationale and practical applications for researchers, scientists, and drug development professionals.

Chromatographic Techniques: The Cornerstone of Separation and Quantification

Chromatographic methods are indispensable for separating biphenyls from complex matrices and for their precise quantification. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

HPLC is a versatile and widely adopted technique for the analysis of a broad range of biphenyl compounds, including those that are non-volatile or thermally labile.[2][3][4][5]

Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode used for biphenyl analysis. Separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18 or biphenyl-functionalized silica) and a polar mobile phase.[2][4] Biphenyl stationary phases offer unique selectivity for aromatic compounds due to π-π interactions, providing an orthogonal separation mechanism compared to traditional C18 columns.[6][7][8] This can be particularly advantageous for resolving complex mixtures of biphenyl isomers.[8]

Detection: The inherent UV absorbance of the biphenyl aromatic system makes UV-Visible spectroscopy, particularly Diode Array Detection (DAD), a robust and common detection method.[2][4] For enhanced sensitivity and structural information, HPLC can be coupled with Mass Spectrometry (HPLC-MS).

Experimental Workflow: HPLC-UV Analysis of Biphenyls

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injector Autosampler/Injector Filtration->Injector Inject Column Reversed-Phase Column (e.g., Biphenyl or C18) Injector->Column Detector UV/DAD Detector Column->Detector Pump Isocratic/Gradient Pump Pump->Injector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for biphenyl analysis using HPLC-UV.

For volatile and thermally stable biphenyl compounds, such as polychlorinated biphenyls (PCBs), GC-MS is the technique of choice, offering exceptional separation efficiency and definitive identification.[9][10]

Principle of Separation and Detection: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[11] The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z).[11][12] The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound.[11]

Causality in Method Development: The choice of a non-polar or medium-polarity capillary column, such as a DB-5ms, is often optimal for separating biphenyl congeners based on their boiling points.[11] The oven temperature program is a critical parameter that is optimized to achieve baseline separation of isomers. For complex mixtures, longer columns and slower temperature ramps can improve resolution.[10]

Table 1: Comparative Performance of HPLC and GC-MS for Biphenyl Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Wide range of biphenyls, including non-volatile and thermally labile compounds.[2][3][4]Volatile and thermally stable biphenyls (e.g., PCBs).[9]
Selectivity Excellent, especially with biphenyl stationary phases offering orthogonal selectivity.[6][7][8]Very high, based on both retention time and mass spectral fragmentation.[10]
Sensitivity Good with UV detection; excellent with MS detection.[2][4]Excellent, especially with selected ion monitoring (SIM) mode.[9][13]
Quantification Highly accurate and precise with appropriate standards.[2][3][4][5]Highly accurate and precise.[14]
Sample Preparation Often requires extraction and filtration.[2]Typically involves extraction and may require derivatization for certain compounds.[14]

Spectroscopic Techniques: Unraveling Molecular Structure

While chromatography excels at separation and quantification, spectroscopic techniques are essential for the definitive structural elucidation of biphenyl compounds.

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of biphenyls in solution.[15][16] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

Key Applications in Biphenyl Characterization:

  • Substitution Pattern: The chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum reveal the substitution pattern on the phenyl rings.

  • Conformational Analysis: The dihedral angle between the two phenyl rings can be investigated using advanced NMR techniques in nematic solvents.[17]

  • Structural Confirmation: Complete assignment of ¹H and ¹³C signals, often aided by 2D NMR techniques like COSY and HSQC, provides unambiguous confirmation of the molecular structure.[18][19] For instance, long-range heteronuclear correlation spectra can be used to definitively assign hydroxyl versus methoxy substituents on a biphenyl scaffold.[19]

As a standalone technique or coupled with chromatography, MS provides crucial information about the molecular weight and fragmentation of biphenyl compounds.

Ionization Techniques:

  • Electron Ionization (EI): Commonly used in GC-MS, EI provides detailed fragmentation patterns that are highly reproducible and useful for library matching.[12] However, the molecular ion may be weak or absent for some compounds.

  • Chemical Ionization (CI): A softer ionization technique that often results in a more abundant molecular ion, aiding in the determination of molecular weight.[12]

  • Electrospray Ionization (ESI): The preferred method for HPLC-MS, suitable for a wide range of polarities and molecular weights.[20]

The "Ortho Effect": In the mass spectra of halogenated biphenyls, the presence of substituents in the ortho positions can influence fragmentation pathways, a phenomenon known as the "ortho effect."[21] This can be a useful diagnostic tool for distinguishing between co-eluting isomers.[21]

For crystalline biphenyl compounds, single-crystal X-ray diffraction provides the ultimate structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.[22][23] This includes bond lengths, bond angles, and the crucial torsional angle between the phenyl rings, which is often different in the solid state compared to the gas phase or in solution.[24][25]

Logical Relationship of Analytical Techniques for Biphenyl Characterization

Biphenyl_Analysis_Logic cluster_problem Analytical Problem cluster_separation Separation & Quantification cluster_detection Detection & Identification cluster_elucidation Structural Elucidation Problem Characterize Biphenyl Compound HPLC HPLC Problem->HPLC Non-volatile/ Thermally labile GC GC Problem->GC Volatile/ Thermally stable UV_DAD UV/DAD HPLC->UV_DAD MS Mass Spectrometry HPLC->MS LC-MS GC->MS GC-MS NMR NMR Spectroscopy MS->NMR Confirm Structure Xray X-ray Crystallography MS->Xray Confirm Structure NMR->Xray Solid-state Conformation

Caption: Decision-making workflow for selecting analytical techniques.

Experimental Protocols

Protocol 1: Quantitative Analysis of Biphenyls by RP-HPLC-DAD

  • Standard Preparation: Prepare a stock solution of the biphenyl standard in a suitable solvent (e.g., acetonitrile). Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Extract the biphenyl compound from the sample matrix using an appropriate liquid-liquid or solid-phase extraction method. Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the sample through a 0.22 µm syringe filter.[11]

  • HPLC Conditions:

    • Column: Biphenyl or C18 column (e.g., 4.6 x 150 mm, 5 µm).[2][7]

    • Mobile Phase: A mixture of water and acetonitrile or methanol, run in either isocratic or gradient mode.[2]

    • Flow Rate: Typically 1.0 mL/min.[4]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

    • DAD Wavelength: Monitor at the λmax of the biphenyl compound (e.g., 254 nm).[2][4]

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the biphenyl in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Identification of Biphenyls by GC-MS

  • Sample Preparation: Extract the biphenyl compound from the sample matrix with a suitable solvent like hexane. Concentrate the extract if necessary.

  • GC-MS Conditions:

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Program: Start at a lower temperature (e.g., 150 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 300 °C) at a rate of 15 °C/min, and hold for 5 minutes.[11]

    • Injector Temperature: 250-280 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the target analyte (e.g., m/z 50-500).

  • Data Analysis: Identify the biphenyl compound by comparing its retention time and mass spectrum to that of a known standard or a spectral library (e.g., NIST, WILEY).

Conclusion

The comprehensive characterization of biphenyl compounds necessitates a strategic combination of analytical techniques. Chromatographic methods, particularly HPLC and GC-MS, provide the foundation for separation and quantification. Spectroscopic techniques, with NMR and X-ray crystallography at the forefront, are indispensable for unequivocal structural elucidation. The choice of technique is guided by the specific properties of the biphenyl compound and the analytical question at hand. By understanding the principles and practical considerations of each method, researchers can design robust analytical workflows to advance their research and development efforts.

References

A Comparative Guide to the Antimicrobial Activity of N-Benzamide Derivatives Against Escherichia coli and Bacillus subtilis

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the diverse scaffolds investigated in medicinal chemistry, N-benzamide derivatives have emerged as a promising class of compounds exhibiting a wide array of biological activities, including significant antimicrobial effects.[1][2] This guide provides a comparative analysis of the in-vitro antibacterial activity of specific N-benzamide derivatives against Escherichia coli, a representative Gram-negative bacterium, and Bacillus subtilis, a Gram-positive model organism. We will delve into the quantitative antimicrobial data, the experimental methodologies for its determination, and the plausible mechanisms underpinning its action, offering a comprehensive resource for researchers in microbiology and drug discovery.

Comparative Efficacy: A Quantitative Look at Antimicrobial Potency

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A recent study on the synthesis and antimicrobial evaluation of a series of N-benzamide derivatives has provided critical data that allows for a direct comparison of their activity against E. coli and B. subtilis.[1][3] The results, summarized in the table below, highlight the differential susceptibility of these two bacterial species to the tested compounds.

Compound IDChemical NameE. coli MIC (µg/mL)B. subtilis MIC (µg/mL)
5a N-(4-hydroxyphenyl)benzamide3.126.25
6b N-(p-tolyl)benzamide3.126.25
6c N-(4-bromophenyl)benzamide3.126.25

Data sourced from "Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives".[1][3]

Interestingly, compounds 5a , 6b , and 6c demonstrated notable activity against both bacterial strains.[1] It is particularly noteworthy that these derivatives exhibited a lower MIC value against the Gram-negative E. coli compared to the Gram-positive B. subtilis. This suggests that these specific N-benzamide structures may possess mechanisms to effectively overcome the complex outer membrane of Gram-negative bacteria, a significant hurdle for many antimicrobial agents. The consistent MIC values across these three derivatives against each respective bacterium also point towards a shared pharmacophore responsible for their antibacterial action.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are paramount. The MIC values presented above were determined using the broth microdilution method, a widely accepted and robust technique.[4][5]

Step-by-Step Broth Microdilution Assay:
  • Preparation of Bacterial Inoculum:

    • Isolate three to five well-defined colonies of the test bacterium (E. coli or B. subtilis) from a pure culture on an agar plate.

    • Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the N-benzamide derivative in an appropriate solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in the broth medium within a 96-well microtiter plate to obtain a range of decreasing concentrations of the test compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

    • The MIC is defined as the lowest concentration of the N-benzamide derivative at which there is no visible growth of the microorganism.[4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (E. coli / B. subtilis) Standardization Standardize to 0.5 McFarland Bacterial_Culture->Standardization Inoculum_Prep Prepare Final Inoculum (5x10^5 CFU/mL) Standardization->Inoculum_Prep Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Compound_Stock N-Benzamide Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_effects Consequences cluster_outcome Outcome Cell_Membrane Bacterial Cell Membrane Lipid Bilayer Permeability Increased Permeability Cell_Membrane->Permeability Potential_Loss Membrane Potential Dissipation Cell_Membrane->Potential_Loss Protein_Inhibition Inhibition of Membrane Proteins Cell_Membrane->Protein_Inhibition Cytoplasm Cytoplasm Ions, Metabolites, ATP N_Benzamide N-Benzamide Derivative N_Benzamide->Cell_Membrane Intercalation & Disruption Permeability->Cytoplasm Leakage of Contents Cell_Death Bacterial Cell Death Permeability->Cell_Death Potential_Loss->Cytoplasm ATP Synthesis Inhibition Potential_Loss->Cell_Death Protein_Inhibition->Cell_Death

References

A Comparative Guide to the Antiviral Activity of N-phenylbenzamide Derivatives Against Enterovirus 71

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Urgent Need for Effective EV71 Antivirals

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant global health threat, particularly to infants and young children. It is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), which in severe cases can lead to devastating neurological complications, including brainstem encephalitis, acute flaccid paralysis, and even death.[1][2] Despite the significant disease burden, there are currently no approved antiviral therapies for EV71, making the development of effective drugs a critical priority.[1]

Viral entry into host cells is a crucial first step in the viral life cycle and presents an attractive target for antiviral drug development. For many picornaviruses, including EV71, this process involves the binding of the virus to host cell receptors and subsequent uncoating of the viral RNA genome. Small molecules that can interfere with these early stages of infection hold great promise as therapeutic agents.

This guide provides a comprehensive comparison of a promising class of small molecules, the N-phenylbenzamide derivatives, for their antiviral activity against Enterovirus 71. We will delve into their efficacy, selectivity, and mechanism of action, supported by experimental data, and compare their performance against other known anti-EV71 agents.

N-phenylbenzamide Derivatives: A Promising Scaffold for EV71 Inhibition

Recent research has identified N-phenylbenzamide derivatives as a potent class of inhibitors against a range of viruses, including Enterovirus 71.[2][3][4] These compounds have been the subject of structure-activity relationship (SAR) studies to optimize their antiviral efficacy and pharmacological properties.

Comparative Antiviral Activity of N-phenylbenzamide Derivatives

A key study synthesized and evaluated a series of novel N-phenylbenzamide derivatives for their ability to inhibit various EV71 strains in Vero cells.[2][4] The antiviral activity was primarily assessed using a cytopathic effect (CPE) inhibition assay. The results, summarized in Table 1, highlight the potent and broad-spectrum anti-EV71 activity of several derivatives.

Compound IDChemical NameEV71 Strain (Genotype)IC50 (µM) [a]TC50 (µM) [b]Selectivity Index (SI) [c]
1e 3-amino-N-(4-bromophenyl)-4-methoxybenzamideSZ-98 (C4)5.7 ± 0.8620 ± 0.0108.8
JS-52-3 (C4)12 ± 1.2620 ± 0.051.7
H (C2)6.9 ± 0.5620 ± 0.089.9
BrCr (A)11 ± 1.5620 ± 0.056.4
2a 3-amino-4-methoxy-N-(4-phenoxyphenyl)benzamideH (C2)18 ± 1.2>800>44.4
23 3-(methylamino)-4-methoxy-N-(4-isopropylphenyl)benzamideSZ-98 (C4)4.67>100>21.4
28 3-(methylamino)-4-methoxy-N-(4-chlorophenyl)benzamideSZ-98 (C4)3.15>100>31.7
29 3-(methylamino)-4-methoxy-N-(4-bromophenyl)benzamideSZ-98 (C4)3.82>100>26.2
30 3-(methylamino)-4-methoxy-N-(4-iodophenyl)benzamideSZ-98 (C4)2.98>100>33.6
31 3-(methylamino)-4-methoxy-N-(4-fluorophenyl)benzamideSZ-98 (C4)4.21>100>23.8
42 3-(methylamino)-4-hydroxy-N-(4-bromophenyl)benzamideSZ-98 (C4)4.98>100>20.1

[a] 50% inhibitory concentration, the concentration of the compound that inhibits the viral cytopathic effect by 50%.

[b] 50% toxic concentration, the concentration of the compound that reduces the viability of uninfected Vero cells by 50%.

[c] Selectivity Index (SI) = TC50 / IC50. A higher SI value indicates a more favorable therapeutic window.

Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) emerged as a particularly promising lead compound. It demonstrated potent activity against all tested EV71 strains, representing different genotypes (A, B, and C), with IC50 values in the low micromolar range.[2] Notably, its cytotoxicity in Vero cells was significantly lower than that of the reference compound, pirodavir, resulting in a high selectivity index.[2] Further optimization through SAR studies led to the discovery of derivatives with even more potent anti-EV71 activity, such as compounds 23, 28, 29, 30, 31, and 42 , which exhibited IC50 values below 5.00 µM against the EV71 SZ-98 strain.[4]

Comparative Analysis with Alternative Anti-EV71 Agents

To contextualize the performance of N-phenylbenzamide derivatives, it is essential to compare them with other classes of EV71 inhibitors. The primary comparators include other capsid-binding agents and a protease inhibitor.

CompoundClass/TargetEV71 Strain(s)EC50/IC50 (µM)CC50/TC50 (µM)Selectivity Index (SI)
Pirodavir Capsid BinderMultiple~0.5 - 1.331 ± 2.2~24 - 62
Vapendavir Capsid BinderMultiple~0.7>100>143
Rupintrivir 3C Protease InhibitorMultiple~0.023>100>4347
Pleconaril Capsid BinderMultiple>262--

As shown in Table 2, other capsid binders like pirodavir and vapendavir also exhibit potent anti-EV71 activity.[1] However, the N-phenylbenzamide derivative 1e demonstrates a significantly better safety profile than pirodavir, as indicated by its much higher TC50 value.[2] Vapendavir also shows a favorable safety profile.[1] The 3C protease inhibitor rupintrivir displays exceptional potency with a very high selectivity index.[5]

Interestingly, pleconaril , a well-known inhibitor of many enteroviruses, is largely inactive against EV71.[1] This highlights the specificity of antiviral agents and the importance of developing compounds tailored to EV71.

Mechanism of Action: Stabilizing the Viral Capsid

The primary mechanism of action for N-phenylbenzamide derivatives against EV71 is believed to be the inhibition of viral entry by binding to and stabilizing the viral capsid. This mode of action is shared with other "capsid binders" like pirodavir and vapendavir.

The EV71 capsid is composed of four structural proteins: VP1, VP2, VP3, and VP4. A hydrophobic pocket within the VP1 protein is a well-characterized target for antiviral compounds. By occupying this pocket, these inhibitors are thought to increase the rigidity of the virion, thereby preventing the conformational changes necessary for uncoating and the release of the viral RNA genome into the host cell cytoplasm.

EV71_Inhibition cluster_virus Enterovirus 71 (EV71) cluster_inhibitor N-phenylbenzamide Derivatives EV71 EV71 Virion VP1 VP1 Capsid Protein (with hydrophobic pocket) RNA Viral RNA Receptor Host Cell Receptor EV71->Receptor 1. Attachment Cytoplasm Cytoplasm VP1->Cytoplasm 3. Uncoating Blocked RNA->Cytoplasm Viral RNA Release (Inhibited) Receptor->Cytoplasm 2. Entry Inhibitor N-phenylbenzamide Derivative Inhibitor->VP1 Binding to hydrophobic pocket

Experimental Protocols

The following are detailed methodologies for the key assays used to evaluate the antiviral activity of N-phenylbenzamide derivatives against Enterovirus 71.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for quantifying the ability of a compound to protect cells from virus-induced death.

1. Cell Preparation:

  • Seed Vero cells (or another susceptible cell line like RD cells) into 96-well microplates at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well).

  • Incubate the plates at 37°C in a 5% CO2 incubator.

2. Compound Preparation and Addition:

  • Prepare serial dilutions of the N-phenylbenzamide derivatives and control compounds in cell culture medium.

  • Once the cell monolayer is confluent, remove the growth medium and add the diluted compounds to the respective wells.

  • Include wells for cell control (cells with medium only), virus control (cells with virus and no compound), and compound toxicity control (cells with compound and no virus).

3. Virus Infection:

  • Add a standardized amount of EV71 (e.g., 100 TCID50) to all wells except the cell control and compound toxicity control wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

4. Observation and Data Analysis:

  • Monitor the plates daily for the appearance of cytopathic effects (cell rounding, detachment, and lysis).

  • After the virus control wells show 80-100% CPE (typically 3-5 days post-infection), the assay is terminated.

  • Cell viability can be quantified using a colorimetric method, such as the MTT or MTS assay.

  • The 50% inhibitory concentration (IC50) is calculated as the compound concentration that protects 50% of the cells from virus-induced death compared to the virus control.

  • The 50% cytotoxic concentration (TC50 or CC50) is determined from the compound toxicity control wells as the concentration that reduces cell viability by 50%.[6]

CPE_Assay_Workflow start Start seed_cells Seed Vero/RD cells in 96-well plate start->seed_cells incubate_24h Incubate 24h at 37°C seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds add_virus Infect with EV71 (100 TCID50) add_compounds->add_virus incubate_cpe Incubate until 80-100% CPE in virus control add_virus->incubate_cpe quantify_viability Quantify cell viability (e.g., MTT assay) incubate_cpe->quantify_viability calculate Calculate IC50 and TC50 quantify_viability->calculate end End calculate->end

Plaque Reduction Assay

This assay provides a more quantitative measure of the reduction in infectious virus particles.

1. Cell Preparation:

  • Seed a susceptible cell line (e.g., Vero or RD cells) in 6-well or 12-well plates to form a confluent monolayer.

2. Virus Infection:

  • Prepare serial dilutions of the EV71 stock.

  • Remove the culture medium from the cells and infect the monolayers with a dilution of the virus that will produce approximately 50-100 plaques per well.

  • Allow the virus to adsorb for 1 hour at 37°C.

3. Treatment and Overlay:

  • After adsorption, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add an overlay medium (e.g., medium containing 1.2% carboxymethylcellulose or Avicel) containing various concentrations of the test compound. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.

4. Incubation and Staining:

  • Incubate the plates for 2-4 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

  • Fix the cells with a solution such as 4% formaldehyde.

  • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.5% crystal violet).

5. Plaque Counting and Data Analysis:

  • After staining, wash the plates and allow them to dry.

  • Count the number of plaques in each well.

  • The percentage of plaque reduction for each compound concentration is calculated relative to the virus control (no compound).

  • The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

N-phenylbenzamide derivatives represent a highly promising class of antiviral agents for the treatment of Enterovirus 71 infections. They exhibit potent and broad-spectrum activity against multiple EV71 genotypes. A key advantage of certain derivatives, such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), is their favorable safety profile, as indicated by a high selectivity index.

The likely mechanism of action, through binding to the VP1 capsid protein and preventing viral uncoating, is a well-validated strategy for inhibiting picornaviruses. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and optimization of these and other anti-EV71 compounds.

Future research should focus on in vivo efficacy studies of the most promising N-phenylbenzamide derivatives in relevant animal models of EV71 infection. Further optimization of the scaffold to enhance potency and pharmacokinetic properties will be crucial for their development into clinically viable drugs to combat this significant pediatric disease.

References

Safety Operating Guide

Navigating the Disposal of 4-bromo-N-phenylbenzamide: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 4-bromo-N-phenylbenzamide is classified as a substance that is harmful if swallowed, inhaled, or in contact with skin, and it is known to cause skin and eye irritation.[1] The presence of a bromine atom on the phenyl ring places it in the category of halogenated organic compounds, which often exhibit persistence in the environment and potential for bioaccumulation.[2][3][4]

The primary risks associated with improper disposal include:

  • Personnel Exposure: Direct contact can lead to skin and eye irritation, while inhalation of dust particles can cause respiratory tract irritation.

  • Environmental Contamination: Halogenated organic compounds can be toxic to aquatic life and may persist in ecosystems.[2][5] Their improper disposal contributes to the burden of persistent organic pollutants.

  • Regulatory Non-compliance: The United States Environmental Protection Agency (EPA) and other regulatory bodies have stringent regulations for the disposal of hazardous waste.[6] Failure to comply can result in significant fines and legal repercussions.

Due to these risks, this compound must be treated as a special hazardous waste and disposed of through a licensed disposal company.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, the following minimum PPE must be worn:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shieldTo protect eyes from dust particles and potential splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hoodTo prevent inhalation of dust particles.[1]

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is a cornerstone of laboratory safety and cost-effective disposal. Halogenated organic waste is significantly more expensive to dispose of than non-halogenated waste.[7] Commingling these waste streams increases the volume of high-cost waste and can create dangerous chemical incompatibilities.

Core Principle: Never mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[7][8]

WasteSegregation cluster_waste_streams Laboratory Waste Streams cluster_containers Designated Waste Containers Waste This compound (Solid Waste) HalogenatedContainer Halogenated Solid Waste Container Waste->HalogenatedContainer Segregate NonHalogenated Non-Halogenated Organic Waste NonHalogenatedContainer Non-Halogenated Waste Container NonHalogenated->NonHalogenatedContainer Aqueous Aqueous Waste AqueousContainer Aqueous Waste Container Aqueous->AqueousContainer

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Procedures

The following procedures provide a clear, actionable plan for the disposal of solid this compound and contaminated labware.

Solid Waste Disposal

Objective: To safely collect and label solid this compound waste for pickup by a licensed disposal company.

Materials:

  • Designated "Halogenated Solid Waste" container (a sealable, chemically compatible container, such as a polyethylene drum or a glass jar with a screw-top lid).[7]

  • Hazardous waste labels.

  • Spatula or scoop.

  • Chemical fume hood.

Procedure:

  • Container Preparation:

    • Ensure the designated "Halogenated Solid Waste" container is clean, dry, and in good condition.

    • Affix a hazardous waste label to the container before adding any waste.[7] The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The hazard characteristics (e.g., "Toxic," "Irritant").

      • The date of accumulation.

      • The name of the principal investigator and laboratory location.

  • Waste Transfer:

    • Perform all transfers of solid this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • Carefully use a dedicated spatula or scoop to transfer the solid waste into the designated container. Avoid creating dust.

    • Do not overfill the container. Leave adequate headspace (at least 10%) to prevent spills and allow for expansion.

  • Container Sealing and Storage:

    • Securely seal the container immediately after adding waste.[7]

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the sealed container in a designated satellite accumulation area (SAA) that is away from incompatible materials.[7] The storage area should be cool, dry, and well-ventilated.

Disposal of Contaminated Labware and Materials

Objective: To decontaminate or properly dispose of items that have come into contact with this compound.

Materials:

  • Appropriate solvent for rinsing (e.g., acetone, ethanol).

  • Designated "Halogenated Liquid Waste" container.

  • Container for solid contaminated waste (e.g., a labeled, sealable bag or drum).

Procedure:

  • Glassware and Reusable Items:

    • Triple-rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the rinsate in a designated "Halogenated Liquid Waste" container. This rinsate is now considered hazardous waste.

    • After triple-rinsing, the glassware can typically be washed with soap and water for reuse.

  • Consumable and Disposable Items:

    • Items such as contaminated gloves, weighing paper, and paper towels should be placed in the designated "Halogenated Solid Waste" container.

    • For grossly contaminated items, it may be necessary to double-bag them in sealed plastic bags before placing them in the final waste container.

Emergency Spill Response

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

For a Minor Spill (a small amount of solid that can be safely cleaned by trained laboratory personnel):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Cordon off the spill area to prevent spreading.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Cleanup:

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to avoid generating dust.[1]

    • Carefully sweep the mixture into a sealable container.[1]

    • Label the container as "Spill Debris: this compound" and dispose of it as hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

For a Major Spill (a large quantity, or a spill that poses a significant risk of exposure or environmental release):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health and Safety).

  • Isolate: If safe to do so, close the doors to the affected area to contain the spill.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

DisposalDecisionTree cluster_waste_type Identify Waste Type cluster_solid_procedure Solid Waste Procedure cluster_labware_procedure Contaminated Labware Procedure start Disposal of This compound solid_waste Solid this compound start->solid_waste contaminated_labware Contaminated Labware/Materials start->contaminated_labware ppe_solid Wear appropriate PPE solid_waste->ppe_solid ppe_labware Wear appropriate PPE contaminated_labware->ppe_labware fume_hood Work in a chemical fume hood ppe_solid->fume_hood transfer_solid Transfer to labeled 'Halogenated Solid Waste' container fume_hood->transfer_solid seal_store Seal and store in SAA transfer_solid->seal_store end Arrange for pickup by licensed disposal company seal_store->end rinse Triple-rinse with solvent ppe_labware->rinse dispose_solids Dispose of contaminated solids in 'Halogenated Solid Waste' container ppe_labware->dispose_solids collect_rinsate Collect rinsate in 'Halogenated Liquid Waste' container rinse->collect_rinsate collect_rinsate->end dispose_solids->end

Caption: Decision tree for the proper disposal of this compound.

The Rationale for Stringent Disposal: Environmental Persistence and Impact

The rigorous procedures outlined in this guide are necessitated by the chemical nature of halogenated aromatic compounds. Many of these substances, including brominated flame retardants which share structural similarities with this compound, are known to be:

  • Persistent: They resist degradation in the environment through natural processes.[2]

  • Bioaccumulative: They can accumulate in the tissues of living organisms, leading to increasing concentrations up the food chain.[2]

  • Toxic: They can have adverse effects on wildlife and human health.[2][9]

By ensuring that every gram of this compound waste is captured, segregated, and directed to a high-temperature incineration facility—the standard disposal method for such compounds—we prevent its release into the environment and uphold our commitment to sustainable scientific research.

References

Navigating the Safe Handling of 4-bromo-N-phenylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-bromo-N-phenylbenzamide (CAS No. 6846-12-4). Beyond a simple checklist, this document elucidates the rationale behind each procedural step, ensuring a deep understanding of the safety protocols necessary for handling this halogenated aromatic amide. Our commitment is to empower you with the knowledge to maintain a secure and efficient laboratory environment.

Hazard Profile of this compound

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: This compound is presumed to be harmful through multiple exposure routes.[2]

These classifications necessitate a multi-layered safety approach, combining engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent exposure to this compound. The following table outlines the minimum required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Tightly fitting safety goggles with side-shields.[3] A face shield may be required for larger quantities where splash hazards exist.[4]Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use.[3]A fully buttoned laboratory coat.[4]Not typically required if handled within a certified chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical safety goggles and a face shield.[4]Chemical-resistant gloves (e.g., Nitrile).A laboratory coat. An apron may be used for added protection against splashes.All operations should be conducted in a chemical fume hood to prevent inhalation of vapors or aerosols.[2]
Running Reactions and Work-up Chemical safety goggles and a face shield.[4]Chemical-resistant gloves (e.g., Nitrile).A laboratory coat.All operations should be conducted in a chemical fume hood.[2]
Spill Clean-up Chemical safety goggles and a face shield.[4]Heavy-duty chemical-resistant gloves.A laboratory coat or chemical-resistant suit, depending on the spill size.An air-purifying respirator with appropriate cartridges may be necessary for large spills or if ventilation is inadequate.[3][5]

Causality of PPE Selection:

  • Eye and Face Protection: The serious eye irritation hazard (H319) necessitates the use of chemical safety goggles to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face.[1][4]

  • Hand Protection: Due to the skin irritation hazard (H315), chemically resistant gloves are mandatory.[1] Nitrile gloves offer good protection against a range of chemicals, but it is always best practice to consult the glove manufacturer's compatibility chart.

  • Body Protection: A lab coat prevents incidental skin contact with the chemical.[2]

  • Respiratory Protection: The potential for respiratory irritation (H335) makes it imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize the inhalation of dust or aerosols.[1][2]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring regulatory compliance.

Handling Protocol
  • Preparation and Weighing:

    • Always handle this compound within a certified chemical fume hood or a ventilated balance enclosure to control dust.[6]

    • Before handling, ensure that all required PPE is correctly worn.

    • Use a dedicated set of spatulas and weighing papers for this chemical.

  • Solution Preparation and Reaction:

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Ensure all reaction setups are secure and properly clamped within the fume hood.

  • Post-Reaction Work-up:

    • Allow all equipment to cool to room temperature before disassembly.

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For small spills, gently cover the solid with an inert absorbent material like sand or vermiculite.[2]

  • Collect: Carefully scoop the contained material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, weighing papers, absorbent materials) must be treated as hazardous waste.

  • Waste Segregation: Due to the presence of bromine, this waste should be segregated into a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste streams.

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed disposal company, in accordance with national and regional regulations.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for safely managing this compound from receipt to disposal.

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal prep Don PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat weigh Weighing in Fume Hood prep->weigh dissolve Solution Prep in Fume Hood weigh->dissolve spill Spill Management: Contain & Collect weigh->spill If Spill Occurs react Reaction in Fume Hood dissolve->react dissolve->spill If Spill Occurs decon Decontaminate Glassware & Surfaces react->decon Post-Reaction waste_collection Collect all waste in 'Halogenated Organic Waste' spill->waste_collection decon->waste_collection disposal Dispose via EHS waste_collection->disposal

Caption: Workflow for handling this compound.

Conclusion

By adhering to the protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's hazards and the rationale behind each safety measure, is paramount. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing work.

References

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